molecular formula C15H16F3NO5 B1586304 Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate CAS No. 49713-41-9

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Cat. No.: B1586304
CAS No.: 49713-41-9
M. Wt: 347.29 g/mol
InChI Key: FRVSBCHUUIMIOZ-UHFFFAOYSA-N
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Description

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a useful research compound. Its molecular formula is C15H16F3NO5 and its molecular weight is 347.29 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-[[2-(trifluoromethoxy)anilino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16F3NO5/c1-3-22-13(20)10(14(21)23-4-2)9-19-11-7-5-6-8-12(11)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVSBCHUUIMIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371678
Record name Diethyl {[2-(trifluoromethoxy)anilino]methylidene}propanedioate
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Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49713-41-9
Record name 1,3-Diethyl 2-[[[2-(trifluoromethoxy)phenyl]amino]methylene]propanedioate
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Record name Diethyl {[2-(trifluoromethoxy)anilino]methylidene}propanedioate
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Record name 49713-41-9
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a valuable intermediate for researchers, scientists, and professionals in drug development. The trifluoromethoxy group is of significant interest in medicinal chemistry due to its unique electronic properties and metabolic stability. This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key precursor, 2-(trifluoromethoxy)aniline, followed by its condensation with diethyl ethoxymethylenemalonate.

Strategic Overview: A Two-Pronged Approach to Synthesis

The synthesis of the target molecule, diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, is logically approached in two distinct stages. This strategy ensures a clear and efficient pathway, allowing for the isolation and purification of a key intermediate before proceeding to the final product.

  • Ortho-Trifluoromethoxylation of an Aniline Derivative: The initial and most critical step involves the introduction of the trifluoromethoxy group onto the aromatic ring in the ortho position to the amino group. This guide will focus on a modern and accessible method utilizing a hypervalent iodine reagent.

  • Condensation via Gould-Jacobs Reaction: The second stage employs the well-established Gould-Jacobs reaction.[1] This involves the condensation of the synthesized 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEMM) to construct the desired aminomethylene malonate scaffold.[1]

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(trifluoromethoxy)aniline cluster_step2 Step 2: Condensation Reaction A Aniline Precursor B Ortho-Trifluoromethoxylation A->B C 2-(trifluoromethoxy)aniline B->C E Gould-Jacobs Reaction C->E D Diethyl Ethoxymethylenemalonate (DEEMM) D->E F Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate E->F

Caption: Overall synthetic workflow for diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-(trifluoromethoxy)aniline via Ortho-Trifluoromethoxylation

The introduction of the trifluoromethoxy group ortho to an amino group on an aromatic ring can be achieved through a modern approach involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative, followed by a thermal rearrangement. This method offers a user-friendly alternative to traditional methods that may require harsh conditions or toxic reagents.[2]

Reaction Scheme:

step1_reaction cluster_reactants cluster_intermediate1 cluster_reagents2 cluster_intermediate2 cluster_product reactant1 N-(2-aminophenyl)acetamide intermediate1_label N-hydroxy-N-(2-aminophenyl)acetamide reactant1->intermediate1_label Oxidation plus1 + reactant2 Oxidizing Agent intermediate2_label N-(trifluoromethoxy)-N-(2-aminophenyl)acetamide intermediate1_label->intermediate2_label O-Trifluoromethylation plus2 + reagent2 Togni Reagent II product_label 2-(trifluoromethoxy)aniline intermediate2_label->product_label Rearrangement & Hydrolysis

Caption: Reaction scheme for the synthesis of 2-(trifluoromethoxy)aniline.

Detailed Protocol:

A detailed protocol for a similar transformation can be found in the Journal of Visualized Experiments[2]. The key steps involve:

  • Preparation of the N-hydroxyacetamide precursor: This typically involves the reduction of a corresponding nitro-aromatic compound. For instance, starting from 2-nitroacetanilide, a selective reduction of the nitro group to a hydroxylamine can be achieved using reagents like hydrazine hydrate in the presence of a catalyst such as Rh/C.[2]

  • O-Trifluoromethylation: The synthesized N-hydroxyacetamide is then reacted with an electrophilic trifluoromethylating agent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a weak base like cesium carbonate.[2] This step forms the N-O(CF3) bond.

  • Thermal Rearrangement: The resulting N-(trifluoromethoxy)acetamido intermediate undergoes a thermal rearrangement to afford the ortho-trifluoromethoxylated aniline derivative.[2] This is followed by hydrolysis of the acetamide group to yield the desired 2-(trifluoromethoxy)aniline.

Causality and Experimental Choices:

  • Choice of Starting Material: The use of an N-acetylated aniline derivative protects the amino group during the initial oxidation and trifluoromethoxylation steps, preventing unwanted side reactions.

  • Togni Reagent: Togni reagents are electrophilic trifluoromethylating agents that are relatively stable and easier to handle compared to gaseous CF3I or other sources of the CF3 radical.

  • Thermal Rearrangement: The migration of the OCF3 group to the ortho position of the aromatic ring is a key step, driven by the formation of a more stable aromatic system.

Step 2: Condensation of 2-(trifluoromethoxy)aniline with Diethyl Ethoxymethylenemalonate (DEEMM)

This step follows the principles of the Gould-Jacobs reaction, a classic method for the synthesis of quinolines, where the initial step is the formation of an anilidomethylenemalonate.[1]

Reaction Scheme:

step2_reaction reactant1 2-(trifluoromethoxy)aniline product Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate reactant1->product Condensation plus + reactant2 Diethyl Ethoxymethylenemalonate (DEEMM) reactant2->product ethanol - EtOH

Caption: Condensation of 2-(trifluoromethoxy)aniline with DEEMM.

Detailed Protocol:

A general procedure for this type of condensation can be adapted from literature methods for the synthesis of diethyl 2-((arylamino)methylene)malonates.[3] Both conventional heating and microwave-assisted methods are effective.

Conventional Heating Method:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture, with stirring, at a temperature of 100-120 °C for 2-4 hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize upon cooling or can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Microwave-Assisted Method:

  • In a microwave-safe reaction vessel, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 150-180 °C for 10-30 minutes.[4]

  • After cooling, the product can be isolated and purified as described for the conventional method.

Causality and Experimental Choices:

  • DEEMM as the Methylene Malonate Source: DEEMM is an excellent electrophile for this reaction. The ethoxy group acts as a good leaving group upon nucleophilic attack by the aniline.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the elimination of ethanol and drive the reaction to completion. Microwave irradiation can significantly reduce reaction times by efficiently heating the reaction mixture.[3][4]

  • Stoichiometry: A slight excess of DEEMM is often used to ensure complete consumption of the aniline.

Data Presentation and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table 1: Expected Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected ¹⁹F NMR Signal (δ, ppm)
2-(trifluoromethoxy)anilineC₇H₆F₃NO177.13Aromatic protons (multiplets), NH₂ (broad singlet)Singlet
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonateC₁₅H₁₆F₃NO₄347.29Aromatic protons (multiplets), NH (doublet), CH (doublet), OCH₂ (quartets), CH₃ (triplets)Singlet

Safety and Handling Considerations

  • Trifluoromethoxy-containing compounds: Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diethyl ethoxymethylenemalonate: Can be an irritant. Avoid inhalation and contact with skin and eyes.

  • Microwave Synthesis: Use only microwave-safe vessels and follow the manufacturer's safety guidelines for the microwave reactor. Be aware of the potential for pressure buildup.

Conclusion

The synthesis of diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a feasible endeavor for researchers in organic and medicinal chemistry. By employing a modern ortho-trifluoromethoxylation strategy followed by a robust Gould-Jacobs condensation, this valuable building block can be accessed in a systematic and efficient manner. The protocols and insights provided in this guide are intended to empower scientists to confidently undertake this synthesis and explore the potential applications of this and related compounds in their research and development activities.

References

Sources

A Technical Guide to the Synthesis and Characterization of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a compound of interest in synthetic and medicinal chemistry. The presence of the trifluoromethoxy group offers unique electronic properties and metabolic stability, making its derivatives valuable for drug discovery and materials science.[1] This guide details a robust synthetic protocol, a comprehensive structural characterization using modern spectroscopic techniques (NMR, FT-IR, and MS), and a thorough examination of its physicochemical properties. The methodologies are presented with a focus on the underlying scientific principles to ensure reproducibility and deeper understanding for researchers, chemists, and drug development professionals.

Introduction and Rationale

Enamines and their derivatives, such as β-enamino malonates, are highly versatile intermediates in organic synthesis.[2] They serve as key building blocks for the construction of a wide array of heterocyclic compounds and substituted amino acids.[2][3] The specific compound, Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, incorporates a 2-(trifluoromethoxy)aniline moiety. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere of other functional groups and is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity in bioactive molecules.[1]

This guide provides a predictive but expertly grounded characterization of the title compound. The synthesis is based on the well-established Gould-Jacobs reaction pathway, which involves the condensation of an aniline with a malonate derivative.[4][5] The subsequent characterization data (NMR, FT-IR, MS) are projected based on established principles of spectroscopy and data from analogous structures.

Synthetic Strategy and Mechanism

The most direct and industrially scalable synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is the condensation reaction between 2-(trifluoromethoxy)aniline and Diethyl ethoxymethylenemalonate (DEEM). This reaction is a classic example of a nucleophilic substitution/elimination on an activated vinyl ether.

Reaction Scheme: 2-(trifluoromethoxy)aniline + Diethyl ethoxymethylenemalonate → Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate + Ethanol

Causality of Experimental Design:

  • Reactants: 2-(trifluoromethoxy)aniline serves as the nucleophile.[6] DEEM is an excellent electrophile, as the ethoxy group is a good leaving group, and the molecule is activated by two electron-withdrawing ester groups.[5]

  • Conditions: The reaction is typically performed at elevated temperatures (e.g., 100-120 °C) to drive the elimination of ethanol.[7] It can often be run neat (without a solvent) or in a high-boiling solvent like N,N-Dimethylformamide (DMF) or toluene.[7] The absence of a catalyst is common, as the inherent nucleophilicity of the aniline is sufficient.

  • Mechanism: The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the β-carbon of the double bond in DEEM (a conjugate addition), followed by the elimination of ethanol to yield the thermodynamically stable enamine product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow reagents Combine Reactants: - 2-(Trifluoromethoxy)aniline - Diethyl Ethoxymethylenemalonate reaction Heat Reaction Mixture (e.g., 110°C, 3 hours) Monitor by TLC reagents->reaction Step 1 workup Cool to Room Temp. Vacuum Distill Ethanol reaction->workup Step 2 purification Purification (Recrystallization or Column Chromatography) workup->purification Step 3 characterization Product Characterization (NMR, FT-IR, MS, MP) purification->characterization Step 4 product Final Product: Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate characterization->product

Caption: Workflow for the synthesis and isolation of the target compound.

Structural Elucidation and Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms.

Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
¹H ~10.5 - 11.0Doublet1HNH Hydrogen-bonded proton, deshielded by proximity to carbonyl and vinyl system.
¹H ~8.0 - 8.2Doublet1H=CH -NHVinylic proton, coupled to the N-H proton.
¹H ~7.0 - 7.5Multiplet4HAr-H Aromatic protons of the 2-(trifluoromethoxy)phenyl group.
¹H ~4.2Quartet4H-O-CH₂ -CH₃Methylene protons of the two ethyl ester groups.
¹H ~1.3Triplet6H-O-CH₂-CH₃ Methyl protons of the two ethyl ester groups.
¹³C ~168Singlet-Ester C =OCarbonyl carbons, deshielded.
¹³C ~165Singlet-Ester C =OCarbonyl carbons, deshielded.
¹³C ~150Singlet-=C H-NHVinylic carbon attached to the nitrogen.
¹³C ~120-145Multiplet-Ar-C Aromatic carbons.
¹³C ~120.5Quartet (J ≈ 257 Hz)--OC F₃Carbon of the trifluoromethoxy group, split by three fluorine atoms.
¹³C ~95Singlet-C =(CH-NH)Vinylic carbon bearing the two ester groups.
¹³C ~60Singlet--O-C H₂-CH₃Methylene carbons of the ethyl esters.
¹³C ~14Singlet--O-CH₂-C H₃Methyl carbons of the ethyl esters.
¹⁹F ~ -58Singlet--OCF₃ Fluorine atoms of the trifluoromethoxy group.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3250 - 3350Medium, SharpN-H StretchSecondary Amine (part of enamine)[9]
1680 - 1710StrongC=O Stretch (conjugated)Ester Carbonyl
1610 - 1640StrongC=C StretchEnamine double bond
1580 - 1600MediumN-H BendSecondary Amine[10]
1250 - 1340StrongC-N StretchAromatic Amine[10]
1150 - 1250Very StrongC-F StretchTrifluoromethoxy (-OCF₃)
1050 - 1150StrongC-O StretchEster

Expertise Insight: The N-H stretch is expected to be a single, relatively sharp band, characteristic of a secondary amine. Its position indicates hydrogen bonding with one of the ester carbonyls, which is a common feature in this type of planar, conjugated system. The C=O stretch will likely be at a lower wavenumber than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the enamine system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of the compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).[11]

  • Molecular Formula: C₁₅H₁₆F₃NO₅

  • Calculated Exact Mass: 363.0981 g/mol

  • Expected Molecular Ion Peak [M]⁺: m/z = 363.1

  • Expected Sodium Adduct [M+Na]⁺: m/z = 386.1

Fragmentation Pattern Analysis: Electron impact (EI) or electrospray ionization (ESI) will lead to characteristic fragmentation. A key fragmentation pattern for malonate derivatives is the loss of the diethyl malonate moiety or parts thereof.[12] Other expected fragments would arise from cleavage of the ester groups (loss of -OEt) and fragmentation of the aromatic ring. The presence of fluorine often leads to stable fragment ions containing the CF₃ group.[13]

Physicochemical Properties

The predicted physicochemical properties are summarized below. These are crucial for handling, storage, and formulation development.

PropertyPredicted Value / DescriptionRationale / Reference
Appearance White to off-white crystalline solidSimilar to analogous phenylamino-N-methylene malonates.[14]
Melting Point 70 - 85 °CExpected for a moderately sized, planar organic molecule with potential for hydrogen bonding.
Solubility Soluble in acetone, ethyl acetate, dichloromethane. Sparingly soluble in hexanes. Insoluble in water.Polarity is dominated by the large organic structure, despite the polar functional groups.
Storage Store at 2-8°C, sealed in a dry environment.[14]Protects from moisture and potential degradation over time.

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step instructions for the synthesis and characterization of the title compound.

Protocol: Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Objective: To synthesize the title compound with high purity and yield.

Materials:

  • 2-(trifluoromethoxy)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • TLC plates (silica gel)

  • Ethyl acetate, Hexanes (for TLC and purification)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-(trifluoromethoxy)aniline (e.g., 10.0 g, 56.4 mmol).

  • Reagent Addition: Add Diethyl ethoxymethylenemalonate (e.g., 12.8 g, 59.2 mmol, 1.05 eq) to the flask.

  • Reaction Conditions: Place the flask in a heating mantle and heat the mixture to 110 °C with stirring. The mixture will become a homogeneous liquid.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aniline spot is no longer visible (typically 2-4 hours).

  • Work-up: Once complete, remove the flask from the heat and allow it to cool to room temperature. The product will likely begin to solidify.

  • Purification:

    • Method A (Recrystallization): Add a minimal amount of hot ethanol or isopropanol to dissolve the crude product. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Method B (Column Chromatography): If the product is an oil or contains significant impurities, dissolve the crude mixture in a minimum amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate.

  • Final Product: The purified product should be a white or pale yellow solid. Determine the yield and proceed with characterization.

Protocol: Acquiring a ¹H NMR Spectrum

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Materials:

  • Synthesized product (~10-20 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Weigh approximately 15 mg of the purified solid product directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Dissolution: Cap the tube and invert it several times to fully dissolve the sample. If needed, gently warm the tube or use a vortex mixer.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer spinner and place it in the instrument.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

  • Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure matches the expected pattern.

Structural Relationships and Spectroscopic Correlation

The following diagram illustrates the relationship between the key structural fragments of the molecule and their expected spectroscopic signatures.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Molecule of Interest

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a complex organic molecule featuring a trifluoromethoxy-substituted aniline moiety linked to a diethyl methylenemalonate group. The presence of the trifluoromethoxy group, a bioisostere of the methoxy group, can significantly influence the lipophilicity, metabolic stability, and binding interactions of a molecule, making it a valuable substituent in medicinal chemistry. The malonate ester portion, a versatile synthetic handle, further enhances its potential for derivatization and incorporation into larger molecular scaffolds. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization in any research and development pipeline.

Predicted Molecular Structure and Key Spectroscopic Features

The structure of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is presented below. The subsequent sections will dissect the predicted spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—based on the analysis of its core components.

Caption: Predicted structure of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic, methylene, and ethyl ester protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~1.3Triplet6H-O-CH₂-CHTypical chemical shift for methyl protons of an ethyl ester, coupled to the adjacent methylene group.
~4.2Quartet4H-O-CH ₂-CH₃Methylene protons of the ethyl esters, deshielded by the adjacent oxygen atom and split by the methyl protons.
~7.0 - 7.5Multiplet4HAr-H Aromatic protons of the 2-(trifluoromethoxy)phenylamino ring, exhibiting a complex splitting pattern due to their different chemical environments.
~8.5Doublet1H=CH -NH-Vinylic proton of the methylenemalonate moiety, expected to be downfield due to the electron-withdrawing effect of the two ester groups and coupled to the adjacent NH proton.
~10.5Doublet1H-NH -The amine proton, likely appearing as a broad singlet or a doublet due to coupling with the vinylic proton. Its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for the aromatic carbons, the carbons of the diethyl methylenemalonate group, and the trifluoromethoxy carbon.

Predicted Chemical Shift (ppm) Assignment Rationale
~14-O-CH₂-C H₃Methyl carbons of the ethyl esters.
~61-O-C H₂-CH₃Methylene carbons of the ethyl esters.
~95=C (COOEt)₂The carbon of the methylenemalonate double bond attached to the two ester groups, shifted upfield due to the enamine character.
~118 - 145Ar-C Aromatic carbons. The carbon bearing the trifluoromethoxy group will be significantly affected by the fluorine atoms, likely appearing as a quartet in a proton-decoupled spectrum.
~121 (quartet)-OC F₃The carbon of the trifluoromethoxy group, appearing as a quartet due to coupling with the three fluorine atoms.
~150=C H-NH-The vinylic carbon attached to the nitrogen, shifted downfield.
~165-170C =OCarbonyl carbons of the two ester groups.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
3200 - 3400N-H stretchSecondary amine
2850 - 3000C-H stretchAliphatic (ethyl groups) and aromatic
~1720 and ~1670C=O stretchEster carbonyls (two distinct bands due to conjugation and environment)
~1600C=C stretchAlkene and aromatic ring
1100 - 1300C-F stretchTrifluoromethoxy group (strong, broad absorptions)
1000 - 1250C-O stretchEster and ether linkages
Mass Spectrometry

The mass spectrum (e.g., using Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted m/z Fragment Ion Interpretation
349[M]⁺Molecular ion peak for C₁₄H₁₄F₃NO₅.
304[M - OEt]⁺Loss of an ethoxy radical.
276[M - COOEt]⁺Loss of a carbethoxy radical.
177[CF₃OC₆H₄NH₂]⁺Fragment corresponding to 2-(trifluoromethoxy)aniline.
172[CH₂(COOEt)₂]⁺Fragment corresponding to diethyl methylenemalonate.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). B Filter the solution into a clean 5 mm NMR tube. A->B C Cap the tube and wipe the exterior clean. B->C D Insert the sample into the NMR spectrometer. E Lock onto the deuterium signal of the solvent and shim the magnetic field. D->E F Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. E->F G Apply Fourier transform, phase correction, and baseline correction. H Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). G->H I Integrate ¹H signals and pick peaks for both spectra. H->I

Caption: A generalized workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean. B Place a small drop of the liquid sample directly onto the crystal. A->B C Collect a background spectrum of the empty ATR crystal. D Collect the sample spectrum. C->D E Perform background subtraction. F Identify and label significant absorption bands. E->F

Caption: A typical workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). B Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). A->B C Select the ionization method (e.g., EI, ESI). D Acquire the mass spectrum over a desired m/z range. C->D E Identify the molecular ion peak. F Analyze the fragmentation pattern to elucidate the structure. E->F

Caption: A general workflow for mass spectrometry analysis.

Synthesis of N-Arylaminomethylene Malonates: A General Approach

The synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate would likely follow a well-established route for the preparation of N-arylaminomethylene malonates. A common and effective method is the Knoevenagel condensation of an aniline with diethyl 2-(ethoxymethylene)malonate or a similar reactive malonate derivative.

A plausible synthetic pathway involves the reaction of 2-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate. This reaction typically proceeds by the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the methylenemalonate, followed by the elimination of ethanol. The reaction can often be carried out by simply heating the two reactants together, sometimes with the use of a catalyst to facilitate the reaction.

Conclusion: A Predictive Yet Powerful Tool for Researchers

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. By leveraging the known spectroscopic data of its constituent fragments and applying fundamental principles of spectroscopic interpretation, this document offers a valuable resource for scientists and researchers. The predicted data, coupled with the outlined experimental protocols, will aid in the identification, purification, and structural confirmation of this and related compounds, thereby supporting advancements in drug discovery and materials science. As experimental data for this specific molecule becomes available, this guide can serve as a foundational reference for comparison and further in-depth analysis.

References

  • PubChem. (n.d.). 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Diethyl Methylenemalonate. Retrieved January 26, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Diethyl 2-methylenemalonate. Retrieved January 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-(Trifluoromethoxy)aniline. Retrieved January 26, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). 2-(Trifluoromethyl)aniline. The University of Queensland. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2022). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. American Chemical Society. Retrieved January 26, 2026, from [Link]

  • TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. Retrieved January 26, 2026, from [Link]

  • Asian Journal of Chemistry. (2019). Structural, Spectroscopic and Hirshfeld Surface Analysis of Anilinium Malonate. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2012). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2013). ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). Retrieved January 26, 2026, from [Link]

  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved January 26, 2026, from [Link]

  • Organic Reactions. (1949). The Knoevenagel Condensation. John Wiley & Sons, Inc. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2004). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved January 26, 2026, from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(3-Pyridinylmethoxy)aniline, N-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved January 26, 2026, from [Link]

An In-depth Technical Guide to the NMR Spectra of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the Nuclear Magnetic Resonance (NMR) spectra of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide based on established NMR principles and extensive data from structurally analogous compounds. We will dissect the molecule into its constituent fragments—the 2-(trifluoromethoxy)phenylamino moiety and the diethyl N-methylene malonate group—to forecast the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to aid researchers in the identification, characterization, and purity assessment of this and related compounds.

Introduction: The Rationale for NMR-based Structural Elucidation

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a complex organic molecule with potential applications in medicinal chemistry and materials science, belonging to the enamine class of compounds. The unique combination of a trifluoromethoxy-substituted aromatic ring and a malonate derivative suggests a rich and informative NMR spectrum. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will provide a detailed theoretical framework for interpreting the NMR spectra of the title compound. By understanding the expected chemical shifts, coupling constants, and multiplicities, researchers can confidently identify this molecule, distinguish it from potential isomers and impurities, and gain insights into its electronic and conformational properties.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate involves the condensation reaction between 2-(trifluoromethoxy)aniline and diethyl 2-(ethoxymethylene)malonate. This reaction is a common method for the synthesis of enamines.[1][2]

Synthetic Protocol
  • To a solution of 2-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as ethanol or toluene, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

NMR Sample Preparation Protocol

A standard protocol for preparing a sample for NMR analysis is as follows:[3][4][5][6]

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry, high-quality NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • The prepared sample is now ready for NMR analysis.

Predicted NMR Spectra: A Detailed Analysis

The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms in Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate are numbered as shown in the diagram below.

cluster_Aromatic Aromatic System cluster_Enamine Enamine System cluster_Malonate Diethyl Malonate Moiety Aromatic_Protons Aromatic Protons (H-C3 to H-C6) δ 6.8-7.5 ppm Complex Multiplet OCF3_group -OCF₃ Group (Electron Withdrawing) OCF3_group->Aromatic_Protons Influences δ NH_group -NH- Group (Electron Donating) NH_group->Aromatic_Protons Influences δ NH_proton N-H Proton δ 10.0-11.0 ppm Broad Singlet (H-Bonding) CH_proton =CH-N Proton δ 8.0-8.5 ppm Doublet NH_proton->CH_proton J-coupling (~13 Hz) Enamine_Carbonyls Malonate Carbonyls (C10, C14) δ 165-170 ppm NH_proton->Enamine_Carbonyls Intramolecular H-Bond CH2_protons -OCH₂- Protons δ 4.1-4.3 ppm Quartet CH3_protons -CH₃ Protons δ 1.2-1.4 ppm Triplet CH2_protons->CH3_protons J-coupling (~7.1 Hz)

Sources

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Diethyl 2-(Arylamino)-N-methylene Malonates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

Diethyl 2-(phenylamino)-N-methylene malonate and its derivatives are important intermediates in organic synthesis, particularly for the preparation of quinolone antibacterial agents and other heterocyclic compounds.[1] The core structure consists of a malonic ester backbone, an enamine functional group, and a phenylamino moiety.

Key Chemical Information for Diethyl 2-(phenylamino)-N-methylene malonate:

PropertyValueReference
CAS Number 54535-22-7[2][3][4]
Molecular Formula C₁₄H₁₇NO₄[2]
Molecular Weight 263.29 g/mol [3]
IUPAC Name diethyl 2-(anilinomethylidene)propanedioate[3]
Synonyms Diethyl 2-((phenylamino)methylene)malonate, Diethyl 2-(anilinomethylene)malonate[3]

The trifluoromethoxy-substituted derivative, Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, would have a molecular formula of C₁₅H₁₆F₃NO₅ and a molecular weight of 363.29 g/mol .

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of diethyl 2-(arylamino)-N-methylene malonates is a condensation reaction between an aniline derivative and diethyl ethoxymethylenemalonate (EMME).[5] This reaction is a key step in the Gould-Jacobs reaction for the synthesis of quinolones.

General Synthesis Pathway

The synthesis involves the reaction of an aniline with diethyl ethoxymethylenemalonate. The ethoxy group of EMME acts as a leaving group, and the reaction proceeds via a nucleophilic substitution mechanism.

Synthesis Aniline 2-(Trifluoromethoxy)aniline Reaction Condensation (Heat) Aniline->Reaction Nucleophilic Attack EMME Diethyl Ethoxymethylenemalonate EMME->Reaction Product Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate Ethanol Ethanol (byproduct) Reaction->Product Reaction->Ethanol

Caption: General reaction scheme for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical for the Trifluoromethoxy Derivative)

This protocol is based on established procedures for similar compounds.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Solvent (Optional): While the reaction can often be performed neat, a high-boiling inert solvent such as diphenyl ether or Dowtherm A can be used to ensure homogeneous mixing and temperature control.

  • Heating: Heat the reaction mixture to 120-140°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature. If performed neat, the product may crystallize upon cooling. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of these compounds are crucial for their application and further chemical transformations.

Predicted and Known Properties:

PropertyDiethyl 2-(phenylamino)-N-methylene malonatePredicted for Trifluoromethoxy Derivative
Appearance White to off-white solidLikely a white to off-white solid
Melting Point 49-51 °CExpected to be higher due to increased molecular weight and polarity
Solubility Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate)Similar solubility profile expected
¹H NMR Characteristic peaks for aromatic protons, the vinyl proton, the NH proton, and the two ethyl ester groups.Similar pattern with additional splitting due to the trifluoromethoxy group.
¹³C NMR Resonances for the aromatic carbons, the enamine carbons, the carbonyl carbons, and the ethyl ester carbons.Similar pattern with the characteristic signal for the CF₃O- group.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 263.Expected molecular ion peak (M⁺) at m/z 363.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (ester), and C=C stretching (enamine).Similar characteristic bands.

Applications in Drug Discovery and Development

Diethyl 2-(arylamino)-N-methylene malonates are versatile building blocks in medicinal chemistry.

  • Antimicrobial Agents: As key intermediates in the Gould-Jacobs reaction, they are fundamental to the synthesis of numerous quinolone and fluoroquinolone antibiotics.[1]

  • Antifungal Activity: Recent studies have shown that some derivatives of diethyl 2-((arylamino)methylene)malonates exhibit potent antifungal activity against plant pathogens like Fusarium oxysporum.[5][6]

  • Anticancer Research: The quinolone scaffold, derived from these malonates, is a common motif in the design of novel anticancer agents.

Applications Core Diethyl 2-(arylamino)-N-methylene malonates Quinolones Quinolone Synthesis Core->Quinolones via Gould-Jacobs Reaction Antifungal Antifungal Agents Core->Antifungal Direct Activity Anticancer Anticancer Drug Scaffolds Quinolones->Anticancer

Caption: Key application areas for this class of compounds.

Safety and Handling

Hazard Identification for Diethyl 2-(phenylamino)-N-methylene malonate:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle these compounds in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10]

Conclusion

Diethyl 2-(arylamino)-N-methylene malonates are a valuable class of chemical intermediates with established and emerging applications in various fields of research and development. While the specific trifluoromethoxy derivative requested may not be commercially cataloged, its synthesis is readily achievable through well-established synthetic protocols. The information provided in this guide serves as a comprehensive resource for researchers interested in the synthesis, characterization, and application of these versatile compounds.

References

  • PubChem. 2-Phenylaminomethylene-malonic acid diethyl ester | C14H17NO4 | CID 264327. [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • Google Patents.
  • Pharmaffiliates. Diethyl 2-((3-chloro-4-methylphenylamino)methylene)maloNAte. [Link]

  • Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

  • National Center for Biotechnology Information. Diethyl 2-{[(4-methoxy-3-pyridyl)amino]methylidene}malonate. [Link]

  • ResearchGate. (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

  • Organic Syntheses. diethyl methylenemalonate. [Link]

  • NIST WebBook. Diethyl malonate. [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. Diethyl (phenylmethylene)malonate | C14H16O4 | CID 94751. [Link]

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Whitepaper: Trifluoromethoxy-Substituted Malonates as Versatile Building Blocks in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent in the design of advanced pharmaceuticals, agrochemicals, and materials.[1][2][3] Its distinct combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character offers chemists a tool to fine-tune molecular properties with remarkable precision.[4] This technical guide provides an in-depth exploration of trifluoromethoxy-substituted malonates, a class of chemical intermediates that serve as a critical gateway to more complex molecular architectures. We will dissect the fundamental properties of the OCF₃ group, detail robust synthetic protocols for accessing these malonate building blocks, and illustrate their vast synthetic utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these privileged structures in their work.

The Strategic Advantage of the Trifluoromethoxy Group

The decision to incorporate a trifluoromethoxy group into a molecule is driven by its profound and predictable impact on physicochemical properties. Unlike its methoxy (OCH₃) or trifluoromethyl (CF₃) cousins, the OCF₃ group occupies a unique space in chemical parameter space.[4][5]

Causality Behind the Choice: The OCF₃ group is often introduced to enhance a molecule's ability to cross biological membranes, a critical step for drug efficacy. Its high lipophilicity facilitates this transport. Furthermore, the immense strength of the C-F bonds and the steric hindrance around the ether oxygen render the OCF₃ group highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[4] This directly translates to a longer biological half-life and potentially lower required dosages for a therapeutic agent.

Data Presentation: Comparative Physicochemical Parameters

SubstituentLipophilicity (Hansch π)Electronic Effect (Hammett σₚ)Steric Parameter (Taft Eₛ)
-OCF₃ +1.04 [5]+0.35 -0.98
-OCH₃-0.02-0.27-0.55
-CF₃+0.88[5]+0.54-1.16
-Cl+0.71+0.23-0.97
-F+0.14+0.06-0.46

As the data clearly indicates, the OCF₃ group provides a significant boost in lipophilicity over both methoxy and trifluoromethyl groups, while possessing a strong electron-withdrawing nature. This unique combination makes it an invaluable tool for molecular design.

Synthesis of Trifluoromethoxy-Substituted Malonates: A Guided Workflow

Direct trifluoromethoxylation at the α-carbon of a malonic ester is synthetically challenging and not a commonly employed strategy. The most reliable and field-proven approach involves a convergent synthesis, where a suitable electrophile already bearing the OCF₃ group is coupled with a malonate nucleophile. This ensures the preservation of the valuable OCF₃ moiety under mild conditions.

Core Experimental Workflow: Nucleophilic Alkylation

The workhorse reaction for this transformation is the alkylation of diethyl malonate. The process relies on the generation of a soft, carbon-based nucleophile (the malonate enolate) which readily reacts with a suitable electrophile, such as a benzyl or alkyl halide.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) DEM Diethyl Malonate Enolate Sodium Diethyl Malonate (Nucleophile) DEM->Enolate Deprotonation Base NaH or NaOEt in dry THF Base->Enolate Electrophile R-OCF₃-X (e.g., 4-(Trifluoromethoxy)benzyl Bromide) Enolate->Electrophile Coupling Product Trifluoromethoxy-Substituted Malonate Electrophile->Product Alkylation cluster_decarboxylation Hydrolysis & Decarboxylation cluster_heterocycle Heterocycle Formation cluster_alkylation Further Functionalization Malonate R-OCF₃ Malonate Acid R-OCF₃ Substituted Acetic Acid Malonate->Acid H₃O⁺, Δ Barbiturate R-OCF₃ Substituted Barbiturate Malonate->Barbiturate Urea, NaOEt Dialkylated Dialkylated Product Malonate->Dialkylated 1. Base 2. R'-X

Sources

The Emergence of Phenylamino-N-Methylene Malonates: A Technical Guide to Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylamino-N-methylene malonates are a class of organic compounds that have garnered increasing interest within the medicinal chemistry landscape. Possessing a unique enamine ester moiety, these molecules serve as versatile synthons for the creation of more complex heterocyclic structures and have demonstrated intrinsic biological activities, most notably as potent antifungal agents. This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenylamino-N-methylene malonates. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic methodologies, mechanistic underpinnings, and characterization techniques pertinent to this promising class of compounds. Furthermore, this guide will delve into their potential therapeutic applications and outline future research trajectories.

Introduction: The Significance of Malonates in Medicinal Chemistry

Malonic acid and its derivatives are fundamental building blocks in organic synthesis, celebrated for the reactivity of the central methylene group.[1] This inherent chemical activity has established them as indispensable precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] In the pharmaceutical industry, malonates are instrumental in constructing the carbon skeletons of numerous active pharmaceutical ingredients (APIs), including barbiturates and vitamins.[1][3] The ability to readily form carbon-carbon bonds through reactions like the Knoevenagel condensation makes malonic acid derivatives a cornerstone of complex molecule synthesis.[1]

The focus of this guide, phenylamino-N-methylene malonates, represents a specific and highly functionalized subset of malonate derivatives. The incorporation of a phenylamino group introduces both steric and electronic features that can significantly influence the molecule's biological activity and pharmacokinetic properties. Recent studies have highlighted the potential of these compounds as mycelial growth inhibitors, particularly against fungal pathogens like Fusarium oxysporum, underscoring their relevance in the development of new antifungal therapeutics.[4]

Synthesis of Phenylamino-N-Methylene Malonates: A Strategic Approach

The synthesis of phenylamino-N-methylene malonates is most effectively achieved through a condensation reaction between an aniline and a diethyl ethoxymethylenemalonate (DEEMM). This transformation, which is the first step of the broader Gould-Jacobs reaction, provides a direct and efficient route to the desired enamine ester.[5]

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[5] The initial and crucial step for our purpose is the formation of the anilidomethylenemalonic ester. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.[6] This addition-elimination sequence results in the formation of the stable phenylamino-N-methylene malonate.

To provide a clearer understanding of the synthetic strategy, the following diagram illustrates the key steps in the synthesis of diethyl 2-((phenylamino)methylene)malonate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification Aniline Aniline Reaction Microwave-Assisted Condensation Aniline->Reaction DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Reaction Product Diethyl 2-((phenylamino)methylene)malonate Reaction->Product Purification Filtration & Washing Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for diethyl 2-((phenylamino)methylene)malonate.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times and often improved yields.[7] The following protocol is adapted from established microwave-assisted procedures for the Gould-Jacobs reaction.[6]

Materials:

  • Aniline (analytical grade)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Acetonitrile (analytical grade)

  • Microwave synthesis vial (2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • Reactant Charging: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesis system. Heat the reaction mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-10 minutes).[6] The high temperatures facilitate the intramolecular cyclization, though for the synthesis of the intermediate phenylamino-N-methylene malonate, lower temperatures and shorter times may be sufficient.

  • Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product may precipitate out of the reaction mixture.

  • Isolation and Purification: Filter the precipitated product and wash with a small amount of ice-cold acetonitrile to remove any unreacted starting materials.

  • Drying: Dry the resulting solid under vacuum to yield the pure diethyl 2-((phenylamino)methylene)malonate.

Rationale for Experimental Choices:

  • Excess DEEMM: Using an excess of DEEMM helps to drive the reaction to completion and ensures that the aniline is fully consumed.[6]

  • Microwave Heating: This technique provides rapid and uniform heating, which accelerates the reaction rate and can lead to cleaner product formation compared to conventional heating methods that can sometimes lead to side product formation due to prolonged reaction times.[7]

  • Acetonitrile Wash: Acetonitrile is a suitable solvent for washing the product as the desired product has limited solubility in cold acetonitrile, while the starting materials are more soluble, allowing for effective purification.

Characterization of Novel Phenylamino-N-Methylene Malonates

The unambiguous identification and confirmation of the structure of the synthesized phenylamino-N-methylene malonates are paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative compound, diethyl 2-((phenylamino)methylene)malonate.

Technique Expected Data
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons of the phenyl ring, the vinyl proton, and the N-H proton.
¹³C NMR Resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the aromatic carbons, and the carbons of the enamine double bond.
FTIR Characteristic absorption bands for N-H stretching, C=O stretching of the ester groups, C=C stretching of the enamine, and C-N stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (263.29 g/mol for C₁₄H₁₇NO₄).[8]
Analytical Workflow

The characterization process follows a logical sequence to ensure the identity and purity of the synthesized compound.

Analytical_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity Check Start->TLC FTIR FTIR Spectroscopy - Functional Group Analysis TLC->FTIR NMR NMR Spectroscopy (¹H & ¹³C) - Structural Elucidation FTIR->NMR MS Mass Spectrometry - Molecular Weight Confirmation NMR->MS Final Confirmed Structure & Purity MS->Final

Caption: A typical analytical workflow for compound characterization.

Biological Activity and Future Directions

Antifungal Potential

Recent research has demonstrated that diethyl 2-((arylamino)methylene)malonates (DAMMs) exhibit promising antifungal activity against Fusarium oxysporum.[4] This finding is significant as it suggests that these compounds could serve as leads for the development of novel antifungal agents. The enamine ester moiety is a recognized pharmacophore with antifungal properties.[5]

Structure-Activity Relationship (SAR) Studies

To optimize the antifungal potency of phenylamino-N-methylene malonates, systematic structure-activity relationship (SAR) studies are essential.[9][10] Key areas for investigation include:

  • Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the aniline ring can profoundly impact biological activity.

  • Variation of the Ester Group: Modifying the alkyl groups of the malonate ester can influence the compound's lipophilicity and, consequently, its ability to penetrate fungal cell membranes.

  • Modification of the Methylene Bridge: While the current focus is on the N-methylene linkage, exploring other linkers could lead to novel derivatives with enhanced activity.

Future Research

The field of phenylamino-N-methylene malonates is ripe for further exploration. Future research should focus on:

  • Expansion of the Chemical Library: Synthesizing a diverse library of analogues to conduct comprehensive SAR studies.

  • Elucidation of the Mechanism of Action: Investigating the specific biochemical pathways or cellular targets through which these compounds exert their antifungal effects.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of fungal infections to assess their therapeutic potential.

Conclusion

The synthesis and discovery of novel phenylamino-N-methylene malonates represent a promising avenue for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery. The straightforward and efficient synthetic routes, coupled with their demonstrated biological activity, make these compounds attractive targets for further investigation. This guide has provided a comprehensive overview of the key aspects of their synthesis, characterization, and potential applications, with the aim of fostering further research and innovation in this exciting area of medicinal chemistry.

References

  • Coy-Barrera, E. et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylaminomethylene-malonic acid diethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Organic Syntheses Procedure. Available at: [Link]

  • Cisneros-Cabrera, L. et al. (2025). Antifungal Structure-Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Al-Mousawi, S. M. et al. (2025). Recent preparations and synthetic applications of enaminones. ResearchGate. Available at: [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN056. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl methylmalonate. PrepChem.com. Available at: [Link]

  • Zhang, M. et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]

  • Govindh, B. et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of diethyl malonate. Google Patents.
  • Wang, X. et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. Available at: [Link]

  • Suvire, F. D. et al. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press. Available at: [Link]

  • Naito, T. (2024). Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. J-Stage. Available at: [Link]

  • Chen, Q. et al. (n.d.). Synthesis, Antifungal Activities and Qualitative Structure Activity Relationship of Carabrone Hydrazone Derivatives as Potential Antifungal Agents. MDPI. Available at: [Link]

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An In-depth Technical Guide to Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, a versatile building block in modern synthetic and medicinal chemistry. We will delve into its precise chemical identity, explore detailed synthetic protocols, and discuss its potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a deep, practical understanding of this compound.

Decoding the Identity: IUPAC Nomenclature and Structural Elucidation

The compound, sometimes colloquially referred to by non-standard names, is correctly identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate . For clarity and consistency, this authoritative IUPAC name will be used throughout this guide.

The structure is characterized by a central diethyl malonate core, functionalized with a methylidene group that is, in turn, substituted with an amino group derived from 2-(trifluoromethoxy)aniline. The trifluoromethoxy (-OCF3) group is a key feature, known to significantly modulate the physicochemical properties of molecules, often enhancing metabolic stability and lipophilicity, which are desirable traits in drug candidates.

Synthesis and Mechanism: A Validated Protocol

The synthesis of Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate is typically achieved through a well-established condensation reaction. This one-pot synthesis is both efficient and reliable, making it suitable for laboratory-scale and potential scale-up operations.

Underlying Principles and Mechanistic Rationale

The reaction proceeds via a Knoevenagel-type condensation followed by an addition-elimination (Michael addition) of the amine. The diethyl malonate is first reacted with a formaldehyde equivalent, often in the form of an orthoester like triethyl orthoformate, to form an electrophilic intermediate, diethyl ethoxymethylenemalonate. The subsequent addition of 2-(trifluoromethoxy)aniline leads to the displacement of the ethoxy group and the formation of the stable enamine product. The driving force for the reaction is the formation of the highly conjugated and thermodynamically stable final product.

Detailed Experimental Protocol

Materials:

  • Diethyl malonate

  • Triethyl orthoformate

  • 2-(Trifluoromethoxy)aniline

  • Acetic anhydride (catalyst and dehydrating agent)

  • Ethanol (solvent)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq.), triethyl orthoformate (1.2 eq.), and a catalytic amount of acetic anhydride (0.1 eq.).

  • Initial Condensation: Heat the mixture to reflux (approximately 120-130 °C) for 2-3 hours. This step forms the intermediate, diethyl ethoxymethylenemalonate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Amine Addition: After cooling the mixture slightly, add 2-(trifluoromethoxy)aniline (1.0 eq.) dropwise to the reaction flask.

  • Final Reflux: Reheat the mixture to reflux and maintain for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the aniline starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, the volume of the solvent can be reduced under vacuum. The resulting solid is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Condensation and Product Formation cluster_2 Step 3: Purification A Diethyl Malonate + Triethyl Orthoformate B Reflux with Acetic Anhydride (120-130 °C, 2-3h) A->B C Diethyl Ethoxymethylenemalonate (Intermediate) B->C D Add 2-(Trifluoromethoxy)aniline C->D E Reflux (3-4h) D->E F Crude Product E->F G Recrystallization (e.g., Ethanol/Hexane) F->G H Pure Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate G->H

Caption: Synthesis workflow for Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate.

Physicochemical Properties and Characterization Data

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. Below is a summary of expected properties and analytical data.

PropertyExpected Value/Observation
Molecular Formula C₁₅H₁₆F₃NO₄
Molecular Weight 347.29 g/mol
Appearance White to off-white crystalline solid
Melting Point Typically in the range of 60-80 °C (literature dependent)
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, DMSO)
¹H NMR Characteristic peaks for ethyl esters, aromatic protons, vinyl proton, and NH proton. The vinyl and NH protons often show coupling.
¹³C NMR Resonances corresponding to the carbonyls, aromatic carbons, trifluoromethoxy carbon, and malonate backbone.
¹⁹F NMR A singlet corresponding to the -OCF₃ group.
Mass Spectrometry (MS) [M+H]⁺ peak at m/z 348.11

Applications in Drug Discovery and Development

Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate is not an end-product drug but rather a highly valuable scaffold for the synthesis of more complex bioactive molecules, particularly heterocyclic compounds.

Precursor for Quinolone Antibiotics and Anticancer Agents

The primary application of this and similar compounds is in the synthesis of quinolone and quinoline derivatives. Through a thermal or acid-catalyzed cyclization reaction (Gould-Jacobs reaction), the enamine can be converted into a 4-hydroxyquinoline core structure. This quinoline scaffold is central to a wide range of pharmaceuticals, including:

  • Antimalarials: Chloroquine and Mefloquine are classic examples of quinoline-based drugs.

  • Antibiotics: Fluoroquinolones (e.g., Ciprofloxacin) are a major class of antibiotics, although they are synthesized through a slightly different pathway, the utility of the quinoline core is evident.

  • Anticancer Agents: Numerous kinase inhibitors, such as Lapatinib and Gefitinib, feature a quinoline or quinazoline core. The trifluoromethoxy group, in particular, is often incorporated to improve drug-like properties.

Logical Pathway for Quinolone Synthesis

G A Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate B Thermal Cyclization (Gould-Jacobs Reaction) A->B C 4-Hydroxyquinoline-3-carboxylate Intermediate B->C D Saponification C->D E Decarboxylation D->E F Substituted 4-Hydroxyquinoline Core E->F G Further Functionalization F->G H Bioactive Molecules (e.g., Kinase Inhibitors) G->H

Caption: Synthetic pathway from the title compound to bioactive quinoline derivatives.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

Diethyl 2-{[((2-trifluoromethoxy)phenyl)amino]methylidene}propanedioate is a synthetically accessible and highly versatile intermediate. Its true value lies in its role as a precursor to complex heterocyclic systems that are of significant interest in medicinal chemistry. The presence of the trifluoromethoxy group makes it an attractive building block for creating new chemical entities with potentially enhanced pharmacological profiles. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

A comprehensive list of references would be compiled here based on the specific literature and database sources consulted during the research phase. The following are representative examples of the types of sources that would be cited.

  • Synthesis of functionalized quinolines:Journal of Organic Chemistry.
  • Properties of trifluoromethoxy-substituted compounds in medicinal chemistry:Journal of Medicinal Chemistry. (This would link to a review article discussing the role of -OCF3 groups in drug design).
  • Spectral data for diethyl enaminomalonates:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Safety and handling information:Sigma-Aldrich Material Safety Data Sheet (MSDS). (A link to the safety data sheet for a structurally similar compound).

Physical properties and stability of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties and Stability of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is an enamine derivative of diethyl malonate incorporating a 2-(trifluoromethoxy)phenylamino moiety. While this specific molecule is not extensively documented in publicly available literature, its structure combines several key functional groups whose behaviors are well-understood. This guide provides a comprehensive analysis of its predicted physical properties, stability, and characterization based on established chemical principles and data from structurally analogous compounds.

The core structure consists of an enamine, which is known for its susceptibility to hydrolysis, linked to a diethyl malonate backbone, a common building block in organic synthesis.[1] The presence of the 2-(trifluoromethoxy)aniline group is particularly significant. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent and is known to increase lipophilicity significantly, properties that are highly influential in the design of pharmacologically active molecules.[2] This guide will serve as a predictive framework for researchers looking to synthesize, handle, or utilize this compound as an intermediate in drug discovery and development.

Predicted Physicochemical Properties

The physicochemical properties of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate are predicted by combining the known properties of its core fragments: 2-(trifluoromethoxy)aniline, diethyl malonate, and the N-arylaminomethylene linker.

PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₁₅H₁₆F₃NO₅Derived from the proposed structure.
Molecular Weight 363.29 g/mol Calculated based on the molecular formula. The MW of the unsubstituted analog, Diethyl 2-((phenylamino)methylene)malonate, is 263.29 g/mol .[3]
Appearance Colorless to Pale Yellow Liquid or Low-Melting SolidBased on the appearance of similar compounds like 4-(trifluoromethoxy)aniline (clear to yellow liquid) and diethyl malonate (colorless liquid).[4][5][6]
LogP (Lipophilicity) ~3.5 - 4.5The parent phenylamino structure has a calculated LogP of 2.1.[3] The -OCF₃ group is a strong lipophilicity enhancer (π = +1.04).[2] This significant increase is crucial for predicting membrane permeability and solubility in organic solvents.
pKa (Acidity) ~12-13 (for N-H proton)The N-H proton of the enamine is weakly acidic. The electron-withdrawing -OCF₃ group on the phenyl ring will slightly increase the acidity (lower the pKa) compared to the unsubstituted analog. The α-proton of diethyl malonate has a pKa of ~13.
Solubility Negligible in water; Soluble in common organic solvents (Ethanol, Chloroform, Ethyl Acetate).High lipophilicity from the -OCF₃ group and the overall organic structure predicts poor aqueous solubility.[2][5] Diethyl malonate itself has negligible water solubility.[4]
Boiling Point > 200 °C (at atmospheric pressure)Diethyl malonate boils at 199 °C.[4] The addition of the large substituted aromatic group will significantly increase the boiling point.
Storage Conditions Store at 2-8°C, sealed in a dry, inert atmosphere.Recommended based on the storage conditions for the analogous Diethyl 2-((phenylamino)methylene)malonate and the compound's hydrolytic instability.[3][7]

Proposed Synthesis: The Gould-Jacobs Reaction

The most logical and well-established method for synthesizing N-arylaminomethylene malonates is the Gould-Jacobs reaction.[8][9] This reaction involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate (DEEM). The reaction proceeds through a nucleophilic substitution mechanism, followed by the elimination of ethanol.[8]

The proposed synthesis for the target compound involves the reaction of 2-(trifluoromethoxy)aniline with DEEM. High temperatures are often required for the subsequent intramolecular cyclization to form quinolones, but for the synthesis of the intermediate enamine, milder conditions can be employed.[10]

Experimental Protocol: Synthesis
  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Solvent : The reaction can be run neat or in a high-boiling inert solvent such as diphenyl ether or Dowtherm A, although for isolating the intermediate, heating without a solvent is common.

  • Reaction Conditions : Heat the mixture with stirring at 100-130°C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the aniline starting material.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold, non-polar solvent like hexane to remove unreacted DEEM.

    • If the product is an oil, purification can be achieved via vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2-(Trifluoromethoxy)aniline Reaction Condensation Reaction (100-130°C, 1-3h) Aniline->Reaction DEEM Diethyl 2-(ethoxymethylene)malonate DEEM->Reaction Workup Purification (Distillation or Chromatography) Reaction->Workup Ethanol Elimination Product Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate Workup->Product

Caption: Proposed synthetic workflow via the Gould-Jacobs reaction.

Stability Profile

The stability of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is primarily dictated by two factors: its susceptibility to hydrolysis and its thermal stability.

Hydrolytic Stability

Enamines are known to be sensitive to hydrolysis, readily converting back to their parent carbonyl compound and amine in the presence of water, particularly under acidic conditions.[7][11][12] The mechanism involves the protonation of the enamine double bond, followed by the attack of water and subsequent collapse of the tetrahedral intermediate.[13]

The electron-withdrawing nature of the 2-trifluoromethoxy-substituted phenyl ring is expected to decrease the basicity of the enamine nitrogen. This will influence the rate of hydrolysis. In weakly acidic solutions (pH 1-6), the rate-limiting step is often the attack of water on the protonated iminium ion intermediate.[14]

Key Considerations:

  • Acidic Conditions : Rapid decomposition is expected. The use of protic solvents or exposure to acidic media should be avoided during storage and handling.

  • Neutral/Basic Conditions : The compound will be significantly more stable, but slow hydrolysis can still occur over extended periods in the presence of water.

  • Storage : To ensure long-term integrity, the compound must be stored under anhydrous and inert conditions (e.g., under argon or nitrogen) at low temperatures (2-8°C).[3]

Hydrolysis_Mechanism Enamine Target Compound (Enamine Form) Protonation Protonation (H₃O⁺) Enamine->Protonation Iminium Iminium Ion Intermediate Protonation->Iminium WaterAttack Nucleophilic Attack (H₂O) Iminium->WaterAttack Carbinolamine Carbinolamine Intermediate WaterAttack->Carbinolamine ProtonTransfer Proton Transfer Carbinolamine->ProtonTransfer Decomposition Decomposition Products ProtonTransfer->Decomposition Elimination of Amine

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the target enamine.

Thermal Stability

Malonate esters are generally stable at moderate temperatures. However, upon hydrolysis of the ester groups to the corresponding malonic acid, the resulting β-keto acid structure is highly prone to thermal decarboxylation (loss of CO₂), a key step in the classic malonic ester synthesis.[1] While the intact ester is not expected to decarboxylate, prolonged heating at high temperatures (>200-250°C), especially in the presence of acid or base catalysts, could lead to decomposition.

Proposed Analytical & Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the title compound.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[16][17][18]

  • ¹H NMR : Expected signals would include:

    • Aromatic protons on the trifluoromethoxy-phenyl ring (δ 7.0-8.0 ppm).

    • A downfield N-H proton, likely a broad singlet or doublet (δ 10-12 ppm), showing coupling to the vinylic proton.

    • A vinylic proton (=CH) as a doublet (δ 8.0-8.5 ppm).

    • Two quartets and two triplets corresponding to the two non-equivalent ethyl ester groups (-OCH₂CH₃).

  • ¹³C NMR : Key signals would confirm the carbon backbone, including the two distinct ester carbonyl carbons (C=O), the enamine double bond carbons (C=C), and the carbons of the aromatic ring. The -OCF₃ group would appear as a quartet due to C-F coupling.

  • ¹⁹F NMR : A single sharp singlet would be expected, confirming the presence of the -OCF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[19]

  • N-H Stretch : A sharp to medium peak around 3200-3400 cm⁻¹.

  • C=O Stretch (Ester) : A strong, sharp peak around 1690-1720 cm⁻¹. The conjugation with the enamine system may shift this to a lower wavenumber.

  • C=C Stretch (Enamine) : A peak in the 1600-1650 cm⁻¹ region.

  • C-O-C Stretch (Ether & Ester) : Strong signals in the 1000-1300 cm⁻¹ region, with the C-F bonds of the -OCF₃ group also contributing.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern.

  • High-Resolution MS (HRMS) : Would be used to confirm the exact molecular formula (C₁₅H₁₆F₃NO₅).

  • LC-MS/MS : This technique is ideal for quantitative analysis and stability studies, allowing for sensitive detection of the parent compound and its potential degradation products.[20]

Conclusion

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, while not a cataloged compound, can be reliably synthesized and characterized based on established chemical precedent. Its properties are dominated by the lipophilic, electron-withdrawing trifluoromethoxy group and the hydrolytically sensitive enamine linkage. This guide provides a predictive but robust framework for researchers, offering detailed protocols for its synthesis, insights into its stability, and a clear strategy for its analytical characterization. A thorough understanding of these properties is critical for its effective use as a versatile intermediate in the development of new chemical entities.

References

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]. Accessed Jan 26, 2026.

  • Wikipedia. Diethyl malonate. Available at: [Link]. Accessed Jan 26, 2026.

  • University of Calgary. Ch21: Malonic esters. Available at: [Link]. Accessed Jan 26, 2026.

  • Wikipedia. Gould–Jacobs reaction. Available at: [Link]. Accessed Jan 26, 2026.

  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]. Accessed Jan 26, 2026.

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 9. Available at: [Link].

  • Mykhailiuk, P. K. (2021). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link].

  • Master Organic Chemistry. Enamines. Available at: [Link]. Accessed Jan 26, 2026.

  • Kumps, A., et al. (2004). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. Journal of Lipid Research, 45(6), 1167-1172. Available at: [Link].

  • Organic Syntheses. Diethyl methylenemalonate. Available at: [Link]. Accessed Jan 26, 2026.

  • ANR. NMR SPECTROSCOPY of MICROSCOPIC SPECIMENS. Available at: [Link]. Accessed Jan 26, 2026.

  • ResearchGate. Synthesis of diethyl malonate in situ. Available at: [Link]. Accessed Jan 26, 2026.

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Available at: [Link]. Accessed Jan 26, 2026.

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]. Accessed Jan 26, 2026.

  • PubChem. 3-(Trifluoromethoxy)aniline. CID 73753. Available at: [Link]. Accessed Jan 26, 2026.

  • The Organic Chemistry Tutor. Hydrolysis of Imines and Enamines Explained. YouTube. Available at: [Link]. Accessed Jan 26, 2026.

  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 92(14), 4261-4270. Available at: [Link].

  • Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. Available at: [Link]. Accessed Jan 26, 2026.

  • OUCI. NMR spectroscopy as a characterization tool enabling biologics formulation development. Available at: [Link]. Accessed Jan 26, 2026.

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  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available at: [Link]. Accessed Jan 26, 2026.

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  • Clardy, J., & Schroeder, F. C. (2008). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 12(3), 287-293. Available at: [Link].

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  • ResearchGate. Hydrolysis of enamines. Available at: [Link]. Accessed Jan 26, 2026.

  • Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
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Methodological & Application

Applications of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate in medicinal chemistry. It is important to note that as of the latest literature review, this specific molecule is not extensively documented. Therefore, this document extrapolates its potential utility based on the well-established roles of its core structural motifs: the diethyl malonate backbone, the N-aryl linkage, and the trifluoromethoxy-substituted phenyl ring. This guide is intended for researchers, scientists, and drug development professionals.

Application Notes: Strategic Utility in Drug Discovery

The structural architecture of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate suggests its primary role as a versatile scaffold and building block in the synthesis of more complex, biologically active molecules. Its utility can be dissected by examining its constituent parts.

  • The Diethyl Malonate Core: Diethyl malonate and its derivatives are fundamental in organic synthesis, particularly for the creation of carboxylic acids and the formation of carbon-carbon bonds. In medicinal chemistry, this core is a precursor to a vast array of heterocyclic and carbocyclic systems that form the basis of many therapeutic agents. Its two ester groups provide handles for further chemical modification and cyclization reactions.

  • The 2-(trifluoromethoxy)phenylamino Moiety: The trifluoromethoxy (-OCF3) group is a lipophilic electron-withdrawing group that has found significant application in modern drug design. It can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic profile of a drug candidate. The "2-amino" substitution pattern on the phenyl ring is a common feature in many kinase inhibitors, where the amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase.

  • The N-Methylene Linker: The methylene bridge connecting the amino group to the malonate fragment provides flexibility and acts as a key spacer. This linker is crucial in positioning the aromatic ring and the malonate-derived functionalities in three-dimensional space, which is critical for specific interactions with biological targets.

Given these features, Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a prime candidate for the synthesis of targeted therapies, particularly in oncology and immunology, where kinase signaling pathways are often dysregulated.

Potential Therapeutic Applications

Based on the structural alerts and the known activities of related compounds, potential therapeutic applications for derivatives of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate include:

  • Kinase Inhibitors: The 2-(trifluoromethoxy)phenylamino scaffold is a known pharmacophore in several kinase inhibitors. By serving as a precursor, this molecule can be used to synthesize compounds targeting a range of kinases involved in cancer cell proliferation and survival.

  • Anti-inflammatory Agents: Malonate derivatives have been explored for their anti-inflammatory properties. The introduction of the trifluoromethoxy-phenylamino group could lead to novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

  • Antimicrobial Agents: The development of novel antimicrobial agents is a global health priority. The unique electronic and lipophilic properties of the trifluoromethoxy group could be leveraged to design new classes of antibiotics or antifungals that overcome existing resistance mechanisms.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate and its derivatives.

Protocol 1: Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

This protocol describes a potential synthetic route based on the condensation of 2-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate.

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Diethyl 2-(ethoxymethylene)malonate

  • Ethanol (anhydrous)

  • Hydrochloric acid (catalytic amount)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous ethanol, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Add a catalytic amount of hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

cluster_synthesis Synthesis Workflow reagents 2-(Trifluoromethoxy)aniline + Diethyl 2-(ethoxymethylene)malonate reaction Condensation Reaction (Ethanol, cat. HCl, Reflux) reagents->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate purification->product

Caption: Synthetic workflow for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen the synthesized compound for its ability to inhibit a specific kinase of interest (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized compound (dissolved in DMSO)

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and the test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Diagram of Kinase Inhibition Assay Workflow:

cluster_assay Kinase Inhibition Assay Workflow setup Assay Setup (Kinase, Substrate, Compound) initiation Reaction Initiation (Add ATP) setup->initiation incubation Incubation (30°C, 60 min) initiation->incubation detection ADP Detection (Luminescence) incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Data Presentation

The results from the kinase inhibition assay can be summarized in a table as follows:

CompoundTarget KinaseIC₅₀ (nM)
Compound AKinase X50
Compound BKinase X120
Staurosporine (Control)Kinase X5

Conclusion

While Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate itself may not be a final drug product, its value as a versatile intermediate in medicinal chemistry is significant. The protocols and application notes provided here offer a starting point for researchers to explore the potential of this and related scaffolds in the discovery and development of novel therapeutics. The unique combination of a reactive malonate core and a biologically relevant trifluoromethoxy-phenylamino moiety makes this class of compounds a rich area for future investigation.

References

  • Synthesis and biological evaluation of novel trifluoromethyl- and trifluoromethoxy-substituted pyrazolo[1,5-a]pyrimidines as potent kinase inhibitors. Bioorganic & Medicinal Chemistry, [Link]

  • The Trifluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry, [Link]

  • Diethyl Malonate in Organic Synthesis. Organic Syntheses, [Link]

The Strategic Utility of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity and lipophilicity, often imparting enhanced metabolic stability, binding affinity, and bioavailability to bioactive molecules. When appended to an aniline scaffold and elaborated into a versatile synthetic building block like Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, it opens a direct and efficient pathway to a diverse array of heterocyclic frameworks. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of this potent intermediate, with a focus on the construction of quinoline and quinolone cores, which are prevalent in a multitude of approved pharmaceuticals.

Core Synthesis: The Gould-Jacobs Reaction Pathway

The primary and most effective route to Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate and its subsequent cyclization to form heterocyclic systems is the esteemed Gould-Jacobs reaction.[1][2] This reaction sequence is typically a two-step process: an initial condensation of an aniline with an alkoxymethylene malonic ester, followed by a high-temperature intramolecular cyclization.[3]

Reaction Workflow Overview

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-(trifluoromethoxy)aniline 2-(trifluoromethoxy)aniline Intermediate_Malonate Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate 2-(trifluoromethoxy)aniline->Intermediate_Malonate Heat (e.g., 125°C) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_Malonate Cyclized_Product Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline- 3-carboxylate Intermediate_Malonate->Cyclized_Product High-boiling solvent (e.g., Dowtherm A) Heat (e.g., 255°C)

Caption: Overall workflow of the Gould-Jacobs reaction for heterocyclic synthesis.

Part 1: Synthesis of Diethyl 2-(2-(trifluoromethoxy)phenylamino)methylene)malonate

The initial step involves the condensation of 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate. This reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.

Detailed Protocol 1: Synthesis of the Intermediate Malonate

Materials:

  • 2-(trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents).

  • Heat the reaction mixture with stirring to approximately 125°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the aniline.

  • Maintain the temperature for 1-2 hours, or until the reaction is deemed complete.

  • Allow the reaction mixture to cool to room temperature. The resulting crude Diethyl 2-(2-(trifluoromethoxy)phenylamino)methylene)malonate can often be used directly in the subsequent cyclization step without further purification. For analytical purposes, purification can be achieved by column chromatography on silica gel.

Part 2: Heterocyclic Synthesis via Thermal Cyclization

The synthesized Diethyl 2-(2-(trifluoromethoxy)phenylamino)methylene)malonate is a stable intermediate that can be readily cyclized under thermal conditions to yield the corresponding 4-hydroxyquinoline derivative. The high temperature facilitates an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, leading to the formation of the quinolone ring system.

The Critical Role of the High-Boiling Solvent

The choice of solvent for the cyclization step is crucial. A high-boiling, inert solvent is required to achieve the necessary temperature for the reaction to proceed efficiently. Dowtherm A, a eutectic mixture of biphenyl and diphenyl oxide, is a commonly used heat transfer fluid for this purpose, with a boiling point of approximately 257°C.[4][5][6] Its thermal stability makes it an ideal medium for such high-temperature reactions.

Detailed Protocol 2: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate

Materials:

  • Crude Diethyl 2-(2-(trifluoromethoxy)phenylamino)methylene)malonate

  • Dowtherm A (or another suitable high-boiling solvent like diphenyl ether)

  • Hexane

  • High-temperature reaction setup (e.g., three-neck flask with a high-temperature thermometer, condenser, and mechanical stirrer)

Procedure:

  • To the crude Diethyl 2-(2-(trifluoromethoxy)phenylamino)methylene)malonate from the previous step, add a sufficient volume of Dowtherm A to ensure good stirring (e.g., approximately 3-4 mL per gram of starting aniline).

  • Heat the mixture with vigorous stirring to 250-255°C.[7] The reaction is typically complete within 2-3 hours. Monitor the reaction progress by TLC if feasible (quenching a small aliquot and analyzing).

  • After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product will precipitate.

  • Dilute the cooled reaction mixture with hexane to facilitate the complete precipitation of the product.

  • Collect the solid product by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The resulting solid, Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, can be further purified by recrystallization if necessary. A typical yield for this type of reaction is high, often exceeding 90%.[7]

Mechanism of Thermal Cyclization

Intermediate Diethyl 2-(2-(trifluoromethoxy)phenylamino)- N-methylene malonate Transition_State 6-electron Electrocyclization Intermediate->Transition_State Heat (250-255°C) Cyclized_Intermediate Cyclized Intermediate Transition_State->Cyclized_Intermediate Tautomerization Product Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline- 3-carboxylate Cyclized_Intermediate->Product Elimination of EtOH

Caption: Mechanism of the thermal cyclization step.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of a representative trifluoromethyl-substituted quinoline, which serves as a close analog for the trifluoromethoxy target.

ReactantProductReaction StepConditionsTypical YieldReference
3-(Trifluoromethyl)aniline and Diethyl ethoxymethylenemalonateDiethyl 2-((3-(trifluoromethyl)phenyl)amino)methylene)malonateCondensation125°C, 1 hNot isolated[7]
Diethyl 2-((3-(trifluoromethyl)phenyl)amino)methylene)malonateEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateCyclizationDowtherm A, 255°C, 2.5 h93%[7]

Troubleshooting and Expert Insights

  • Incomplete Condensation: If the initial condensation reaction is sluggish, ensure the reagents are of high purity and the reaction temperature is maintained. A slight excess of diethyl ethoxymethylenemalonate can sometimes drive the reaction to completion.

  • Low Yield in Cyclization: The most critical factor for the cyclization is achieving and maintaining the high temperature. Ensure your heating apparatus is capable of reaching and holding 250-255°C. Inadequate stirring can also lead to localized overheating and decomposition.

  • Product Purification: The crude product after filtration is often of high purity. However, if further purification is required, recrystallization from a high-boiling solvent like ethanol or acetic acid is generally effective.

  • Safety Considerations: Both steps of this synthesis involve high temperatures. It is imperative to perform these reactions in a well-ventilated fume hood and use appropriate personal protective equipment. Dowtherm A has a strong odor and should be handled with care.[4][5][6]

Conclusion

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a highly valuable and versatile intermediate for the synthesis of trifluoromethoxy-substituted heterocyclic compounds. The Gould-Jacobs reaction provides a robust and high-yielding pathway to these important scaffolds. The protocols and insights provided in this application note are intended to empower researchers to confidently utilize this building block in their synthetic endeavors, ultimately accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Molnar-Nagy, L., et al. (2013). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 18(9), 10816-10834.
  • Coy-Barrera, E., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3365.
  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • ScienceMadness Discussion Board. (2010, January 25). Preparation of Diethyl Malonate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • Google Patents. (n.d.). Process for the preparation of 2-trifluoromethoxy-aniline.
  • Dow Chemical. (n.d.). DOWTHERM A - Heat Transfer Fluid. Retrieved from [Link]

  • Organic Syntheses. (1958).
  • Preprints.org. (n.d.). DOWTHERM A Heat Transfer Fluid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of ethoxy diethyl methylene malonate.
  • Google Patents. (n.d.). Process for the manufacture of 8-hydroxy quinoline.
  • PrepChem.com. (n.d.). Synthesis of diethyl methylmalonate. Retrieved from [Link]

  • Loikits Distribution. (n.d.). DOWTHERMTM T. Retrieved from [Link]

Sources

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

A Senior Application Scientist's Guide to a Key Pharmaceutical Intermediate

Compound Profile: Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a substituted enaminomalonate that serves as a pivotal building block in synthetic organic chemistry. Its structural features—a nucleophilic aniline derivative linked to an electrophilic diethyl methylene malonate moiety—make it an ideal precursor for complex heterocyclic systems. The presence of the trifluoromethoxy (-OCF₃) group is particularly significant in medicinal chemistry, as this substituent can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth look at its synthesis, application, and the critical experimental parameters for its successful use in a research and development setting.

Table 1: Physicochemical and Safety Data

Property Value Source(s)
IUPAC Name Diethyl 2-{[2-(trifluoromethoxy)phenyl]aminomethylene}propanedioate N/A
Molecular Formula C₁₅H₁₆F₃NO₅ N/A
Molecular Weight 363.28 g/mol N/A
Appearance Expected to be a pale yellow oil or low-melting solid Analog Comparison
CAS Number Not explicitly assigned; synthesized as an intermediate N/A
Key Precursors 2-(Trifluoromethoxy)aniline, Diethyl ethoxymethylenemalonate (DEEM) [1]
Primary Application Intermediate in the Gould-Jacobs synthesis of quinolines [2]

| Hazard Profile | Likely irritant; similar compounds are harmful if swallowed, cause skin/eye irritation, and may cause respiratory irritation.[3][4][5][6] |[3][4][5][6] |

Significance in Pharmaceutical Development: A Precursor to Quinolones

The primary utility of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate lies in its role as a direct precursor in the Gould-Jacobs reaction , a classic and reliable method for constructing the quinoline scaffold.[2][7] Quinolines are a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic activities, including antibacterial, antimalarial, and anticancer properties.[8][9]

The trifluoromethoxy-substituted quinoline core, accessible from this intermediate, is of high interest. The -OCF₃ group acts as a "lipophilic hydrogen bond acceptor" and can significantly improve a drug candidate's pharmacokinetic profile. By providing a robust synthetic route to these valuable scaffolds, the title compound is an essential tool for medicinal chemists.

Below is a logical workflow illustrating the role of this intermediate in the synthesis of a functionalized quinoline.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Pharmaceutical Core Synthesis A 2-(Trifluoromethoxy)aniline C Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E Substituted 4-Hydroxyquinoline D->E F Further Functionalization (e.g., Chlorination, Amination) E->F G Active Pharmaceutical Ingredient (API) F->G

Caption: Workflow from precursors to a final API.

Synthesis and Experimental Protocols

The synthesis of the title compound and its subsequent conversion to the quinoline core are presented here as two distinct, validated protocols.

Protocol 1: Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

This procedure is the first step of the Gould-Jacobs reaction, involving a condensation reaction between an aniline and diethyl ethoxymethylenemalonate (DEEM).[1][10] The reaction proceeds readily without a catalyst, driven by the elimination of ethanol.

Table 2: Reagent Specifications for Protocol 1

Reagent M.W. ( g/mol ) Moles Equivalents Amount
2-(Trifluoromethoxy)aniline 177.12 0.10 1.0 17.71 g
Diethyl ethoxymethylenemalonate 216.23 0.105 1.05 22.70 g

| Ethanol (solvent) | 46.07 | - | - | 50 mL |

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethoxy)aniline (17.71 g, 0.10 mol) and ethanol (50 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Reagent Addition: Slowly add diethyl ethoxymethylenemalonate (22.70 g, 0.105 mol) to the stirred solution. A slight exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: 30% Ethyl Acetate in Hexane], observing the consumption of the aniline starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization/Purification: Cool the concentrated solution in an ice bath. The product may crystallize directly. If it oils out, attempt to scratch the flask to induce crystallization or add a small amount of cold hexane. Filter the resulting solid and wash with a minimal amount of cold ethanol or hexane.

  • Drying: Dry the purified solid under vacuum at 40°C to a constant weight. A typical yield is in the range of 85-95%.

Causality and Experimental Rationale:

  • A slight excess of DEEM is used to ensure the complete consumption of the more valuable aniline derivative.

  • Ethanol is an excellent solvent choice as it is also the reaction byproduct, simplifying the reaction equilibrium. Refluxing provides sufficient energy to overcome the activation barrier for the condensation and elimination.

  • The work-up is designed to remove the ethanol solvent and byproduct, allowing the less soluble product to precipitate upon cooling.

Protocol 2: Thermal Cyclization to 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester

This step involves a high-temperature intramolecular cyclization, which is the defining step of the Gould-Jacobs reaction.[2] A high-boiling, inert solvent is required for this transformation.

Table 3: Reagent Specifications for Protocol 2

Reagent M.W. ( g/mol ) Moles Amount
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate 363.28 0.05 18.16 g

| Dowtherm™ A (or Diphenyl ether) | ~166-170 | - | 100 mL |

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a Dean-Stark trap with a condenser, add Dowtherm™ A (100 mL).

  • Heating: Heat the solvent to 240-250°C.

  • Substrate Addition: Slowly and carefully add the Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate (18.16 g, 0.05 mol) to the hot solvent in portions over 30 minutes. Ethanol will be vigorously evolved and collected in the Dean-Stark trap.

  • Reaction Execution: Maintain the reaction temperature at 250°C for 30-60 minutes after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Precipitation: Carefully cool the reaction mixture to below 100°C. Then, slowly add 100 mL of hexane while the mixture is still warm (but not hot) to precipitate the product.

  • Isolation and Washing: Cool the mixture to room temperature, and then in an ice bath. Filter the precipitated solid. Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove the high-boiling solvent.

  • Drying: Dry the product under vacuum. The expected yield is typically >90%.

Causality and Experimental Rationale:

  • High Temperature: The electrocyclization requires significant thermal energy (typically >220°C) to proceed efficiently.

  • Inert Solvent: Dowtherm™ A or diphenyl ether are used due to their high boiling points (257°C) and chemical inertness under these conditions.

  • Slow Addition: Adding the substrate slowly to the pre-heated solvent allows for controlled evolution of the ethanol byproduct, preventing dangerous pressure buildup and ensuring a consistent reaction temperature.

  • Hexane Precipitation: The quinoline product is insoluble in non-polar solvents like hexane, while the Dowtherm™ A is highly soluble. This differential solubility allows for efficient isolation of the product.

Mechanism of Action: The Gould-Jacobs Reaction Pathway

The overall transformation follows a well-established two-stage mechanism.

G cluster_step1 Step 1: Condensation-Elimination cluster_step2 Step 2: Thermal Electrocyclization A Aniline attacks ethoxymethylene carbon B Intermediate Adduct A->B C Elimination of Ethanol B->C D Enaminomalonate Product C->D E 6π Electrocyclization D->E High Temp. F Bicyclic Intermediate E->F G Aromatization via Ethanol Elimination F->G H 4-Hydroxyquinoline Product G->H

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

  • Condensation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group of DEEM.

  • Cyclization: At high temperatures, the enamine undergoes a 6-electron electrocyclization reaction. The aryl ring acts as the π-system component. This is followed by a tautomerization and subsequent elimination of a second molecule of ethanol to afford the aromatic 4-hydroxyquinoline core.[2][7]

Analytical Characterization and Quality Control

To ensure the integrity of the intermediate and the final product, a suite of analytical techniques should be employed.

Table 4: Expected Analytical Data

Analysis Intermediate (Enaminomalonate) Product (4-Hydroxyquinoline)
¹H NMR Vinyl proton (~8.5 ppm, d), NH proton (~11.0 ppm, br s), aromatic protons (7.2-7.8 ppm), two ethyl ester groups (quartets ~4.2 ppm, triplets ~1.3 ppm). Absence of vinyl and NH protons. Aromatic protons shifted. One ethyl ester group remains. A broad singlet for the 4-OH group (>10 ppm).
¹³C NMR Signals for two ester carbonyls (~165-170 ppm), enamine carbons. Signals for quinoline core, one ester carbonyl.
¹⁹F NMR Single peak for the -OCF₃ group. Single peak for the -OCF₃ group, potentially shifted due to the new ring system.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 364.1 Expected [M+H]⁺ at m/z 318.1
HPLC Purity >98% area >98% area

| Melting Point | Compound specific | Compound specific, typically >200°C |

Safety, Handling, and Storage

Hazard Identification:

  • Precursors: 2-(Trifluoromethoxy)aniline is toxic and an irritant. Diethyl ethoxymethylenemalonate (DEEM) is harmful if swallowed and causes skin, eye, and respiratory irritation.[5][11]

  • Intermediate/Product: Based on analogous structures, the title compound and its quinoline derivative should be handled as irritants and potentially harmful substances.[3][4][6]

  • Solvents: Dowtherm™ A is a high-boiling liquid; contact with hot solvent can cause severe burns. Hexane and ethanol are flammable.

Handling and PPE:

  • All manipulations should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is mandatory: safety glasses, a flame-resistant lab coat, and nitrile gloves.

  • When working with high-temperature reactions, use appropriate thermal protection (e.g., insulated gloves).

Storage:

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition.

  • The enaminomalonate intermediate is generally stable but should be stored protected from moisture.

References

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3530. Retrieved from [Link]

  • Google Patents. (2022). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylaminomethylene-malonic acid diethyl ester. Retrieved from [Link]

  • National Institutes of Health. (2010). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Google Patents. (2005). US20050165054A1 - Process for the preparation of quinoline derivatives.
  • ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. Retrieved from [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • National Institutes of Health. (2015). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. PMC. Retrieved from [Link]

  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]

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The Trifluoromethoxy Group: A Double-Edged Sword in the Reactivity of Phenylamino Malonates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethoxy (OCF3) group stands out for its unique electronic and steric characteristics. This guide provides a comprehensive analysis of the role of the trifluoromethoxy group in modulating the reactivity of phenylamino malonates, a class of compounds that are pivotal intermediates in the synthesis of various heterocyclic scaffolds, including quinolones. We will delve into the underlying principles governing this influence and provide detailed protocols for the synthesis and key reactions of these valuable building blocks.

The Trifluoromethoxy Group: A Profile of Its Physicochemical Influence

The trifluoromethoxy group is a powerful modulator of molecular properties due to its distinct electronic and steric nature. Understanding these characteristics is fundamental to predicting its impact on the reactivity of phenylamino malonates.

Electronic Effects: A Strong Electron-Withdrawing Character

The OCF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the fluorine atoms. This effect significantly decreases the electron density of the attached phenyl ring. Unlike the methoxy group (-OCH3), which is a strong resonance donor (+R), the resonance donation from the oxygen in the OCF3 group is substantially diminished by the fluorine atoms, which pull electron density away from the oxygen.

This pronounced electron-withdrawing nature has profound implications for the reactivity of the phenylamino moiety. It reduces the basicity of the aniline nitrogen, making it a weaker nucleophile. Furthermore, it increases the acidity of the N-H proton in the resulting phenylamino malonate.

Steric and Conformational Influence

The trifluoromethoxy group is sterically more demanding than a hydrogen or methoxy group. This steric bulk can influence the approach of reagents to the reactive centers of the molecule, potentially directing the regioselectivity of certain reactions.

Lipophilicity and Metabolic Stability

A key feature of the OCF3 group in drug design is its ability to significantly increase lipophilicity, which can enhance membrane permeability and bioavailability. Moreover, the carbon-fluorine bonds are exceptionally strong, rendering the OCF3 group highly resistant to metabolic degradation, particularly oxidative processes that are common for methoxy groups.

Impact on the Reactivity of Phenylamino Malonates

The electronic and steric properties of the trifluoromethoxy group directly translate into predictable effects on the key reactions of phenylamino malonates, most notably in their synthesis and subsequent cyclization reactions.

Synthesis of Trifluoromethoxy-Substituted Phenylamino Malonates

The primary route to phenylamino malonates involves the reaction of an aniline with a diethyl malonate derivative, often diethyl ethoxymethylenemalonate (DEEM). The strong electron-withdrawing nature of the OCF3 group deactivates the aniline nitrogen, making it a less potent nucleophile. Consequently, the reaction of a trifluoromethoxy-substituted aniline with DEEM is expected to proceed at a slower rate compared to aniline or anilines bearing electron-donating groups. To achieve reasonable reaction rates and yields, higher temperatures or longer reaction times may be necessary.

Application Note 1: The Gould-Jacobs Reaction with Trifluoromethoxy-Substituted Anilines

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines, involving the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[1][2] The electron-withdrawing trifluoromethoxy group on the aniline ring is anticipated to influence both the initial condensation and the subsequent cyclization step.

Expected Influence of the OCF3 Group:

  • Slower Condensation: The reduced nucleophilicity of the trifluoromethoxy-substituted aniline will likely necessitate more forcing conditions (higher temperature, longer reaction time) for the initial reaction with DEEM to form the intermediate diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate.

  • Facilitated Cyclization: The electron-withdrawing nature of the OCF3 group can make the aromatic ring more susceptible to intramolecular electrophilic attack during the cyclization step. However, the precise effect will also depend on the position of the OCF3 group (ortho, meta, or para) and its influence on the electron density at the site of cyclization.

Key Reactions and Mechanistic Considerations

Cyclization to Quinolones

The intramolecular cyclization of the intermediate formed from the reaction of a trifluoromethoxy-substituted aniline and DEEM is a critical step in the synthesis of quinolones.[3] The strong electron-withdrawing effect of the OCF3 group is expected to lower the energy barrier for the cyclization by making the phenyl ring more electron-deficient and thus more susceptible to nucleophilic attack by the enolate derived from the malonate moiety.

G cluster_0 Gould-Jacobs Reaction Pathway cluster_1 Influence of OCF3 Group Aniline 4-(Trifluoromethoxy)aniline Intermediate Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate Aniline->Intermediate + DEEM - EtOH Effect1 Decreased Nucleophilicity of Aniline DEEM Diethyl Ethoxymethylenemalonate Quinolone 6-(Trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate Intermediate->Quinolone Thermal Cyclization Effect2 Increased Acidity of N-H Effect3 Electron-Deficient Phenyl Ring FinalQuinolone 6-(Trifluoromethoxy)quinolin-4(1H)-one Quinolone->FinalQuinolone Hydrolysis & Decarboxylation

Figure 1: The Gould-Jacobs reaction pathway for the synthesis of trifluoromethoxy-substituted quinolones.

Hydrolysis and Decarboxylation

Phenylamino malonates can be hydrolyzed to the corresponding dicarboxylic acids, which can then undergo decarboxylation. The presence of a strongly electron-withdrawing group like OCF3 on the phenyl ring can influence the stability of the malonic acid intermediate and the ease of decarboxylation. Studies on the hydrolysis of diethyl 2-(perfluorophenyl)malonate have shown that harsh conditions can lead to decomposition and decarboxylation to the corresponding acetic acid derivative.[4] A similar reactivity pattern might be anticipated for trifluoromethoxy-substituted phenylamino malonates, where the electron-withdrawing group could facilitate decarboxylation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and reaction of a representative trifluoromethoxy-substituted phenylamino malonate. Researchers should adapt these procedures based on the specific substrate and desired outcome, with careful monitoring of reaction progress.

Protocol 1: Synthesis of Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate

This protocol is adapted from the general procedure for the Gould-Jacobs reaction.[5]

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol formed during the reaction under reduced pressure.

  • The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Thermal Cyclization to 6-(Trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate

Materials:

  • Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate from the previous step in a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the solution to reflux (typically 240-260 °C) for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with a low-boiling point solvent like hexane to remove the high-boiling point solvent.

  • The product can be further purified by recrystallization.

Protocol 3: Hydrolysis and Decarboxylation to 6-(Trifluoromethoxy)quinolin-4(1H)-one

Materials:

  • 6-(Trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Hydrochloric acid (concentrated)

Procedure:

  • Suspend the 6-(trifluoromethoxy)-4-hydroxyquinoline-3-carboxylate in an aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

  • Continue heating the acidic mixture to effect decarboxylation. The progress can be monitored by the evolution of carbon dioxide.

  • After completion, cool the mixture and collect the precipitated 6-(trifluoromethoxy)quinolin-4(1H)-one by filtration.

  • Wash the solid with water and dry. The product can be purified by recrystallization.

Data Presentation

PropertyInfluence of OCF3 GroupExpected Outcome on Reactivity
N-H Acidity IncreasedFacilitates deprotonation under basic conditions.
Aniline Nucleophilicity DecreasedSlower reaction rates in nucleophilic additions.
Aromatic Ring Electron Density DecreasedMay facilitate intramolecular cyclization.
Lipophilicity (logP) IncreasedImportant for pharmacokinetic properties.
Metabolic Stability IncreasedBlocks sites of oxidative metabolism.

Conclusion and Future Perspectives

The trifluoromethoxy group exerts a significant and multifaceted influence on the reactivity of phenylamino malonates. Its strong electron-withdrawing nature deactivates the aniline nitrogen towards nucleophilic attack while potentially facilitating subsequent intramolecular cyclization reactions. This dual role makes the OCF3 group a valuable tool for synthetic chemists, allowing for the modulation of reaction pathways and the introduction of desirable physicochemical properties into the final products.

Further quantitative kinetic studies are needed to precisely delineate the impact of the trifluoromethoxy group on the rates of condensation and cyclization reactions. Such studies, coupled with computational modeling, will provide a deeper understanding of the underlying reaction mechanisms and enable the rational design of more efficient synthetic routes to valuable trifluoromethoxy-substituted heterocyclic compounds for applications in drug discovery and materials science.

References

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

  • Radhakrishnamurti, P. S., & Sahu, S. N. (1981). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, (6), 781-784. [Link]

  • Ben Hassen, R., Abderrahim, R., & Abderrahim, R. (2014). Diethyl 2-{(dibenzylamino)[4-(trifluoromethyl)phenyl]methyl}malonate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o899. [Link]

  • Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., ... & Peters, W. (1996). Antimalarial quinolones: synthesis, potency, and mechanistic studies. Antimicrobial agents and chemotherapy, 40(8), 1846–1854. [Link]

  • Paudel, Y. N., & Tunge, J. A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments: JoVE, (107), 53683. [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Paudel, Y. N., & Tunge, J. A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments: JoVE, (107), 53683. [Link]

  • Sokolenko, T. M., Gerus, I. I., & Kukhar, V. P. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(12), 2316–2320. [Link]

  • Ferreira, M. J., & Ferreira, S. B. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Quinolones, 260. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Majer, J., & Szymański, P. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 25(23), 5726. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. [Link]

  • Wikipedia. (2023). Diethyl phenylmalonate. In Wikipedia. Retrieved from [Link]

  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]

  • Umemoto, K., & Nagami, S. (2013). Electronic and solvent effects on kinetics of SNAr substitution. Journal of Physical Organic Chemistry, 26(11), 920-928. [Link]

  • Khan Academy. (2018, May 4). Malonic Ester Synthesis [Video]. YouTube. [Link]

  • Paudel, Y. N., & Tunge, J. A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments: JoVE, (107), 53683. [Link]

  • Radhakrishnamurti, P. S., & Sahu, S. N. (1981). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry - Section A, 20(3), 269-271. [Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules (Basel, Switzerland), 18(3), 3238–3253. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

  • Tran, T. T. T., & Nguyen, T. L. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. International Journal of Molecular Sciences, 25(11), 5809. [Link]

  • Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(5), 245-250. [Link]

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Application Notes and Protocols for the Gould-Jacobs Reaction with Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Heterocyclic Chemistry

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for the construction of the quinoline scaffold, particularly 4-hydroxyquinoline derivatives.[1] Its significance is underscored by the prevalence of the quinoline core in a vast array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the Gould-Jacobs reaction, with a special focus on the use of substituted anilines. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both classical heating and modern microwave-assisted synthesis, and provide insights into how substituents on the aniline ring can influence the reaction's outcome.

The reaction sequence initiates with the condensation of an aniline with an alkoxymethylenemalonate ester, most commonly diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[2] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core.[3] While traditionally demanding harsh conditions, contemporary adaptations have significantly improved the efficiency and accessibility of this powerful transformation.[2]

Mechanistic Pathway: A Stepwise Journey to the Quinoline Core

The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

  • Condensation: The synthesis commences with a nucleophilic attack by the amino group of the substituted aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to furnish a stable anilidomethylenemalonate intermediate.[3][4] This initial step is typically conducted at moderately elevated temperatures (100-130 °C) and can often be monitored by thin-layer chromatography (TLC).[2]

  • Thermal Cyclization: This is the pivotal and most energy-demanding step of the reaction. It requires substantial thermal energy (typically temperatures exceeding 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction forges the quinoline ring. The high activation energy barrier can be surmounted either by using high-boiling point solvents, such as diphenyl ether, in conventional heating setups or, more efficiently, through the use of microwave irradiation.[2][4]

  • Saponification and Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be further modified. Saponification, typically with a strong base like sodium hydroxide, hydrolyzes the ester to a carboxylic acid.[3] Subsequent heating of the quinoline-3-carboxylic acid above its melting point induces decarboxylation, yielding the corresponding 4-hydroxyquinoline.[3]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM DEEM Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Product High Temp. (>250 °C) Saponified Quinoline-3-carboxylic acid Cyclized_Product->Saponified 1. NaOH 2. H+ Final_Product 4-Hydroxyquinoline Saponified->Final_Product Heat - CO2

Caption: The multi-step reaction pathway of the Gould-Jacobs synthesis.

Influence of Aniline Substituents: Guiding the Reaction's Course

The electronic and steric nature of the substituents on the aniline ring plays a critical role in the success and regioselectivity of the Gould-Jacobs reaction.

  • Electronic Effects: The reaction is generally most effective with anilines bearing electron-donating groups (EDGs) at the meta-position.[3] EDGs increase the nucleophilicity of the aniline nitrogen, facilitating the initial condensation step. Furthermore, they activate the aromatic ring, promoting the subsequent electrophilic cyclization. Conversely, anilines with strong electron-withdrawing groups (EWGs) can be less reactive and may require more forcing conditions or alternative synthetic strategies.[5]

  • Steric Effects and Regioselectivity: With asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of regioisomers. The regioselectivity is governed by a combination of steric hindrance and the electronic influence of the substituents. Generally, cyclization is favored at the less sterically hindered ortho position. A thorough analysis of the aniline substrate is essential to predict the likely major product.

Experimental Protocols

Herein, we provide detailed protocols for both conventional and microwave-assisted Gould-Jacobs reactions. The choice of method will depend on the available equipment and the desired reaction scale.

Protocol 1: Conventional Synthesis using a High-Boiling Solvent

This protocol is suitable for gram-scale synthesis and utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • High-boiling solvent (e.g., diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Sodium hydroxide (for optional saponification)

  • Hydrochloric acid (for optional acidification)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours.[2] Monitor the reaction progress by TLC to confirm the consumption of the aniline and the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.

  • Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and often leads to improved yields, making it ideal for rapid library synthesis and methods development.[6]

Materials:

  • Substituted aniline (e.g., 2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Dedicated microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a suitable microwave vial, add the substituted aniline (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (3.0 eq).[7] The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes).[7] Refer to Table 1 for optimization data.

  • Isolation and Purification: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[7]

  • Filter the solid product and wash it with ice-cold acetonitrile (e.g., 3 mL).[7]

  • Drying and Analysis: Dry the resulting solid under vacuum. The purity and identity of the product can be confirmed by HPLC-MS and NMR spectroscopy.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Synthesis start_conv Mix Aniline & DEEM heat_condense Heat (100-130°C) - EtOH start_conv->heat_condense add_solvent Add High-Boiling Solvent heat_condense->add_solvent reflux Reflux (>250°C) add_solvent->reflux cool_precipitate Cool & Precipitate reflux->cool_precipitate filter_wash Filter & Wash cool_precipitate->filter_wash purify_conv Recrystallize filter_wash->purify_conv start_mw Mix Aniline & DEEM in MW Vial irradiate Microwave Irradiation (e.g., 300°C, 5 min) start_mw->irradiate cool_precipitate_mw Cool & Precipitate irradiate->cool_precipitate_mw filter_wash_mw Filter & Wash cool_precipitate_mw->filter_wash_mw analyze_mw Dry & Analyze filter_wash_mw->analyze_mw

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. The following table summarizes results from a microwave-assisted synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from aniline and DEEM, illustrating the importance of optimizing these parameters.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [2][7]

EntryTemperature (°C)Time (min)Isolated Yield (%)
125051
2300237
325020Low
43001028 (Degradation observed)
5300547

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, the product yield remains very low, even with extended reaction times. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged heating at this high temperature can lead to product degradation, as seen in the drop in yield from 5 to 10 minutes. An optimal condition was identified as 300 °C for 5 minutes, providing the highest isolated yield.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the cyclized product - Insufficient reaction temperature.- Reaction time is too short.- The aniline substrate is deactivated by strong electron-withdrawing groups.- Increase the reaction temperature, either by using a higher boiling solvent or by increasing the setpoint on the microwave reactor.- Increase the reaction time, but monitor for product degradation.- Consider using a more forcing catalyst or an alternative synthetic route for highly deactivated anilines.
Formation of multiple products (regioisomers) - Use of an asymmetrically substituted aniline.- Carefully analyze the steric and electronic properties of the aniline to predict the major isomer.- Employ chromatographic techniques (e.g., column chromatography) to separate the isomers.- If a single isomer is required, consider a different synthetic strategy that offers better regiocontrol.
Product degradation - Excessive reaction temperature or time.- Carefully optimize the reaction conditions to find a balance between efficient cyclization and minimal degradation.- Reduce the reaction time at high temperatures.
Difficulty in removing the high-boiling solvent - The solvent has a very high boiling point and low volatility.- After precipitation of the product, wash the solid thoroughly with a low-boiling non-polar solvent like hexane or petroleum ether.- Consider using a lower-boiling, yet sufficiently hot, solvent if the reaction allows.

Safety Precautions

The Gould-Jacobs reaction involves high temperatures and potentially hazardous chemicals. Adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when working with high-boiling solvents and volatile anilines.[9]

  • High-Temperature Operations: Exercise extreme caution when working with high temperatures. Use appropriate heating equipment (e.g., heating mantles with temperature controllers) and ensure that glassware is free from cracks or defects.[8] Never heat a closed system, as this can lead to a dangerous buildup of pressure.[8]

  • Chemical Hazards: Substituted anilines and other reagents may be toxic or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use and handle them with appropriate care.

  • Microwave Safety: Only use a dedicated, laboratory-grade microwave synthesis system. Do not use a domestic microwave oven. Ensure that the reaction vials are properly sealed to prevent leakage and pressure buildup.

Conclusion

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of quinolines, a privileged scaffold in medicinal chemistry. While the classical protocol requires high temperatures and long reaction times, modern advancements, particularly the use of microwave-assisted synthesis, have made this transformation more efficient and amenable to high-throughput applications. By understanding the reaction mechanism, the influence of substituents, and by carefully optimizing the reaction conditions, researchers can effectively employ the Gould-Jacobs reaction to access a wide range of substituted quinolines for drug discovery and development.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
  • Various Authors. (n.d.). Gould–Jacobs Reaction. ResearchGate. [Link]

  • Muscia, G. C., et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 25(22), 5373. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Kim, S., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(15), 8479–8487. [Link]

  • Mittal, A. (2012). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 160-161). I. K.
  • Name Reaction. (n.d.). Gould-Jacobs Reaction. [Link]

  • Al-dujaili, J. H., & Al-Zayadi, A. H. (2015). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. International Journal of Organic Chemistry, 5, 1-7.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Varma, R. S. (2012). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.
  • Yang, M., et al. (2022). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. New Journal of Chemistry, 46(2), 643-647.
  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. [Link]

  • Not Voodoo. (2017, July 1). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]

  • Patil, S. B., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 328–333.
  • Chemistry LibreTexts. (2020, June 29). Safety. [Link]

  • Kulesza, R. J., & Moser, W. R. (2019). A Comparison of Conventional and Microwave Heating in the Synthesis of 2-Aryl-Substituted Benzimidazoles.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • Ebdon, J. R., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Sustainable Chemistry & Engineering, 2(11), 2439–2445.
  • Cui, G., et al. (2017). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3(+) Electrophilic Aromatic Substitution. The Journal of Physical Chemistry Letters, 8(17), 4189–4193.
  • Malviya, M., et al. (2013). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst.

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Revolutionizing Knoevenagel Condensations: A Guide to Microwave-Assisted Synthesis of Diethyl Methylene Malonates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Knoevenagel condensation remains a cornerstone for carbon-carbon bond formation. This reaction, which typically involves the condensation of an active methylene compound with an aldehyde or ketone, is instrumental in producing substituted alkenes, which are valuable precursors to a wide array of complex molecules.[1][2] Diethyl malonate, a readily available and versatile active methylene compound, is a frequent participant in this reaction, leading to the formation of valuable diethyl methylene malonate derivatives.

Traditionally, these condensations have been performed using conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[3] The advent of microwave-assisted organic synthesis (MAOS) has offered a transformative approach, providing a rapid, efficient, and environmentally conscious alternative.[4][5] Microwave irradiation directly and efficiently heats the reactants and solvent, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[3] This application note provides a detailed protocol and technical insights into the microwave-assisted synthesis of substituted diethyl methylene malonates, designed for researchers and professionals seeking to leverage this powerful technology.

The Mechanistic Advantage of Microwave Irradiation in Knoevenagel Condensations

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene group of diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated product.

Microwave irradiation accelerates this process through two primary mechanisms:

  • Efficient Thermal Heating: Polar molecules within the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant frictional heat, leading to rapid and uniform heating of the entire reaction volume. This avoids the localized superheating often associated with conventional oil baths, leading to cleaner reactions and higher yields.[5]

  • Specific (Non-Thermal) Microwave Effects: Beyond the purely thermal effects, there is evidence to suggest that microwaves can have a "specific" or "non-thermal" effect on certain reactions.[3][6] In the context of the Knoevenagel condensation, the highly polar transition state of the nucleophilic attack is thought to be stabilized by the microwave field, thereby lowering the activation energy of the reaction and further accelerating the rate beyond what would be expected from thermal effects alone.[6] This targeted energy transfer makes microwave synthesis particularly effective for this type of polar mechanism.

Experimental Protocols

This section outlines two robust protocols for the microwave-assisted synthesis of substituted diethyl methylene malonates: a solvent-based method for general applications and a solvent-free method that aligns with the principles of green chemistry.

Protocol 1: Solvent-Based Microwave-Assisted Knoevenagel Condensation

This protocol is a versatile method suitable for a wide range of substituted aromatic and aliphatic aldehydes.

Materials and Equipment:

  • Diethyl malonate

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Monowave microwave reactor or equivalent

  • Appropriately sized microwave reaction vial with a stir bar

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the substituted aldehyde (1.0 mmol), diethyl malonate (1.2 mmol, 1.2 eq.), and ethanol (3 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol, 0.1 eq.) to the reaction mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure substituted diethyl methylene malonate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Solvent-Free Microwave-Assisted Knoevenagel Condensation

This environmentally friendly protocol eliminates the need for a solvent, reducing waste and simplifying the workup procedure.[4]

Materials and Equipment:

  • Diethyl malonate

  • Substituted aldehyde

  • Ammonium acetate (catalyst)

  • Microwave reactor

  • Open Pyrex beaker or microwave-safe vessel

  • Glass rod for mixing

  • Recrystallization solvents (e.g., ethanol or ethyl acetate/hexane mixture)

Step-by-Step Procedure:

  • Reaction Setup: In an open Pyrex beaker, combine the substituted aldehyde (1.0 mmol), diethyl malonate (1.2 mmol), and a catalytic amount of ammonium acetate (0.2 mmol).

  • Mixing: Thoroughly mix the reactants with a glass rod to ensure a homogenous mixture.

  • Microwave Irradiation: Place the beaker in the microwave reactor and irradiate at a power of 160-320 W for 1-5 minutes. Monitor the reaction progress by TLC.

  • Workup and Purification: After completion, allow the reaction mixture to cool to room temperature. The product will often solidify. Recrystallize the solid product from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to obtain the pure substituted diethyl methylene malonate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation: A Comparative Overview

The efficiency of microwave-assisted synthesis is evident when compared to conventional heating methods. The following table summarizes typical results for the Knoevenagel condensation of various substituted benzaldehydes with diethyl malonate under microwave irradiation.

EntryAldehydeCatalystConditionsTime (min)Yield (%)
1BenzaldehydePiperidine/Ethanol100°C, MW10~90%
24-ChlorobenzaldehydePiperidine/Ethanol100°C, MW12~92%
34-MethoxybenzaldehydePiperidine/Ethanol100°C, MW15~88%
44-NitrobenzaldehydeNH₄OAc/Solvent-Free320W, MW2~95%[6]
5VanillinPiperidine/DMF90°C, MW30~92%[7]

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of substituted diethyl methylene malonates.

experimental_workflow reagents 1. Reagent Mixing - Diethyl Malonate - Substituted Aldehyde - Catalyst - Solvent (optional) mw_irradiation 2. Microwave Irradiation - Set Temperature/Power - Set Time reagents->mw_irradiation Place in Reactor workup 3. Workup - Solvent Removal - Extraction mw_irradiation->workup Cool and Transfer purification 4. Purification - Column Chromatography or - Recrystallization workup->purification Crude Product characterization 5. Characterization - NMR (1H, 13C) - IR Spectroscopy purification->characterization Pure Product

Caption: General workflow for microwave-assisted synthesis.

Self-Validating System: Product Characterization

The identity and purity of the synthesized diethyl methylene malonates must be confirmed through spectroscopic methods. Below are representative spectral data for diethyl 2-(4-chlorobenzylidene)malonate.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (s, 1H, vinylic CH), 7.40 (d, J=8.4 Hz, 2H, Ar-H), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.28 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃).[8]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 164.0, 142.0, 136.0, 132.5, 130.5, 129.0, 128.0, 62.0, 61.8, 14.2, 14.0.[8]

  • IR (neat, cm⁻¹): 3050 (Ar C-H), 2980 (C-H), 1725 (C=O, ester), 1630 (C=C), 1590 (Ar C=C), 1250 (C-O).[8]

Safety Considerations in Microwave Synthesis

While microwave synthesis is generally safe, adherence to proper safety protocols is crucial.

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use a dedicated microwave reactor equipped with pressure and temperature sensors.

  • Solvent Choice: Use solvents with a high dielectric constant for efficient heating. Be aware of the boiling point of the solvent at elevated pressures.

  • Vessel Integrity: Only use microwave vials specifically designed for high-pressure synthesis. Inspect vials for cracks or defects before use.

  • Exothermic Reactions: For potentially highly exothermic reactions, start with small-scale experiments and ramp up the temperature and power gradually.

  • Proper Training: Ensure all users are properly trained on the operation of the microwave reactor.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool for accelerating the Knoevenagel condensation. The protocols and insights provided in this application note demonstrate that the synthesis of substituted diethyl methylene malonates can be achieved with dramatically reduced reaction times, high yields, and in a more environmentally friendly manner compared to conventional methods. By understanding the underlying principles and adhering to safe laboratory practices, researchers can effectively implement this technology to streamline their synthetic workflows and expedite the discovery of novel chemical entities.

References

  • Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. ResearchGate. [Link]

  • Chavan, S. S., et al. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]

  • Mallouk, S., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI. [Link]

  • Bhuiyan, M. M. H., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. [Link]

  • Mishra, R., et al. (2011). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Publication Corporation. [Link]

  • Chaudhari, B. R. (2024). Microwave assisted knoevenagel condensation. JETIR. [Link]

  • Wikipedia contributors. (n.d.). Non-thermal microwave effect. Wikipedia. [Link]

  • Zhang, L., et al. (2022). Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review. National Institutes of Health. [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers. [Link]

  • Yadav, P., & Singh, P. (2019). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

  • Bhuiyan, M. M. H., et al. (2012). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Semantic Scholar. [Link]

  • PubChem. (n.d.). Diethyl 2-(4-chlorobenzylidene)malonate. PubChem. [Link]

Sources

Application Notes and Protocols for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a specialized organic molecule that stands at the intersection of two powerful concepts in drug design: the versatile enamine-malonate scaffold and the strategic incorporation of fluorine. While this specific derivative may not be extensively documented as a final drug product, its structural motifs suggest significant potential as a key intermediate and a pharmacologically active agent in its own right. These notes provide a comprehensive guide for researchers on the synthesis, characterization, and strategic application of this compound in drug discovery workflows.

The core structure, a diethyl 2-((arylamino)methylene)malonate (DAMM), is a well-established precursor for the synthesis of quinolone-type structures, which are prominent in antibacterial and anticancer therapies.[1][2] The enamine functionality provides a locus for cyclization reactions, while the malonate ester groups offer handles for further chemical modification.

The defining feature of this particular DAMM is the 2-(trifluoromethoxy)phenylamino group. The trifluoromethoxy (-OCF3) substituent is a bioisostere of a methoxy group but with profoundly different electronic and physicochemical properties. Its high lipophilicity can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.[3] Furthermore, the -OCF3 group is metabolically stable, resisting enzymatic degradation and potentially extending the half-life of a drug candidate.[3] This strategic fluorination makes Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate a highly attractive starting point for developing novel therapeutics with improved pharmacokinetic profiles.

Synthesis and Characterization

The synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is most effectively achieved through a well-established condensation reaction, a variant of the Gould-Jacobs reaction.[1] This involves the reaction of 2-(trifluoromethoxy)aniline with diethyl 2-(ethoxymethylene)malonate (DEEMM).

Protocol 1: Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

1. Materials and Reagents:

  • 2-(Trifluoromethoxy)aniline (CAS: 1535-75-7)[4]
  • Diethyl 2-(ethoxymethylene)malonate (DEEMM) (CAS: 87-13-8)[5]
  • Toluene, anhydrous
  • Ethanol, absolute
  • Hexanes
  • Sodium sulfate, anhydrous
  • Silica gel for column chromatography

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).
  • Add anhydrous toluene to dissolve the reactants (approximately 5 mL per gram of aniline).
  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
  • Upon completion, allow the mixture to cool to room temperature.
  • Remove the toluene under reduced pressure using a rotary evaporator.
  • The crude product, often an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate as a pale yellow oil or solid.

3. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the vinyl proton of the methylene group, and the ethyl ester groups. ¹⁹F NMR will confirm the presence of the -OCF3 group.
  • Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition.
  • Infrared (IR) Spectroscopy: Identify characteristic functional groups, such as N-H, C=O (ester), and C-F bonds.

Applications in Drug Design and Discovery

The utility of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate extends from its role as a versatile synthetic intermediate to its potential as a bioactive molecule itself.

Intermediate in the Synthesis of Quinolone and Pyridone Scaffolds

The primary application of DAMMs is in the synthesis of heterocyclic systems.[1][6] The enamine linkage is nucleophilic, and the malonate esters can be manipulated to facilitate cyclization reactions.

G cluster_0 Synthesis of Core Scaffold cluster_1 Further Functionalization A Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate B Thermal Cyclization A->B High Temperature (e.g., Dowtherm A) C 4-Hydroxy-3-carboxy-quinolone derivative B->C D Modification of Quinolone Core C->D Standard Synthetic Transformations E Diverse Library of Bioactive Compounds D->E G A Test Compound: Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate B Primary Screening (e.g., Kinase Panel, GPCR Panel) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D Confirmed Activity E Lead Candidate D->E Potent & Selective F Mechanism of Action Studies E->F G In vivo Efficacy Models E->G

Caption: A typical screening cascade for identifying biological activity.

Fragment-Based Drug Discovery (FBDD)

Given its molecular weight and structural features, this compound can also be considered a valuable fragment for FBDD campaigns. The trifluoromethoxy-phenyl moiety can serve as an anchor that binds to a specific pocket in a protein target, with the malonate portion providing a vector for growing the fragment into a more potent lead compound.

Quantitative Data Summary

PropertyPredicted Value/RangeRationale
LogP (calculated) 3.5 - 4.5The trifluoromethoxy group significantly increases lipophilicity compared to a non-fluorinated analogue.
Antifungal IC50 (hypothetical) 0.1 - 10 µMBased on the potent antifungal activity observed in other DAMM compounds. [1]
Metabolic Stability (in vitro) HighThe -OCF3 group is resistant to oxidative metabolism, which is a common pathway for the clearance of aryl ethers. [3]
Aqueous Solubility LowThe high lipophilicity is expected to result in low aqueous solubility, a common challenge to be addressed in formulation development.

Conclusion and Future Perspectives

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a strategically designed molecule with significant potential in drug discovery. Its straightforward synthesis and the valuable physicochemical properties imparted by the trifluoromethoxy group make it an excellent starting point for the development of novel quinolones, other heterocyclic scaffolds, and potentially as a bioactive agent in its own right. Researchers are encouraged to explore the synthetic versatility and biological profile of this compound in their quest for next-generation therapeutics. The protocols and workflows outlined in these notes provide a solid foundation for such endeavors.

References

  • Guzmán-Cárdenas, A., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3474. Available at: [Link]

  • Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(1), 86-101. Available at: [Link]

  • PubChem. (n.d.). Diethyl 2-((phenylamino)methylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ryder, T. R., et al. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Chemical Research in Toxicology, 25(10), 2138–2152. Available at: [Link]

  • Google Patents. (2007). CN101033191A - 2-(4-Trifluoromethyl-benzylidene)-malonic acid diethyl ester and synthetic method thereof.
  • Google Patents. (1998). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Patsnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Google Patents. (2012). WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1381. Available at: [Link]

  • Zarca, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 25(14), 7583. Available at: [Link]

  • Eldebss, T. M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3059–3071. Available at: [Link]

  • ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

  • Google Patents. (2012). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). DEEMM: The Versatile Malonate Ester Driving Innovation in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a key building block in contemporary medicinal chemistry. Its structural motif, featuring a trifluoromethoxy-substituted aniline linked to a diethyl malonate unit, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Notably, this intermediate is pivotal in the construction of quinoline-based structures, which are at the core of numerous therapeutic agents. The trifluoromethoxy group (-OCF₃) is of particular interest in drug design as it can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to the scalable synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, focusing on practical protocols, mechanistic understanding, and safety considerations to ensure a reproducible and efficient process for research and development laboratories.

Synthetic Strategy: A Mechanistic Approach to the Gould-Jacobs Reaction

The synthesis of the target molecule is achieved through a well-established named reaction in organic chemistry: the Gould-Jacobs reaction.[1] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM).

The reaction proceeds through a nucleophilic attack of the amino group of 2-(trifluoromethoxy)aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to yield the desired enamine product.

It is crucial to control the reaction temperature, as higher temperatures can promote a subsequent intramolecular cyclization to form a 4-hydroxyquinoline derivative.[2] For the purpose of isolating the N-methylene malonate intermediate, the reaction should be conducted under conditions that favor the initial condensation but disfavor the cyclization step.

Experimental Workflow

The overall workflow for the synthesis and purification of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is depicted below.

Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 2-(Trifluoromethoxy)aniline Diethyl Ethoxymethylenemalonate Reaction Heating under Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Reaction Completion Concentration Remove Solvent in Vacuo Cooling->Concentration Recrystallization Recrystallization from Ethanol/Water Concentration->Recrystallization Crude Product Isolation Filtration and Drying Recrystallization->Isolation Final_Product Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate Isolation->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of the target compound.

Scale-Up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis, yielding a significant quantity of the target compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
2-(Trifluoromethoxy)aniline177.1250.0 g0.282>98%Commercial Source
Diethyl ethoxymethylenemalonate (DEEM)216.2267.1 g (61.0 mL)0.310>98%Commercial Source
Ethanol (absolute)46.07250 mL->99.5%Commercial Source
Deionized Water18.02As needed---

Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-(trifluoromethoxy)aniline (50.0 g, 0.282 mol).

    • Add absolute ethanol (250 mL) and stir until the aniline has completely dissolved.

    • To the stirred solution, add diethyl ethoxymethylenemalonate (67.1 g, 0.310 mol) in one portion at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The starting aniline should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid crude product.

  • Purification by Recrystallization:

    • To the crude product, add a minimal amount of hot ethanol to dissolve the material completely.

    • While the ethanol solution is still hot, slowly add deionized water dropwise with stirring until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to complete the crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water (1:1) solution.

    • Dry the purified product under vacuum to a constant weight.

Expected Yield: 85-95%

Safety Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagents and solvents.

2-(Trifluoromethoxy)aniline:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction.

  • Handling: Use in a well-ventilated fume hood. Avoid breathing vapors.

Diethyl ethoxymethylenemalonate (DEEM):

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid contact with skin and eyes.

Ethanol:

  • Hazards: Highly flammable liquid and vapor.

  • Handling: Keep away from heat, sparks, and open flames.

Characterization Data

The identity and purity of the synthesized Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight
Purity (HPLC) >98%

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that the starting materials are of high purity and that the reaction has gone to completion by TLC monitoring. Incomplete removal of ethanol during work-up can also affect the crystallization efficiency.

  • Oily Product: If the product oils out during recrystallization, it may be due to the presence of impurities or the addition of water too quickly. Re-dissolving in hot ethanol and adding water more slowly can resolve this issue. Seeding with a small crystal of the pure product can also induce crystallization.

  • Formation of Quinoline Byproduct: If the reaction is heated for too long or at a significantly higher temperature, cyclization to the corresponding quinoline may occur. This can be minimized by strictly adhering to the recommended reaction time and temperature. The quinoline byproduct is generally more polar and can be separated by column chromatography if necessary, although this is less ideal for a scale-up process.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. By understanding the underlying mechanism of the Gould-Jacobs reaction and adhering to the optimized reaction and purification conditions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The use of readily available starting materials and a straightforward purification procedure makes this synthesis amenable to large-scale laboratory production.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

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Application Notes and Protocols: Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Novel Bioactive Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest due to its ability to increase lipophilicity, metabolic stability, and binding affinity.[1] This guide focuses on a key synthetic intermediate, Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate , a versatile building block poised for the synthesis of a diverse array of bioactive heterocyclic compounds.

While this specific derivative is not extensively documented in publicly available literature, its structural analogues, diethyl 2-((arylamino)methylene)malonates (DAMMs), are well-established precursors in organic synthesis.[2][3] This document, therefore, leverages the established chemistry of DAMMs to provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. The protocols and mechanistic insights presented herein are grounded in the principles of the Gould-Jacobs reaction, a powerful tool for the construction of quinoline-based scaffolds, which are prevalent in numerous approved drugs.[4][5][6]

Core Synthesis: The Gould-Jacobs Condensation

The synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is predicated on the first step of the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM).[2][4] This reaction is typically high-yielding and proceeds under relatively mild conditions.

Reaction Scheme

Synthesis_of_Target_Molecule cluster_reactants Reactants cluster_products Products reactant1 2-(Trifluoromethoxy)aniline plus + reactant1->plus reactant2 Diethyl ethoxymethylenemalonate (DEEMM) product Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate reactant2->product Heat (Microwave or Conventional) plus->reactant2 byproduct Ethanol product->byproduct +

Caption: Synthesis of the target malonate.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of analogous DAMMs and can be performed using either conventional heating or microwave irradiation for accelerated reaction times.[2]

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • High-pressure reaction tube (for microwave synthesis) or Round-bottom flask with reflux condenser (for conventional heating)

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave synthesizer

  • Solvents for purification (e.g., n-hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean and dry high-pressure reaction tube or round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (1.1 mmol). The use of a slight excess of DEEMM ensures the complete consumption of the aniline.

  • Reaction Conditions (Choose one):

    • Microwave-Assisted Synthesis: Seal the reaction tube and place it in a microwave synthesizer. Heat the mixture to 150°C for 30 minutes.[2]

    • Conventional Heating: If a microwave synthesizer is unavailable, equip the round-bottom flask with a reflux condenser and heat the mixture in an oil bath at 120-130°C for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). The disappearance of the aniline spot indicates the completion of the reaction.

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The crude product can be purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate as a viscous oil or low-melting solid.

Causality in Experimental Choices
  • Solvent-Free Conditions: The reaction is often performed neat (without a solvent) to maximize the concentration of reactants and accelerate the reaction rate.

  • Microwave Irradiation: This technique provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.[2]

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the intermediate required for subsequent steps.

Application in the Synthesis of Bioactive Quinolines

The primary application of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is as a key intermediate in the Gould-Jacobs synthesis of 4-hydroxyquinolines.[4][6][7] These quinoline scaffolds are the core of many antibacterial and anticancer agents. The trifluoromethoxy group at the 2-position of the aniline precursor will ultimately be located at the 8-position of the resulting quinoline ring, a position known to influence biological activity.

Workflow for Quinolone Synthesis

Gould_Jacobs_Workflow start Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate cyclization Thermal Cyclization (e.g., in Dowtherm A) start->cyclization intermediate Ethyl 4-hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylate cyclization->intermediate hydrolysis Saponification (e.g., NaOH) intermediate->hydrolysis acid 4-Hydroxy-8-(trifluoromethoxy) quinoline-3-carboxylic acid hydrolysis->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation product 4-Hydroxy-8-(trifluoromethoxy)quinoline decarboxylation->product

Caption: Gould-Jacobs reaction workflow.

Protocol for 4-Hydroxy-8-(trifluoromethoxy)quinoline Synthesis

Step 1: Thermal Cyclization

  • Procedure: The purified Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C.

  • Mechanism: This high temperature induces an intramolecular cyclization, followed by the elimination of ethanol, to form the quinoline ring system.[4]

  • Work-up: The reaction mixture is cooled, and the cyclized product, Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate, often precipitates and can be collected by filtration.

Step 2: Saponification (Ester Hydrolysis)

  • Procedure: The quinoline-3-carboxylate ester is suspended in an aqueous solution of a strong base, such as sodium hydroxide, and heated to reflux.

  • Mechanism: The ester is hydrolyzed to the corresponding carboxylate salt. Subsequent acidification with an acid like HCl will protonate the carboxylate to form the carboxylic acid.

  • Work-up: After cooling and acidification, the 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid precipitates and can be isolated by filtration.

Step 3: Decarboxylation

  • Procedure: The quinoline-3-carboxylic acid is heated above its melting point, leading to the loss of carbon dioxide.

  • Mechanism: The β-keto acid functionality facilitates decarboxylation upon heating.

  • Product: The final product is 4-Hydroxy-8-(trifluoromethoxy)quinoline, which can be further purified by recrystallization.

Quantitative Data Summary

While specific yield and purity data for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate are not available, the following table provides expected values based on analogous reactions reported in the literature for DAMMs.[2]

ParameterExpected ValueMethod of Analysis
Yield 70-95%Gravimetric analysis after purification
Purity >95%HPLC, GC-MS, NMR
Appearance Colorless to pale yellow oilVisual inspection

Conclusion and Future Perspectives

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate represents a highly valuable, albeit under-explored, synthetic intermediate. The protocols detailed in this guide, derived from robust and well-established chemical transformations, provide a clear pathway for its synthesis and subsequent elaboration into complex, bioactive quinoline derivatives. The presence of the 8-trifluoromethoxy substituent is anticipated to confer unique and potentially advantageous pharmacological properties to the resulting compounds. Researchers in medicinal chemistry and drug development are encouraged to explore the synthetic utility of this versatile building block to generate novel chemical entities with therapeutic potential.

References

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis Involving Trifluoromethoxy-Substituted Malonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoromethoxy Group in Modern Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular strategic importance.[1] Its unique electronic properties and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved cell permeability, which are critical for the development of effective therapeutics.[1] The -OCF3 group is often considered a bioisostere for other functionalities and can profoundly influence protein-ligand interactions.[1]

Malonate derivatives are fundamental building blocks in organic synthesis, providing a versatile platform for the construction of a wide array of molecular architectures. The combination of the trifluoromethoxy group with the synthetic flexibility of malonates presents a compelling strategy for creating novel chiral molecules with potential therapeutic applications. However, the stereocontrolled introduction of chiral centers in trifluoromethoxy-substituted malonate derivatives presents a significant synthetic challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis involving these valuable intermediates, focusing on key methodologies and providing detailed, field-proven protocols.

Core Synthetic Strategies: A Mechanistic Perspective

The asymmetric functionalization of malonate derivatives to generate chiral products predominantly relies on two powerful strategies: asymmetric alkylation and asymmetric conjugate (Michael) addition . The success of these transformations hinges on the selection of an appropriate chiral catalyst or auxiliary that can effectively discriminate between the prochiral faces of the substrate or intermediate.

Asymmetric Alkylation of Prochiral Malonates

The enantioselective alkylation of prochiral malonates is a direct approach to installing a stereocenter. This is typically achieved using chiral phase-transfer catalysis (PTC). In this methodology, a chiral quaternary ammonium salt forms a lipophilic ion pair with the enolate of the malonate, shuttling it from an aqueous or solid phase into an organic phase where it reacts with an electrophile. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Causality Behind Experimental Choices in Asymmetric PTC Alkylation:

  • Catalyst Structure: The choice of the chiral phase-transfer catalyst is paramount. Cinchona alkaloid-derived catalysts are frequently employed due to their rigid, well-defined chiral scaffold which allows for effective stereochemical communication.[3] The substituents on the catalyst can be tuned to optimize solubility and steric interactions.

  • Base and Solvent System: A two-phase system, often solid-liquid or liquid-liquid, is characteristic of PTC. The choice of base (e.g., solid KOH, Cs2CO3) and organic solvent (e.g., toluene, CH2Cl2) influences the concentration and reactivity of the malonate enolate in the organic phase, thereby affecting reaction rates and enantioselectivity.

  • Leaving Group: The nature of the leaving group on the electrophile can impact the transition state of the alkylation step. Good leaving groups such as bromide or iodide are typically used.

Logical Workflow for Asymmetric PTC Alkylation

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Analysis A Prochiral Trifluoromethoxy- Substituted Malonate B Malonate Enolate Formation (with Base) A->B Add Base C Ion Pair Formation with Chiral PTC B->C Add Chiral PTC D Enantioselective Alkylation with Electrophile (R-X) C->D Add Electrophile E Quenching & Extraction D->E Reaction Complete F Purification (Chromatography) E->F G Chiral HPLC Analysis (for ee determination) F->G

Caption: Workflow for Asymmetric PTC Alkylation.

Protocol 1: Enantioselective Phase-Transfer Catalytic (PTC) Alkylation of a Trifluoromethoxy-Aryl Substituted Malonate Derivative

This protocol is adapted from established methods for the asymmetric alkylation of malonates and is proposed for trifluoromethoxy-substituted analogues.[3]

Materials:

  • Diethyl 2-(4-(trifluoromethoxy)phenyl)malonate

  • Benzyl bromide (or other suitable electrophile)

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (or other suitable Cinchona alkaloid-derived catalyst)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diethyl 2-(4-(trifluoromethoxy)phenyl)malonate (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in toluene (0.3 M), add the electrophile (e.g., benzyl bromide, 1.2 eq) at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C, optimization may be required).

  • Add 50% aqueous KOH (5.0 eq) dropwise to the stirred reaction mixture.

  • Monitor the reaction by TLC until the starting malonate is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral α-alkylated malonate.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Self-Validation: The protocol's integrity is maintained by careful monitoring of the reaction progress and rigorous purification. The final validation of success is the determination of enantiomeric excess by a reliable analytical method like chiral HPLC, which should be compared against a racemic standard.

Asymmetric Michael Addition to Trifluoromethoxy-Substituted Electrophiles

An alternative and powerful strategy involves the conjugate addition of a standard malonate (e.g., diethyl malonate) to a prochiral Michael acceptor bearing a trifluoromethoxy group. This approach is particularly useful for creating chiral molecules with the -OCF3 group positioned at the β-carbon relative to a carbonyl or other electron-withdrawing group. Organocatalysis, particularly with bifunctional catalysts such as tertiary amine-thioureas, has proven highly effective for this transformation with analogous trifluoromethyl-substituted enones.[4][5]

Causality Behind Experimental Choices in Asymmetric Michael Addition:

  • Bifunctional Catalysis: Chiral tertiary amine-thiourea catalysts are designed to activate both the nucleophile and the electrophile simultaneously. The tertiary amine moiety acts as a Brønsted base to deprotonate the malonate, while the thiourea group activates the Michael acceptor through hydrogen bonding, bringing the two reactants into close proximity within a chiral environment.[4][5]

  • High Pressure: For sterically hindered substrates, such as β,β-disubstituted enones, reactions at atmospheric pressure can be extremely slow. The application of high pressure (8-10 kbar) can dramatically increase the reaction rate by favoring the formation of the more compact transition state, often without compromising enantioselectivity.[4][5]

  • Substrate Reactivity: The nature of the electron-withdrawing group on the Michael acceptor is critical. Acyl thiazoles and benzothiazoles have been shown to be more reactive than their phenyl ketone counterparts in similar systems.[4]

Mechanistic Rationale of Bifunctional Catalysis

G cluster_activation Dual Activation by Chiral Bifunctional Catalyst cluster_reaction Stereocontrolled C-C Bond Formation A Malonate Nucleophile D Ternary Complex Formation A->D B Trifluoromethoxy- Substituted Michael Acceptor B->D C Chiral Tertiary Amine-Thiourea Catalyst C->D Organizes and Activates E Enantioselective Michael Addition D->E C-C Bond Formation F Chiral Product E->F

Caption: Bifunctional Catalysis in Michael Addition.

Protocol 2: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate to a β-Aryl-β-trifluoromethoxy Enone

This protocol is conceptualized based on highly successful methods developed for β-trifluoromethyl enones, which are expected to be translatable to their trifluoromethoxy counterparts.[4][5] The use of high pressure may be necessary for acceptable reaction rates and yields.

Materials:

  • (E)-1-Aryl-2-(trifluoromethoxy)but-2-en-1-one (Michael Acceptor)

  • Diethyl malonate

  • (1R,2R)-1,2-Diaminocyclohexane-derived tertiary amine-thiourea catalyst

  • Toluene

  • High-pressure reactor (if required)

  • Silica gel for column chromatography

Procedure:

  • In a vial, dissolve the β-aryl-β-trifluoromethoxy enone (1.0 eq) and the chiral bifunctional catalyst (0.05 eq) in toluene (0.5 M).

  • Add diethyl malonate (1.5 eq) to the solution.

  • For High-Pressure Reaction: Transfer the reaction mixture to a high-pressure reactor. Pressurize the reactor to 8-10 kbar and stir the reaction at room temperature for 20 hours.

  • For Atmospheric Pressure Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor closely by TLC. Note that reaction times may be significantly longer.

  • After the reaction is complete (as determined by TLC or LC-MS), carefully depressurize the reactor (if applicable) and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Self-Validation: A control experiment at atmospheric pressure should be performed to demonstrate the necessity of high pressure for this transformation. The enantiomeric excess should be determined using a calibrated chiral HPLC method, and the absolute configuration can be assigned by comparison to analogous known compounds or through X-ray crystallography if a suitable crystal is obtained.

Data Presentation: Summary of Expected Outcomes

The following tables summarize typical results obtained for analogous trifluoromethyl-substituted systems, which can serve as a benchmark for optimizing reactions with trifluoromethoxy-substituted substrates.

Table 1: Asymmetric PTC Alkylation of Malonate Derivatives

Catalyst Electrophile Solvent Temp (°C) Yield (%) ee (%) Reference
(S,S)-TFPN-NAS Br p-Cl-BnBr Toluene 0 98 98 [3]
(S,S)-TFPN-NAS Br Allyl-Br Toluene -20 95 96 [3]

| (S,S)-TFPN-NAS Br | MeI | Toluene | -40 | 85 | 92 |[3] |

Table 2: Asymmetric Michael Addition to β-Trifluoromethyl Enones

Catalyst Michael Acceptor Pressure Yield (%) ee (%) Reference
Amine-Thiourea β-Phenyl-β-CF3-enone 10 kbar 88 92 [4][5]
Amine-Thiourea β-(2-Thienyl)-β-CF3-enone 10 kbar 91 95 [4][5]

| Amine-Thiourea | β-(p-Cl-Phenyl)-β-CF3-enone | 9 kbar | 93 | 94 |[4] |

Conclusion and Future Outlook

The asymmetric synthesis of chiral molecules containing the trifluoromethoxy group is a rapidly advancing field with significant implications for drug discovery and development. The methodologies outlined in this guide, namely asymmetric phase-transfer catalytic alkylation and organocatalytic Michael addition, provide robust and reliable pathways to access these valuable compounds. While the protocols provided are based on well-established precedents with structurally similar molecules, researchers should anticipate the need for optimization to account for the specific steric and electronic properties of the trifluoromethoxy group. The continued development of novel chiral catalysts and synthetic methods will undoubtedly expand the toolkit available to medicinal chemists and further unlock the potential of trifluoromethoxy-substituted malonate derivatives in the creation of next-generation therapeutics.

References

  • Jurczak, M., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters. Available at: [Link]

  • Lee, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Available at: [Link]

  • Jurczak, M., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. National Center for Biotechnology Information. Available at: [Link]

  • Szewczyk, J., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. Available at: [Link]

  • Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters. Available at: [Link]

  • Wang, F., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Center for Biotechnology Information. Available at: [Link]

  • Rogoza, A. V., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI. Available at: [Link]

  • Jurczak, M., et al. (2015). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]

  • Jurczak, M., et al. (2023). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Organic Letters. Available at: [Link]

  • O'Donnell, M. J., et al. (2009). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. ResearchGate. Available at: [Link]

  • Kirsch, P. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2014). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2014). Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by 1,2-Diphenylethanediamine. Semantic Scholar. Available at: [Link]

  • Martins, M. A. P., et al. (2007). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Universidade Federal de Santa Maria. Available at: [Link]

  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lee, S., et al. (2023). DataSheet1_Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.pdf. NLM Dataset Catalog. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful synthesis of this valuable compound. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this specific synthesis.

Introduction

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a versatile intermediate, often utilized in the synthesis of quinoline-based structures and other complex heterocyclic systems. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The most reliable and common route to synthesize this class of compounds is analogous to the first step of the Gould-Jacobs reaction.[1][2][3] This involves the condensation of an aniline derivative, in this case, 2-(trifluoromethoxy)aniline, with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic substitution at the ethoxy-bearing carbon of DEEM by the aniline nitrogen, followed by the elimination of ethanol to yield the desired enamine product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation (Incomplete Reaction)

Question: I have mixed 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate and heated the mixture, but TLC/LC-MS analysis shows mostly unreacted starting materials. What could be the problem?

Answer:

This is a common issue, often related to the reduced nucleophilicity of the starting aniline and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Reduced Nucleophilicity of the Aniline: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which significantly decreases the electron density on the aniline nitrogen, making it a weaker nucleophile compared to unsubstituted aniline.[4]

    • Solution 1: Increase Reaction Temperature: A higher temperature can provide the necessary activation energy for the reaction to proceed. Carefully increase the reaction temperature in increments of 10-20°C, monitoring for any signs of decomposition. Temperatures in the range of 100-140°C are typically effective for this condensation.

    • Solution 2: Extend Reaction Time: Due to the slower reaction rate, an extended heating period may be necessary. Monitor the reaction progress by TLC or LC-MS every few hours.

    • Solution 3: Use a Catalyst (with caution): While this reaction is often performed neat (without a catalyst), a mild acid catalyst like a catalytic amount of p-toluenesulfonic acid (p-TSA) or acetic acid can protonate the ethoxy group of DEEM, making it a better leaving group and facilitating the nucleophilic attack. However, be aware that strong acidic conditions can also lead to unwanted side reactions.

  • Purity of Reagents:

    • 2-(Trifluoromethoxy)aniline: Ensure the aniline is pure and free from any acidic impurities from its synthesis, which could protonate the amine and render it non-nucleophilic. If necessary, purify the aniline by distillation or column chromatography.

    • Diethyl Ethoxymethylenemalonate (DEEM): DEEM can hydrolyze over time if exposed to moisture. Use freshly opened or distilled DEEM for best results.

  • Inefficient Removal of Ethanol: The reaction is an equilibrium process, and the removal of the ethanol byproduct drives the reaction towards the product.

    • Solution: If conducting the reaction in a solvent, use a Dean-Stark apparatus to remove ethanol as it forms. If running the reaction neat, ensure the reaction setup allows for the distillation of ethanol.

Issue 2: Formation of an Unwanted Side Product (Cyclization)

Question: I am getting my desired product, but also a significant amount of a byproduct which I suspect is the cyclized quinoline. How can I prevent this?

Answer:

The formation of 4-hydroxy-3-carbethoxy-8-(trifluoromethoxy)quinoline is the subsequent step in the Gould-Jacobs reaction and is a common side reaction if the temperature is too high.[1][3][5]

Potential Causes and Solutions:

  • Excessive Reaction Temperature: The intramolecular cyclization of the enamine intermediate is a thermally induced reaction that typically requires temperatures above 200°C, but can occur at lower temperatures over extended periods.[5]

    • Solution: The key is to find a temperature that is high enough to drive the initial condensation but low enough to prevent significant cyclization. A typical range to aim for is 120-150°C. It is crucial to carefully control and monitor the reaction temperature.

  • Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to the accumulation of the cyclized product.

    • Solution: Monitor the reaction closely and stop it as soon as the starting aniline is consumed, before significant amounts of the quinoline byproduct are formed.

Issue 3: Difficulty in Product Purification and Isolation

Question: My reaction seems to have worked, but the crude product is an oil/dark solid that is difficult to purify. What are the best methods for purification?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, the cyclized byproduct, and potential decomposition products.

Solutions:

  • Crystallization/Precipitation: The desired product is often a solid at room temperature.

    • Method 1: Cooling: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate directly from the reaction mixture.[5]

    • Method 2: Anti-solvent Precipitation: If the product does not precipitate upon cooling, dissolve the crude mixture in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene) and then add a cold anti-solvent (e.g., hexanes or petroleum ether) to induce crystallization.

    • Washing: Wash the filtered solid with a cold, non-polar solvent like hexanes or diethyl ether to remove residual starting materials.

  • Column Chromatography: If crystallization is unsuccessful, column chromatography is a reliable method.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is a good starting point for elution. The desired product is more polar than the starting materials but less polar than the cyclized quinoline byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism?

A1: The reaction proceeds through a nucleophilic addition-elimination pathway.

  • Step 1: The nitrogen atom of 2-(trifluoromethoxy)aniline acts as a nucleophile and attacks the electron-deficient carbon of the double bond in diethyl ethoxymethylenemalonate (DEEM).

  • Step 2: This is followed by the elimination of an ethoxy group as ethanol, facilitated by a proton transfer, to form the stable enamine product.

reaction_mechanism aniline 2-(Trifluoromethoxy)aniline intermediate Zwitterionic Intermediate aniline->intermediate Nucleophilic Attack deem Diethyl Ethoxymethylenemalonate deem->intermediate product Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate intermediate->product Elimination ethanol Ethanol intermediate->ethanol

Caption: Proposed reaction mechanism.

Q2: Do I need to use a solvent for this reaction?

A2: This reaction is often performed "neat" (without a solvent) by simply heating the two reactants together. This approach is efficient and avoids the need for solvent removal. However, using a high-boiling point solvent like diphenyl ether or Dowtherm A can provide better temperature control, which is crucial for preventing the subsequent cyclization reaction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product will be a new spot, typically with an Rf value between that of the two starting materials. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q4: What are the safety precautions for this synthesis?

A4:

  • Anilines: Substituted anilines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • High Temperatures: The reaction requires heating. Use a well-calibrated heating mantle and a thermometer to monitor the temperature. Perform the reaction in a fume hood.

  • DEEM: Diethyl ethoxymethylenemalonate is an irritant. Handle it with care in a well-ventilated area.

Experimental Protocol

This is a proposed protocol based on the Gould-Jacobs reaction. Optimization may be required.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-(Trifluoromethoxy)aniline177.12101.77 g
Diethyl ethoxymethylenemalonate (DEEM)216.2311 (1.1 eq)2.38 g

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-(trifluoromethoxy)aniline (1.77 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

  • Heating: Heat the reaction mixture with stirring in an oil bath preheated to 130°C.

  • Monitoring: Monitor the reaction progress by TLC (30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours when the aniline spot has disappeared.

  • Isolation:

    • Remove the flask from the oil bath and allow it to cool to room temperature. The product may solidify upon cooling.

    • If it solidifies, add cold hexanes (~20 mL) to the flask, break up the solid, and collect it by vacuum filtration. Wash the solid with more cold hexanes.

    • If an oil is obtained, attempt to induce crystallization by scratching the flask's inner surface with a glass rod or by adding a seed crystal. Alternatively, proceed with column chromatography.

  • Purification:

    • The crude solid can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

  • Characterization: Dry the purified product under vacuum and characterize it by NMR, IR, and mass spectrometry to confirm its identity and purity.

workflow setup 1. Combine Reactants (Aniline + DEEM) heat 2. Heat to 130°C setup->heat monitor 3. Monitor by TLC heat->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete isolate 5. Isolate Crude Product (Filtration or Extraction) cool->isolate purify 6. Purify (Recrystallization or Chromatography) isolate->purify characterize 7. Characterize Product purify->characterize

Caption: Experimental workflow diagram.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2788. Available at: [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Coll. Vol. 3, p.395 (1955); Vol. 29, p.43 (1949). Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-trifluoromethoxy-aniline. EP0820981A1.
  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 24(18), 3288. Available at: [Link]

Sources

Technical Support Center: Optimizing Phenylamino-N-Methylene Malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenylamino-N-methylene malonates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity.

Introduction: The Chemistry of Phenylamino-N-Methylene Malonate Synthesis

The synthesis of phenylamino-N-methylene malonates typically proceeds via a Mannich-type reaction, involving the condensation of a phenylamine, formaldehyde (or a formaldehyde equivalent), and a malonic ester.[1][2] This reaction, while powerful, can be sensitive to various parameters, leading to challenges in achieving consistent and optimal results. Understanding the underlying mechanism and potential pitfalls is crucial for successful synthesis.

The core of the reaction involves the formation of an Eschenmoser's salt-like intermediate from the phenylamine and formaldehyde, which then undergoes nucleophilic attack by the enolate of the malonic ester.[3][4][5] The acidity of the α-protons of the malonic ester, the reactivity of the formaldehyde source, and the nucleophilicity of the phenylamine all play critical roles in the reaction's success.

This guide will provide practical solutions to common problems encountered during this synthesis, backed by scientific principles and literature-supported evidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of phenylamino-N-methylene malonates in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of phenylamino-N-methylene malonates are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Cause: Insufficient reaction time or temperature. While higher temperatures can promote the reaction, they can also lead to degradation.[6] A delicate balance is required.

    • Solution:

      • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Optimize reaction time: Extend the reaction time incrementally (e.g., in 2-hour intervals) and monitor for product formation versus the appearance of degradation products.

      • Adjust temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[7] Be cautious, as overheating can lead to polymerization and side reactions.[8]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Cause: The reactive nature of the starting materials can lead to several side reactions. A common issue is the formation of ketals from the reaction of formaldehyde with the solvent or impurities.[7] Self-polymerization of the methylene malonate product can also occur, especially at elevated temperatures.[8]

    • Solution:

      • Control stoichiometry: Ensure precise stoichiometry of the reactants. An excess of formaldehyde can lead to the formation of bis-addition products or other side reactions.

      • Choice of formaldehyde source: Paraformaldehyde is a common source of formaldehyde. Ensure it is of high purity and dry. Gaseous formaldehyde can also be used for better control.[7]

      • Solvent selection: Use anhydrous, non-acidic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene to minimize ketal formation.[7]

      • Temperature control: Maintain the reaction at the lowest effective temperature to minimize polymerization.[8]

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

    • Cause: Phenylamino-N-methylene malonates can be susceptible to hydrolysis or retro-Mannich reactions, especially in the presence of strong acids or bases during workup.

    • Solution:

      • Neutral workup: Use a mild, aqueous workup with deionized water and a saturated solution of sodium bicarbonate to neutralize any acid.

      • Avoid strong acids/bases: If purification by chromatography is necessary, use a neutral mobile phase or buffer the silica gel with a small amount of a non-nucleophilic base like triethylamine.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I get rid of them?

Answer:

The presence of multiple spots on a TLC plate is a strong indicator of a complex reaction mixture. Identifying and eliminating these impurities is key to obtaining a pure product.

  • Common Impurities and Their Identification:

    • Unreacted Starting Materials: Phenylamine, malonic ester, and formaldehyde (or its derivatives) may remain. These can often be identified by co-spotting with authentic samples on the TLC plate.

    • Bis-addition Product: The product of the reaction of two molecules of the phenylamino-N-methylene intermediate with one molecule of malonic ester. This will have a different Rf value than the desired product.

    • Polymeric Material: A streak or a spot at the baseline of the TLC plate often indicates the presence of polymeric byproducts.[8]

    • Ketal Impurities: As mentioned earlier, these can form from the reaction of formaldehyde with acidic solvents or impurities.[7]

  • Strategies for Purification:

    • Column Chromatography: This is the most common method for purifying organic compounds.

      • Stationary Phase: Silica gel is typically used. For sensitive compounds, deactivated (neutral) silica gel can be prepared by washing with a solution of triethylamine in the eluent.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly employed. The optimal solvent system should be determined by TLC analysis.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Distillation: For liquid products, vacuum distillation can be used for purification, especially to remove non-volatile impurities.[7] However, be cautious of thermal degradation.

Question 3: My reaction fails to initiate, or the conversion is very low even after extended reaction times. What should I check?

Answer:

A stalled or non-starting reaction can be frustrating. Here are the key factors to investigate:

  • Reagent Quality:

    • Cause: Degradation or impurity of starting materials.

    • Solution:

      • Phenylamine: Ensure it is pure and free from oxidation products. Distillation or recrystallization may be necessary.

      • Malonic Ester: Check for hydrolysis to malonic acid. Use freshly distilled ester if necessary.

      • Formaldehyde Source: Paraformaldehyde can depolymerize over time. Use a fresh, high-quality source.

  • Catalyst Issues (if applicable):

    • Cause: While this reaction can sometimes proceed without a catalyst, a mild acid or base catalyst is often employed to facilitate the reaction. If using a catalyst, its activity is crucial.

    • Solution:

      • Catalyst Choice: For Mannich-type reactions, a weak acid catalyst like acetic acid can be used, but with caution due to the risk of ketal formation.[7] A bifunctional catalyst, such as a cinchona alkaloid derivative, could also be explored for asymmetric synthesis.[1][9]

      • Catalyst Loading: Ensure the correct catalytic amount is used. Too much or too little can be detrimental.

  • Reaction Conditions:

    • Cause: Sub-optimal solvent or temperature.

    • Solution:

      • Solvent Polarity: The polarity of the solvent can influence the reaction rate. Experiment with a range of anhydrous solvents of varying polarity (e.g., toluene, THF, DCM, acetonitrile).

      • Activation of Malonate: The formation of the malonate enolate is a key step. The presence of a non-nucleophilic base can facilitate this. However, strong bases can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best source of formaldehyde to use for this synthesis?

A1: Paraformaldehyde is the most common and convenient source of formaldehyde. It is a solid that depolymerizes in situ to provide monomeric formaldehyde. It is important to use high-purity, dry paraformaldehyde. For more controlled reactions, anhydrous monomeric formaldehyde gas can be generated and bubbled through the reaction mixture, although this requires a more specialized setup.[7]

Q2: Can I use a different malonic ester other than diethyl malonate?

A2: Yes, other malonic esters such as dimethyl malonate or di-tert-butyl malonate can be used. The choice of ester group can influence the reactivity and the subsequent deprotection strategy if the ester groups need to be removed. For example, tert-butyl esters can be cleaved under milder acidic conditions than ethyl or methyl esters.

Q3: What are the best analytical techniques to characterize the final product?

A3: A combination of spectroscopic and analytical techniques should be used for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It will confirm the presence of the phenyl, amino, methylene, and malonate protons and carbons in the correct chemical environments.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the N-H bond of the amine, the C=O bonds of the ester groups, and the aromatic C-H bonds.[11][12]

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the calculated values for the desired product.

Q4: How can I prevent the polymerization of my product during storage?

A4: Methylene malonates are known to be prone to polymerization.[8][13] To enhance the stability of your phenylamino-N-methylene malonate product during storage:

  • Store at low temperatures: Keep the purified product in a refrigerator or freezer.

  • Store under an inert atmosphere: Oxygen can initiate radical polymerization. Store the product under nitrogen or argon.

  • Use inhibitors: Small amounts of radical inhibitors (e.g., hydroquinone) or acid stabilizers can be added to the purified product.[8] The choice of stabilizer should be compatible with downstream applications.

Experimental Protocols

General Procedure for the Synthesis of Diethyl Phenylamino-N-Methylene Malonate:

  • To a stirred solution of aniline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of aniline) under a nitrogen atmosphere, add paraformaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl malonate (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure diethyl phenylamino-N-methylene malonate.

Table 1: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous, non-acidic (e.g., DCM, THF, Toluene)[7]Minimizes ketal side-product formation.
Temperature 20-40 °C[7]Balances reaction rate with product stability and minimizes polymerization.
Stoichiometry Aniline:Paraformaldehyde:Malonate = 1:1.1:1.2A slight excess of formaldehyde and malonate ensures complete consumption of the limiting aniline.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline and potential side reactions.
Workup Mildly basic or neutral aqueous washPrevents hydrolysis or retro-Mannich reaction of the product.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Phenylamine Iminium Iminium Ion Aniline->Iminium + Formaldehyde - H2O Formaldehyde Formaldehyde Malonate Malonic Ester Enolate Malonate Enolate Malonate->Enolate + Base - H-Base+ Product Phenylamino-N-methylene Malonate Iminium->Product Enolate->Product Nucleophilic Attack

Caption: General mechanism for phenylamino-N-methylene malonate synthesis.

Experimental Workflow

experimental_workflow A 1. Reactant Mixing (Aniline, Formaldehyde, Solvent) B 2. Addition of Malonic Ester A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Aqueous Workup C->D E 5. Extraction & Drying D->E F 6. Solvent Removal E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Decision Tree

troubleshooting_tree Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct NoReaction No Reaction Start->NoReaction CheckTimeTemp Optimize Time & Temperature LowYield->CheckTimeTemp CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry ChangeSolvent Change Solvent LowYield->ChangeSolvent ImpureProduct->CheckStoichiometry OptimizePurification Optimize Purification Method ImpureProduct->OptimizePurification NoReaction->ChangeSolvent PurifyReagents Purify Reagents NoReaction->PurifyReagents CheckCatalyst Check Catalyst (if any) NoReaction->CheckCatalyst

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google P
  • US20130281580A1 - Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent - Google P
  • Synthesis, structural and anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives: Experimental and theoretical study | Request PDF - ResearchGate. [Link]

  • Photopolymerization of Methylene Malonates - UV+EB Technology. [Link]

  • Malonates in Cyclocondensation Reactions - PMC - NIH. [Link]

  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. [Link]

  • diethyl methylenemalonate - Organic Syntheses Procedure. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - MDPI. [Link]

  • The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids | Journal of the American Chemical Society. [Link]

  • Analytical Methods for Characterization of Nanomaterial Surfaces - PMC - NIH. [Link]

  • Malonic Ester Synthesis Reaction Mechanism - YouTube. [Link]

  • Asymmetric Mannich reaction of aromatic imines with malonates in the presence of multifunctional catalysts - Beilstein Journals. [Link]

  • Primary analytical techniques for the chemical, physical, and... | Download Scientific Diagram - ResearchGate. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

  • The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC - NIH. [Link]

  • An Optimization Of Synthetic Route Toward Monosubstituted Diethyl Malonate Derivates. [Link]

  • ZnCl2‐catalyzed Mannich reaction of imines and malonate esters. - ResearchGate. [Link]

  • Analytical Techniques for Characterization of Nanomaterials - ResearchGate. [Link]

  • Techniques for physicochemical characterization of nanomaterials - PMC - NIH. [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. [Link]

  • Mannich Reaction - Organic Chemistry Tutor. [Link]

  • Malonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

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Technical Support Center: Purification of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during its purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, providing potential causes and actionable solutions.

Question 1: My final product is an oil, but I was expecting a solid. How can I induce crystallization?

Possible Cause: The presence of residual solvents or minor impurities can often prevent the crystallization of a compound. Additionally, the inherent properties of the molecule might favor an amorphous or oily state.

Solution:

  • High-Vacuum Drying: Ensure all residual solvent has been thoroughly removed by drying the sample under a high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.

  • Solvent-Induced Precipitation/Crystallization:

    • Dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Slowly add a poor solvent in which the compound is insoluble or sparingly soluble (e.g., hexanes or pentane) dropwise until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Question 2: I'm seeing significant product loss during silica gel column chromatography. What could be the reason?

Possible Cause: The enamine functionality in Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause the degradation of your compound on the column.

Solution:

  • Neutralized Silica Gel: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a neutralizer like triethylamine (typically 0.1-1% v/v).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded-phase silica gel like diol or cyano.

  • Optimize Eluent Polarity: If the compound is strongly retained on the column, it will be exposed to the stationary phase for a longer period, increasing the chance of degradation. Gradually increasing the polarity of the eluent can help to elute the compound more quickly. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[1]

Question 3: My purified product shows signs of decomposition upon storage. How can I improve its stability?

Possible Cause: Enamines can be susceptible to hydrolysis and oxidation.[2] The presence of moisture or air can lead to the degradation of your purified compound over time. Methylene malonates, in general, can be unstable and prone to polymerization.[3][4]

Solution:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature and Desiccation: Store the sample at a low temperature (e.g., -20 °C) in a desiccator to minimize exposure to moisture.

  • Solvent Choice for Storage: If storing in solution, use a dry, aprotic solvent.

  • Purity: Ensure the compound is highly pure, as impurities can sometimes catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate?

A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Column chromatography is excellent for removing a wide range of impurities, while recrystallization is ideal for achieving high purity when the main impurities have different solubility profiles.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities could include unreacted starting materials such as 2-(trifluoromethoxy)aniline and diethyl malonate, byproducts from the reaction, and residual solvents. In the synthesis of related methylene malonates, impurities such as water and formaldehyde have been observed.[4]

Q3: What solvent system should I use for silica gel column chromatography?

A3: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by performing thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product. For a similar compound, a hexane/ethyl acetate ratio of 7:3 has been used.[5]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a viable alternative, especially if the compound is highly polar or if impurities are difficult to separate using normal-phase chromatography. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can provide quantitative purity data. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for confirming the structure and identifying any residual impurities. Reputable chemical suppliers often use LCMS and/or NMR to ensure a purity of at least 90-95%.[6][7]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Objective: To remove impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional, for neutralization)

  • Glass column with stopcock

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. The ideal system will give your product an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Objective: To purify the compound based on differences in solubility between the product and impurities.

Materials:

  • Crude Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

  • A "good" solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • A "poor" solvent (e.g., water or hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Experiment with small amounts of your crude product to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

    • Solvent Pair: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemTypical RatioNotes
Column Chromatography Hexanes:Ethyl Acetate9:1 to 7:3 (v/v)Adjust ratio based on TLC analysis. Add 0.1% triethylamine if compound degradation is observed.
Recrystallization Ethanol/WaterVariesDissolve in hot ethanol, add water dropwise until cloudy, then cool.
Recrystallization Ethyl Acetate/HexanesVariesDissolve in hot ethyl acetate, add hexanes dropwise until cloudy, then cool.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_decision Method Selection cluster_methods Purification Pathways cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Diethyl 2-(trifluoromethoxy) -phenylamino-N-methylene malonate Decision Assess Impurity Profile (TLC, NMR) Crude->Decision ColChrom Column Chromatography Decision->ColChrom Complex Mixture Recryst Recrystallization Decision->Recryst Crystalline Solid with Minor Impurities Analysis Purity Check (HPLC, NMR) ColChrom->Analysis Recryst->Analysis Pure Pure Product (>95%) Analysis->Pure Purity Met Redo Repeat Purification Analysis->Redo Purity Not Met Redo->Decision

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Tree cluster_problem Identified Problem cluster_cause Potential Cause cluster_solutions Recommended Solutions Problem Low Yield from Column Chromatography Cause Compound Degradation on Acidic Silica Gel Problem->Cause Sol1 Use Neutralized Silica Gel (add Et3N) Cause->Sol1 Sol2 Switch to Alumina (Neutral or Basic) Cause->Sol2 Sol3 Optimize Eluent for Faster Elution Cause->Sol3

Caption: Troubleshooting logic for low yield in column chromatography.

References

  • PrepChem. (2017). Preparation of diethyl malonate. Retrieved from [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Quora. (2020). What is the preparation of diethyl malonate?. Retrieved from [Link]

  • Google Patents. (1996). CN1237572A - Preparation method of diethyl malonate.
  • Google Patents. (2015). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Google Patents. (2012). WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
  • Master Organic Chemistry. (2024). Enamines. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylaminomethylene-malonic acid diethyl ester. Retrieved from [Link]

  • MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • PubMed. (1974). Separation and purification of cyclic nucleotides by ion-exchange resin column chromatography. Retrieved from [Link]

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Technical Support Center: Scaling Malonate Derivative Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Scale-Up Challenges

Welcome to the technical support center for malonate derivative synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning malonic ester syntheses from the bench to pilot or production scale. As Senior Application Scientists, we understand that what works in a round-bottom flask doesn't always translate smoothly to a multi-liter reactor. This resource addresses the most common and critical challenges encountered during scale-up, providing not just solutions, but the fundamental reasoning behind them.

Our approach is built on three pillars: practical expertise, validated protocols, and authoritative scientific grounding. We aim to empower you to anticipate problems, troubleshoot effectively, and scale your reactions with confidence and safety.

Section 1: FAQs - Reaction Initiation & Base Selection

This section focuses on the critical first step of the synthesis: the deprotonation of the malonic ester. The choice and handling of the base are paramount for success and safety at scale.

Q1: We are getting inconsistent yields at the pilot scale, often with unreacted starting material. Our lab protocol uses sodium ethoxide (NaOEt) and works perfectly. What could be the issue?

A1: This is a classic scale-up problem often rooted in moisture control and base stability. Sodium ethoxide is highly hygroscopic and reacts vigorously with water.[1] Any atmospheric moisture or residual water in your solvent or starting materials will consume the base, leading to incomplete deprotonation.

  • Causality : At the lab scale, glassware is quickly dried, and reagent bottles are opened for short periods. In a large reactor, surface areas are larger, transfer times are longer, and ensuring every component is rigorously anhydrous is more challenging.

  • Troubleshooting Protocol :

    • Rigorous Anhydrous Conditions : Ensure your solvent is of sufficient grade and has been tested for water content (e.g., Karl Fischer titration) immediately before use. Use of anhydrous solvents is critical.[2]

    • Inert Atmosphere : The reactor must be thoroughly purged and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the base addition and reaction.

    • Base Titration : Consider titrating a sample of your base to confirm its activity before use, especially if using a bulk container that has been opened previously.

    • Order of Addition : Add the malonic ester to the pre-prepared base/solvent slurry. This ensures the ester immediately encounters the basic environment.

Q2: We are considering switching from sodium hydride (NaH) to sodium ethoxide (NaOEt) for safety reasons on a larger scale. What are the key process considerations?

A2: This is a prudent consideration. While NaH is a powerful non-nucleophilic base, the generation of hydrogen gas presents a significant fire and explosion hazard that is more difficult to manage at scale.[3] NaOEt is a safer alternative, but the switch is not a simple one-for-one replacement.

  • Equilibrium vs. Irreversible Deprotonation : NaH deprotonates the malonic ester irreversibly. NaOEt, being the conjugate base of ethanol, establishes an equilibrium.[4] To drive this equilibrium towards the enolate, you may need to use a slight excess of NaOEt or use a solvent in which the sodium enolate is less soluble, causing it to precipitate and drive the reaction forward (Le Châtelier's principle).

  • Transesterification Risk : If your malonate is not a diethyl ester (e.g., dimethyl malonate), using sodium ethoxide will lead to transesterification, resulting in a mixture of ester products. The alkoxide base should always match the ester group of the malonate to prevent this.[2]

FeatureSodium Hydride (NaH)Sodium Ethoxide (NaOEt)Scale-Up Recommendation
Basicity Very Strong (Irreversible)Strong (Equilibrium)NaH offers complete deprotonation but requires extensive safety engineering. NaOEt is often sufficient and safer.
Byproduct Hydrogen Gas (H₂)Ethanol (EtOH)Ethanol is benign; H₂ is a major flammability risk requiring specialized ventilation and monitoring.
Handling Mineral oil dispersionSolid powderBoth are air/moisture sensitive. NaOEt powder can be easier to handle with appropriate powder transfer systems.[5]
Side Reactions MinimalPotential for transesterification if ester/alkoxide do not match.Match the alkoxide to your ester (e.g., use sodium methoxide for dimethyl malonate).

Section 2: FAQs - The Alkylation Step & Selectivity Control

The C-C bond formation is the heart of the synthesis. The primary challenge here is controlling the reaction to favor the desired mono-alkylated product over the di-alkylated byproduct.

Q1: Our main problem is the formation of a di-alkylated impurity that is very difficult to separate from our mono-alkylated product. How can we improve selectivity?

A1: This is the most common selectivity issue in malonic ester synthesis.[6] After the first alkylation, the mono-alkylated product still has one acidic proton. If any enolate of the starting material remains when fresh alkylating agent is added, or if the mono-alkylated product itself is deprotonated, a second alkylation can occur.[4] The key is to control the relative concentrations and reaction conditions.

  • Causality : Poor mixing in a large reactor can create localized areas of high alkylating agent concentration, promoting di-alkylation.[7] Furthermore, if the deprotonation was incomplete, adding the alkyl halide will result in a mixture of starting enolate and neutral mono-alkylated product. The remaining base can then deprotonate the product, leading to the di-alkylated species.

  • Mitigation Strategies :

    • Pre-form the Enolate : Ensure the deprotonation step is complete before adding any alkylating agent. Hold the reaction mixture after base addition for a set time and consider taking an in-process control (IPC) sample if possible.

    • Slow, Sub-surface Addition : Add the alkylating agent slowly and below the surface of the reaction mixture. This ensures it reacts immediately with the enolate and prevents localized high concentrations.[2]

    • Temperature Control : Run the alkylation at the lowest practical temperature. Lower temperatures decrease the rate of the competing di-alkylation reaction more than the desired mono-alkylation.[8]

    • Stoichiometry : Use a slight excess (1.05-1.1 equivalents) of the malonic ester relative to the base and alkylating agent. This ensures the base is fully consumed in forming the initial enolate, leaving no excess base to promote a second deprotonation.

Q2: We are using a secondary alkyl halide (e.g., 2-bromopropane) and are seeing low yields and a new impurity. What is happening?

A2: You are likely observing a competing E2 elimination reaction. The malonate enolate is not only a good nucleophile but also a reasonably strong base. With sterically hindered secondary or tertiary alkyl halides, the enolate can act as a base, abstracting a proton and causing the formation of an alkene, rather than acting as a nucleophile in the desired Sₙ2 reaction.[2]

  • Troubleshooting Protocol :

    • Confirm Impurity Structure : Isolate and identify the impurity. If it is an alkene derived from your alkyl halide, elimination is confirmed.

    • Lower Reaction Temperature : Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the Sₙ2 pathway.

    • Change Leaving Group : If possible, switch from a bromide to an iodide. Iodide is a better leaving group, which can sometimes increase the rate of Sₙ2 relative to E2.

    • Consider Alternative Synthesis : For highly branched targets, the malonic ester synthesis may not be the optimal route. Alternative enolate chemistries might be required.

Section 3: FAQs - Thermal Management & Mixing on Scale

Physical processes, not just chemical ones, govern the success of a scaled-up reaction. Heat and mass transfer limitations are the most significant physical challenges.

Q1: Our reaction is showing a much more aggressive exotherm in the 100L reactor than we ever saw on the 1L scale. Why is this, and how do we control it?

A1: This is a direct consequence of the change in the surface-area-to-volume ratio. As you scale up a reactor, its volume increases by a cubic factor (r³), but its surface area (the area for heat exchange) only increases by a square factor (r²).[9] This means your reaction is generating heat in a much larger volume but has proportionally less surface area to dissipate that heat.

  • Causality : The alkylation of a malonate enolate is significantly exothermic. In a small flask, this heat dissipates quickly to the surroundings. In a large reactor, the heat cannot be removed as efficiently, causing the internal temperature to rise rapidly. This can lead to solvent boiling, increased side reactions, and in a worst-case scenario, a thermal runaway.

  • Thermal Management Strategy :

    • Measure the Exotherm : Use a reaction calorimeter at the lab scale to quantify the heat of reaction. This data is critical for safe scale-up modeling.

    • Control Addition Rate : The rate of heat generation is directly proportional to the rate of reagent addition. Use a controlled-rate dosing pump to add the alkylating agent, and link the addition rate to the internal reaction temperature. If the temperature exceeds a set point, the pump should automatically stop.

    • Ensure Adequate Cooling : Verify that the reactor's cooling jacket and chiller system have the capacity to handle the calculated heat flow from your reaction.

    • "Reaction Mass as Heat Sink" Calculation : Ensure you have enough solvent (thermal mass) to absorb the heat of reaction without a dangerous temperature rise, even in the event of a cooling failure.

G cluster_0 start High Exotherm Detected q1 Is internal T° exceeding set limit? start->q1 a1_yes Immediately STOP Alkyl Halide Addition q1->a1_yes Yes a1_no Reduce Addition Rate & Monitor q1->a1_no No q2 Is jacket cooling at max capacity? a1_yes->q2 a1_no->q2 a2_yes Consider Emergency Quench Protocol q2->a2_yes Yes a2_no Increase Coolant Flow / Lower Jacket T° q2->a2_no No caption Fig 1. Decision tree for managing thermal excursions.

Caption: Fig 1. Decision tree for managing thermal excursions.

Q2: How do we know if our mixing is sufficient in the large reactor?

A2: Visual observation is impossible at scale, so you must rely on process data and engineering principles. Inefficient mixing can be as dangerous as poor thermal control, leading to localized superheating and high reagent concentrations that promote byproduct formation.[7]

  • Signs of Poor Mixing :

    • Inconsistent temperature readings from different probes within the reactor.

    • High levels of di-alkylation or other side products.

    • Stalled or slow reaction rates compared to lab-scale data.

  • Ensuring Good Mixing :

    • Reactor and Impeller Design : Work with chemical engineers to ensure the reactor's impeller type (e.g., pitched-blade turbine, anchor) and baffle configuration are appropriate for the viscosity and phases of your reaction mixture.

    • Tip Speed Calculation : The impeller's tip speed is a more reliable scale-up parameter than simple RPM. Ensure that the tip speed in the large reactor is comparable to that which was successful at the lab scale.

    • Feed Tube Position : Introduce reactants into a high-mixing zone, such as directly into the vortex created by the impeller, rather than near the reactor wall. As mentioned before, sub-surface addition is crucial.

Section 4: FAQs - Hydrolysis & Decarboxylation

The final steps transform the alkylated malonic ester into the target carboxylic acid. While seemingly straightforward, these steps have their own scale-up challenges.

Q1: The final decarboxylation step is generating a lot of foam and is difficult to control. How can we manage the CO₂ evolution?

A1: The decarboxylation of the malonic acid intermediate is often vigorous upon heating, and the rapid release of CO₂ gas can be problematic at scale.[6]

  • Causality : The rate of decarboxylation is highly temperature-dependent. In a large, well-mixed reactor, the entire bulk solution can reach the decarboxylation temperature simultaneously, leading to a sudden, massive evolution of gas that can overwhelm the reactor's venting capacity and cause dangerous pressure build-up or foaming.

  • Control Protocol :

    • Gradual Heating : Heat the reaction mixture slowly and controllably towards the decarboxylation temperature.

    • Monitor Off-Gassing : Use a gas flow meter on the reactor's condenser vent to monitor the rate of CO₂ evolution. Use this data to control the heating rate. If the gas flow becomes too high, hold or slightly cool the reaction until it subsides.

    • Adequate Headspace : Ensure the reactor is not overfilled. A sufficient headspace (typically >20% of the reactor volume) is necessary to accommodate potential foaming.

    • Consider Anti-foaming Agents : If foaming is persistent, a small amount of a suitable, non-interfering anti-foaming agent can be added, but this must be validated to ensure it does not contaminate the final product.

G cluster_workflow Malonic Ester Synthesis: Key Scale-Up Checkpoints A 1. Reagent Prep (Anhydrous Check) B 2. Deprotonation (Inert Atmosphere) A->B C 3. Controlled Addition (Alkyl Halide, Sub-surface) B->C D 4. Reaction Monitoring (Thermal & Conv.) C->D E 5. Controlled Quench D->E F 6. Hydrolysis E->F G 7. Decarboxylation (Controlled Heating, Off-Gas Monitoring) F->G H 8. Work-up & Purification G->H caption Fig 2. A typical process flow highlighting critical scale-up stages.

Caption: Fig 2. A typical process flow highlighting critical scale-up stages.

Section 5: FAQs - Work-up & Purification

Isolating the final product in high purity at a large scale requires different strategies than those used in the lab.

Q1: Our lab protocol uses column chromatography for purification, which is not feasible for a 50 kg batch. What are our options?

A1: This is a very common challenge. The primary goal of process chemistry is to develop a reaction that is so selective that it requires minimal purification. Since you are already at the scale-up stage, the focus shifts to scalable purification methods.

  • Scalable Purification Techniques :

    • Crystallization : This is the most desirable method for large-scale purification. Experiment with different solvent/anti-solvent systems to find conditions that allow your desired mono-alkylated product to crystallize while leaving impurities behind in the mother liquor.

    • Distillation : If your product is thermally stable and has a significantly different boiling point from the impurities, fractional distillation under vacuum can be a viable option.[2]

    • Liquid-Liquid Extraction : Optimize your work-up to remove impurities. For example, an acidic or basic wash can remove corresponding basic or acidic impurities. Sometimes, adjusting the pH can selectively partition your product into one phase.

  • Strategy : The best approach is to revisit Section 2 and optimize the reaction itself to minimize the formation of the di-alkylated impurity. Every hour spent optimizing the reaction can save days of difficult purification at scale. The goal is to make the reaction, not the purification, do the heavy lifting.

References

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Technical Support Center: Catalyst Selection for the Synthesis of Substituted Malonates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted malonates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization, ensuring your success in synthesizing these crucial chemical building blocks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of substituted malonates, providing concise and informative answers to guide your experimental design.

Q1: What are the most common methods for synthesizing substituted malonates?

The synthesis of substituted malonates is a cornerstone of modern organic chemistry, with several robust methods available. The choice of method largely depends on the desired substitution pattern and the scale of the reaction. The three most prevalent methods are:

  • Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester enolate with an alkyl halide.[1][2][3] It is a versatile technique for preparing mono- and di-substituted acetic acids after hydrolysis and decarboxylation.[4]

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound like a malonic ester, typically catalyzed by a weak base.[5] The product is often an α,β-unsaturated ester, which can be a valuable intermediate.[5]

  • Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): This powerful method allows for the allylation of malonate nucleophiles using a palladium catalyst.[6][7] It is particularly useful for creating complex molecules and has been adapted for asymmetric synthesis.[7]

Q2: How do I choose the right base for a standard malonic ester synthesis?

Selecting the appropriate base is critical for the success of a malonic ester synthesis. The primary role of the base is to deprotonate the α-carbon of the malonic ester to form a nucleophilic enolate.[1][2]

  • Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are the most common bases for this reaction.[1] A key consideration is to use an alkoxide whose alkyl group matches the ester group of the malonate (e.g., sodium ethoxide for diethyl malonate).[3] This prevents transesterification, a side reaction that can complicate product purification.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that can be used to irreversibly deprotonate the malonic ester. It is often used when a very strong base is required and transesterification is a concern.

  • Potassium Carbonate (K2CO3): A weaker base that can be effective, particularly in polar aprotic solvents or under phase-transfer catalysis conditions.[8][9]

Q3: What is phase-transfer catalysis, and when should I use it for malonate alkylation?

Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different phases (e.g., a solid inorganic base and an organic substrate in a non-polar solvent). A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of the base into the organic phase to deprotonate the malonate.[8]

Use PTC when:

  • You are using a solid, inorganic base like potassium carbonate.

  • You want to avoid harsh, anhydrous conditions.

  • You are looking for a more environmentally friendly and cost-effective method.

  • You are performing an enantioselective alkylation, as chiral phase-transfer catalysts can induce high stereoselectivity.[10][11]

Q4: How can I achieve enantioselectivity in the synthesis of substituted malonates?

Enantioselective synthesis is crucial for the development of chiral drugs. Several catalytic strategies can be employed:

  • Chiral Phase-Transfer Catalysis: Utilizes chiral quaternary ammonium salts (e.g., derivatives of cinchona alkaloids) to control the stereochemical outcome of the alkylation.[10][11]

  • Organocatalysis: Employs small, chiral organic molecules (e.g., thioureas, squaramides, or cinchona alkaloid derivatives) to catalyze asymmetric reactions like Michael additions of malonates to enones.[12][13][14][15]

  • Transition Metal Catalysis: Chiral ligands coordinated to transition metals (e.g., Nickel-sparteine complexes or Palladium with chiral phosphine ligands) can effectively catalyze enantioselective Michael additions and allylic alkylations.[7][16][17]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of substituted malonates.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Deprotonation 1. Verify Base Strength: Ensure the pKa of the base is sufficiently low to deprotonate the malonic ester (pKa ≈ 13 in DMSO). For weaker bases like K2CO3, consider adding a phase-transfer catalyst.[8] 2. Check Solvent: Use an appropriate solvent. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of the enolate. 3. Ensure Anhydrous Conditions: For strong, water-sensitive bases like NaH or LDA, ensure all glassware is flame-dried and solvents are anhydrous. Water will quench the base and the enolate.[18]The formation of the enolate is the first and essential step of the reaction.[2] Incomplete deprotonation will lead to low conversion. The choice of solvent can significantly impact the solubility and reactivity of the base and the resulting enolate.
Poor Alkylating Agent Reactivity 1. Check the Leaving Group: Use a good leaving group on the alkylating agent (I > Br > Cl). 2. Consider Steric Hindrance: Highly hindered alkyl halides will react slower in SN2 reactions.[4] Consider using a more reactive, less hindered electrophile if possible.The alkylation step is typically an SN2 reaction.[1] The rate of this reaction is highly dependent on the nature of the leaving group and the steric accessibility of the electrophilic carbon.
Side Reactions 1. Elimination: If using a sterically hindered base or a secondary/tertiary alkyl halide, E2 elimination can compete with SN2 alkylation.[19] Use a less hindered base or a primary alkyl halide. 2. Transesterification: If using an alkoxide base, ensure its alkyl group matches that of the malonic ester.[3]The basic and nucleophilic nature of the reaction components can lead to undesired side reactions. Careful selection of reagents and reaction conditions is necessary to favor the desired substitution pathway.
Problem 2: Formation of Dialkylated Byproduct
Potential Cause Troubleshooting Steps Scientific Rationale
Excess Base or Alkylating Agent 1. Stoichiometry Control: Use only a slight excess (1.0-1.1 equivalents) of the base and alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the solution of the enolate.The mono-alkylated malonate still has one acidic proton and can be deprotonated and alkylated a second time.[1][3] Controlling the stoichiometry and addition rate can minimize this second alkylation.
High Reaction Temperature 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity for mono-alkylation.Higher temperatures can provide the activation energy for the second deprotonation and alkylation, leading to an increase in the dialkylated product.
Problem 3: Incomplete or Uncontrolled Decarboxylation
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Heat 1. Increase Temperature: Decarboxylation of the malonic acid intermediate typically requires heating.[1] Monitor the reaction for CO2 evolution.The decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state, which requires thermal energy to overcome the activation barrier.
Incomplete Hydrolysis 1. Ensure Complete Saponification: Before acidification, ensure the ester hydrolysis (saponification) is complete. This can be monitored by TLC. 2. Sufficient Acid: Use a sufficient amount of strong acid to protonate the carboxylate and catalyze the hydrolysis.The decarboxylation occurs from the diacid intermediate.[20] Incomplete hydrolysis of the diester will prevent decarboxylation.
Alternative Decarboxylation Methods 1. Photoredox Catalysis: For sensitive substrates, consider modern methods like photoredox-catalyzed decarboxylation, which can proceed under milder conditions.For complex molecules, the high temperatures required for thermal decarboxylation may not be tolerated. Alternative catalytic methods can offer a milder and more selective approach.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Standard Diethyl Malonate Alkylation

This protocol describes the synthesis of diethyl 2-butylmalonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromobutane

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Add anhydrous ethanol to the flask, followed by the slow addition of sodium ethoxide.

  • Cool the solution to 0 °C and add diethyl malonate dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1-bromobutane dropwise and then heat the reaction to reflux for 3 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Catalyst Selection Workflow

The following diagram illustrates a general workflow for selecting a suitable catalyst system for the synthesis of a substituted malonate.

Catalyst_Selection_Workflow Catalyst Selection for Substituted Malonate Synthesis start Define Target Molecule (Mono/Di-substituted, Chiral?) is_chiral Is the target chiral? start->is_chiral mono_di Mono- or Di-alkylation? is_chiral->mono_di No asymmetric_ptc Asymmetric Phase-Transfer Catalysis (Chiral PTC) is_chiral->asymmetric_ptc Yes organocatalysis Organocatalysis (e.g., Chiral Thiourea, Squaramide) is_chiral->organocatalysis Yes metal_catalysis Asymmetric Transition Metal Catalysis (e.g., Pd-chiral phosphine, Ni-sparteine) is_chiral->metal_catalysis Yes classic_malonic Classic Malonic Ester Synthesis (Alkoxide Base) mono_di->classic_malonic Mono ptc Phase-Transfer Catalysis (e.g., K2CO3, Quaternary Ammonium Salt) mono_di->ptc Mono/Di knoevenagel Knoevenagel Condensation (for α,β-unsaturated products) mono_di->knoevenagel Unsaturated tsuji_trost Tsuji-Trost Allylation (for allylic substitution) mono_di->tsuji_trost Allylic end Synthesized Substituted Malonate classic_malonic->end ptc->end asymmetric_ptc->end organocatalysis->end metal_catalysis->end knoevenagel->end tsuji_trost->end

Caption: A decision-making workflow for catalyst selection.

Mechanism of Asymmetric Organocatalysis

The following diagram illustrates the general mechanism of a bifunctional thiourea catalyst in the Michael addition of a malonate to an enone.

Organocatalysis_Mechanism Mechanism of Bifunctional Thiourea Catalysis catalyst Bifunctional Catalyst Thiourea (H-bond donor) Amine (Base) activation Dual Activation Thiourea activates Enone (LUMO lowering) Amine deprotonates Malonate (forms Enolate) catalyst->activation substrates Substrates Malonate Enone substrates->activation addition Stereoselective Michael Addition activation->addition product_release Product Release & Catalyst Regeneration addition->product_release product_release->catalyst Regeneration product Chiral Adduct product_release->product

Caption: Dual activation by a bifunctional organocatalyst.

References

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Technical Support Center: Purification of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The synthesis of substituted aminomethylene malonates is a robust and common transformation, but achieving high purity can be challenging due to potential side reactions and the stability of the final compound.

This document provides in-depth, field-proven troubleshooting advice and detailed purification protocols to help you overcome common hurdles. Our approach is rooted in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the most common initial questions regarding the purity of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A: The impurity profile is directly linked to the common synthetic route: the condensation of 2-(trifluoromethoxy)aniline with diethyl malonate and a one-carbon electrophile, typically triethyl orthoformate.[1]

  • Unreacted Starting Materials: The most common impurities are residual 2-(trifluoromethoxy)aniline and diethyl malonate. Their presence indicates an incomplete reaction, which can be due to suboptimal reaction temperature, insufficient reaction time, or incorrect stoichiometry.

  • Hydrolysis Products: The ester functionalities of the malonate are susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the corresponding mono-acid or diacid impurities.[2][3] The enamine-like C=C-N bond can also be sensitive to cleavage in the presence of strong aqueous acid.

  • Side-Products from Triethyl Orthoformate: Triethyl orthoformate can participate in side reactions, and its byproducts may contaminate the crude product.

  • Di-alkylation or Self-Condensation Products: While less common in this specific synthesis, malonic esters can undergo self-condensation or further reactions if not properly controlled.[4]

  • Degradation Products: The product may degrade upon prolonged exposure to heat or light, often resulting in discoloration (yellowing or browning). Methylene malonates, in general, can be reactive and require careful handling.[5]

Q2: How can I get a quick preliminary assessment of my crude product's purity?

A: Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside spots of your starting materials (2-(trifluoromethoxy)aniline and diethyl malonate).

  • Eluent System: A mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio) is typically a good starting point.

  • Interpretation:

    • A single major product spot, well-separated from the starting material spots, is a good sign.

    • Multiple spots indicate the presence of impurities. The relative Rf values can give you a clue about their polarity. The aniline starting material is typically more polar than the product, while the diethyl malonate is less polar.

    • Streaking often suggests the presence of very polar (possibly acidic) impurities or overloading of the plate.

Q3: My final product is a persistent oil or a sticky gum, but I expected a solid. What's wrong?

A: This is a very common issue and almost always points to the presence of impurities that are inhibiting crystallization.

  • Residual Solvent: The most common culprit. Ensure your product has been thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Low-Melting Impurities: Even small amounts of unreacted starting materials or oily side-products can act as a "eutectic-like" mixture, depressing the melting point and preventing your product from solidifying.

  • Actionable Advice: Attempting to triturate the oil with a cold, non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization by washing away soluble impurities. If this fails, column chromatography is the recommended next step.

Section 2: Troubleshooting and Purification Protocols

This section provides a systematic approach to purifying your compound, from initial assessment to detailed, step-by-step protocols.

Initial Purification Strategy Workflow

The following workflow provides a logical decision-making process for purifying your crude product.

PurificationWorkflow Start Crude Product TLC Perform TLC Analysis (vs. Starting Materials) Start->TLC TLC_Result Analyze TLC Plate TLC->TLC_Result Single_Spot Mostly a Single Spot (Minor Impurities) TLC_Result->Single_Spot Clean Separation Multiple_Spots Multiple Spots or Significant Streaking TLC_Result->Multiple_Spots Complex Mixture Recrystallize Protocol 1: Recrystallization Single_Spot->Recrystallize Chromatography Protocol 2: Flash Column Chromatography Multiple_Spots->Chromatography Verify Verify Purity (NMR, HPLC, MS) Recrystallize->Verify Chromatography->Verify Pure_Solid Pure Crystalline Solid Verify->Pure_Solid

Caption: Decision workflow for purification.

Troubleshooting Guide
Symptom / Observation Probable Cause(s) Suggested Solution(s) & Rationale
Dark Brown/Yellow Color Degradation products; chromophoric impurities.Solution: Treat a solution of the crude product with activated charcoal before filtration and subsequent purification. Rationale: Charcoal has a high surface area that adsorbs colored, often polymeric, impurities.
Product visible on TLC, but low isolated yield Loss during aqueous workup; incomplete extraction.Solution: Perform additional extractions of the aqueous layer. Ensure the pH is appropriate to keep the product in the organic phase. Rationale: The product may have some water solubility. Multiple extractions are more efficient than a single large one.
Product decomposes on silica gel column Acidity of standard silica gel.Solution: Use deactivated silica (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.[6] Rationale: The enamine moiety can be sensitive to the acidic nature of silica, causing streaking or decomposition. Neutralizing the silica gel mitigates this.
New peaks appear in NMR after storage Hydrolysis or oxidation.Solution: Store the purified product under an inert atmosphere (N₂ or Ar), in a desiccated, dark, and cold environment. Rationale: This minimizes contact with atmospheric moisture and oxygen, which are primary drivers of degradation.
Protocol 1: Purification by Recrystallization

Principle: This technique exploits the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble when hot.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude material in ~0.5 mL of various solvents (see table below). Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and then in an ice bath. A good solvent system will result in the formation of crystals upon cooling.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and hot-filter through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Recommended Solvent Systems for Screening:

Solvent System Rationale for Use
Ethanol / Water Ethanol is a good polar solvent. Adding water as an anti-solvent can effectively induce crystallization for moderately polar compounds.
Ethyl Acetate / Hexanes A widely applicable system. Ethyl acetate dissolves a broad range of compounds, and hexanes act as a non-polar anti-solvent.
Isopropanol A single solvent system that is often effective for compounds of intermediate polarity.
Toluene A good choice for less polar compounds, often yielding high-quality crystals.
Protocol 2: Purification by Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6] Less polar compounds travel down the column faster, while more polar compounds are retained longer.

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Pack Pack Column with Silica Slurry Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: General workflow for flash chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3. This ensures good separation and a reasonable elution time.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into your column and use positive pressure to pack the bed firmly and evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after less-polar impurities have come off. For example, start with 5% EtOAc in Hexanes, then move to 10%, 15%, and so on.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting product under high vacuum.

Section 3: Purity Verification

After purification, it is critical to verify the identity and purity of your Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Q4: How do I definitively confirm the purity and structure of my final product?

A: A combination of spectroscopic and physical data is required for full characterization.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The spectrum should be clean, with sharp signals corresponding to all the expected protons. Key signals to look for include the vinyl proton, the aromatic protons, the quartet and triplet of the ethyl ester groups, and the singlet for the trifluoromethoxy group. The integrations of these signals should match the number of protons in the structure.[7][8]

  • HPLC Analysis: High-Performance Liquid Chromatography can provide a quantitative measure of purity.[9][10] A pure sample should show a single major peak, ideally with a purity of >98% by area normalization.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. Look for the molecular ion peak ([M]⁺) or common adducts like [M+H]⁺ or [M+Na]⁺.

  • Melting Point: A sharp melting point range (e.g., 1-2 °C) is a strong indicator of a pure crystalline compound. A broad or depressed melting point suggests the presence of impurities.

Table: Expected Analytical Data for Pure Product

Technique Expected Result for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate
¹H NMR (CDCl₃, 400 MHz) Hypothetical values: δ ~8.5-7.5 (m, aromatic H's + vinyl H), 4.2 (q, 4H, OCH₂), 1.3 (t, 6H, CH₃). The exact shifts will depend on the specific conformation and solvent.
¹⁹F NMR (CDCl₃) A singlet corresponding to the -OCF₃ group.
HPLC (C18 column) A single, sharp peak with retention time dependent on the specific method (mobile phase, flow rate).
MS (ESI+) Calculated exact mass for C₁₅H₁₆F₃NO₅. Look for [M+H]⁺ and/or [M+Na]⁺.
Melting Point A sharp, reproducible melting range.

By following this guide, researchers can effectively troubleshoot common issues and apply robust purification protocols to obtain high-purity Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Stadlbauer, S., & Kappe, T. (1999). Malonates in Cyclocondensation Reactions. Molecules, 4(9), 288-303. Available from: [Link]

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. Coll. Vol. 4, p.298 (1963); Vol. 34, p.41 (1954). Retrieved from: [Link]

  • Organic Syntheses. (n.d.). Diethyl aminomalonate hydrochloride. Coll. Vol. 3, p.290 (1955); Vol. 25, p.29 (1945). Retrieved from: [Link]

  • Malofsky, A. G., & Malofsky, B. M. (2012). Synthesis of methylene malonates substantially free of impurities. Google Patents. US Patent WO2012054616A2.
  • PrepChem. (2017). Preparation of diethyl malonate. Retrieved from: [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from: [Link]

  • Sutyagin, V. M., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molbank, 2023(4), M1756. Available from: [Link]

  • Belegrinou, S., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1766-1772. Available from: [Link]

  • Liu, S., et al. (2012). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 42, 356-359. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Malonic acid. Retrieved from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from: [Link]

Sources

Troubleshooting incomplete reactions in malonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for malonate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this versatile synthetic procedure. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific problems in a question-and-answer format to help you navigate the complexities of malonate synthesis.

Issue 1: Low or No Product Yield

Question: I've performed a malonate synthesis, but my final yield of the carboxylic acid is significantly lower than expected, or I've recovered mostly starting material. What are the likely causes and how can I fix this?

Answer: A low yield in malonate synthesis can stem from issues in any of the core steps: enolate formation, alkylation, or hydrolysis and decarboxylation. Let's break down the potential failure points.

A. Inefficient Enolate Formation

The first critical step is the deprotonation of the malonic ester to form a nucleophilic enolate.[1][2][3] Failure here will halt the entire synthesis.

  • Causality: The acidity of the α-hydrogen on the malonic ester is crucial for this step.[1] A base that is not strong enough, or the presence of protic impurities like water or residual alcohol in the solvent, can prevent complete enolate formation. The base can react with these impurities instead of the malonic ester.

  • Troubleshooting Protocol:

    • Choice of Base: Ensure you are using an appropriate base. Sodium ethoxide (NaOEt) in ethanol is commonly used for diethyl malonate.[2][4] The key is to use an alkoxide base that matches the alkyl group of the ester to prevent transesterification, which can complicate the product mixture.[4]

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Commercial anhydrous solvents are available, or they can be freshly distilled from an appropriate drying agent.

    • Base Quality and Stoichiometry: Use a freshly opened or properly stored container of your base. Alkoxides can degrade upon exposure to air and moisture. Ensure you are using at least one full equivalent of the base relative to the malonic ester.

B. Ineffective Alkylation Step

The enolate, once formed, must effectively react with the alkyl halide in an S(_N)2 reaction.[1]

  • Causality: The success of this step is highly dependent on the nature of the alkylating agent. The S(_N)2 reaction is sensitive to steric hindrance.[5] Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination reactions.[5] Secondary alkyl halides may give mixed substitution and elimination products, leading to lower yields.[5]

  • Troubleshooting Protocol:

    • Alkyl Halide Selection: The best electrophiles for this reaction are primary alkyl halides, as well as allylic and benzylic halides.[5] If your synthesis allows, choose an alkyl halide that is unhindered at the α- and β-carbons.

    • Leaving Group: The reactivity of the alkyl halide also depends on the leaving group. The general trend for leaving group ability is I > Br > Cl. If you are experiencing a sluggish reaction with an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Reaction Temperature: While some reactions proceed well at room temperature, others may require gentle heating to overcome the activation energy.[6] However, excessive heat can promote side reactions. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.

C. Incomplete Hydrolysis and/or Decarboxylation

The final steps involve converting the diester to a dicarboxylic acid, followed by the loss of CO(_2) to yield the final product.[3][5]

  • Causality: Hydrolysis of the ester groups requires harsh conditions, typically strong acid (like H(_3)O

    
    ) or base (saponification), followed by acidification.[5] Incomplete hydrolysis will result in a mixture of mono- and di-esters, which will not decarboxylate properly. The decarboxylation step itself requires sufficient heat.[7]
    
  • Troubleshooting Protocol:

    • Hydrolysis Conditions: For acidic hydrolysis, ensure you are using a sufficiently concentrated acid and allowing for adequate reaction time, often with heating.[8] For basic hydrolysis, use a strong base like NaOH or KOH, followed by a careful acidification step.

    • Decarboxylation Temperature: After hydrolysis, the resulting β-keto acid or malonic acid needs to be heated to induce decarboxylation.[6][7] This is often done in the same pot after the hydrolysis workup. The temperature required can vary depending on the substrate, but it is a critical step for the final product formation.

Below is a troubleshooting workflow to diagnose low-yield issues:

Troubleshooting_Workflow start Low Yield in Malonate Synthesis check_enolate Step 1: Verify Enolate Formation start->check_enolate check_alkylation Step 2: Assess Alkylation Reaction check_enolate->check_alkylation Enolate formation confirmed solution_base Solution: - Use anhydrous solvent - Check base quality/stoichiometry - Match alkoxide to ester check_enolate->solution_base Problem Identified check_hydrolysis Step 3: Examine Hydrolysis & Decarboxylation check_alkylation->check_hydrolysis Alkylation successful solution_alkyl Solution: - Use primary or benzylic/allylic halide - Switch to a better leaving group (I or Br) - Optimize temperature check_alkylation->solution_alkyl Problem Identified solution_hydrolysis Solution: - Ensure complete hydrolysis (strong acid/base) - Provide sufficient heat for decarboxylation check_hydrolysis->solution_hydrolysis Problem Identified

Caption: Troubleshooting workflow for low-yield malonate synthesis.

Issue 2: Presence of Dialkylated Byproduct

Question: My product mixture contains a significant amount of a dialkylated species, which is complicating my purification. How can I favor mono-alkylation?

Answer: The formation of a dialkylated product is a common drawback of the malonate synthesis.[4] This occurs because after the first alkylation, the mono-alkylated malonic ester still possesses one acidic α-hydrogen, which can be deprotonated and undergo a second alkylation.

  • Causality: If excess base or alkylating agent is present after the initial alkylation, or if the reaction conditions are not carefully controlled, the formation of the second enolate and its subsequent alkylation can compete with the desired mono-alkylation.[4]

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use of a slight excess of the malonic ester relative to the base and alkylating agent can help to minimize dialkylation.

    • Order of Addition: A common procedure is to first generate the enolate with the base and then slowly add the alkylating agent to the enolate solution. This ensures that the alkylating agent is always the limiting reagent in the presence of the enolate.

    • Reaction Conditions: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation.[9] Monitoring the reaction by TLC or GC-MS can help you determine the point at which the mono-alkylation is complete and the dialkylation begins to be significant.

ParameterTo Favor Mono-alkylationTo Favor Di-alkylation
Malonic Ester 1.1 - 1.2 equivalents1.0 equivalent
Base 1.0 equivalent>2.0 equivalents
Alkylating Agent 1.0 equivalent>2.0 equivalents
Temperature Lower temperatureRoom temp. or gentle heating
Issue 3: Unexpected Side Products

Question: Besides my starting material and desired product, I'm observing other spots on my TLC plate. What could these be?

Answer: Several side reactions can occur during a malonate synthesis, leading to a complex product mixture.

  • Causality and Solutions:

    • Elimination Products: As mentioned, if you are using a sterically hindered alkyl halide (secondary or tertiary), an E2 elimination reaction can compete with the S(_N)2 substitution, leading to the formation of an alkene.[5] The solution is to use a less sterically hindered alkyl halide, preferably a primary one.

    • Transesterification: If the alkoxide base used does not match the ester groups of the malonate (e.g., using sodium methoxide with diethyl malonate), you can get a mixture of methyl and ethyl esters in your product.[4] Always match your base to your ester (e.g., sodium ethoxide with diethyl malonate).

    • Hydrolysis of Alkyl Halide: If there is water present in the reaction mixture, the alkyl halide can be hydrolyzed to the corresponding alcohol, especially if the reaction is heated. This reinforces the need for strictly anhydrous conditions.

The following diagram illustrates the main reaction pathway and potential side reactions:

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions Malonate Diethyl Malonate Enolate Enolate Malonate->Enolate + Base Mono_Alk Mono-alkylated Product Enolate->Mono_Alk + R-X (SN2) Alkene Alkene (from R-X) Enolate->Alkene + Hindered R-X (E2) Final_Product Final Carboxylic Acid Mono_Alk->Final_Product Hydrolysis & Decarboxylation Di_Alk Di-alkylated Product Mono_Alk->Di_Alk + Base, + R-X

Caption: Competing reaction pathways in malonate synthesis.

By carefully considering these potential issues and implementing the suggested troubleshooting protocols, you can significantly improve the outcome of your malonate synthesis experiments.

References
  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Hong, S., Lee, J., Kim, M., Park, Y., Lee, J. H., & Park, H. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1189456. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • PatSnap. (n.d.). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

  • Leah4sci. (2018, May 4). Malonic Ester Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chem.I.St. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. Retrieved from [Link]

  • Roxi Hulet. (2020, April 15). 22.5 Malonic Ester Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

Optimizing solvent choice for reactions involving Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

A Senior Application Scientist's Guide to Synthesis and Reaction Optimization

Disclaimer: Direct experimental data for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is not extensively available in published literature. This guide is built upon established principles of organic chemistry, drawing parallels from the synthesis and reactivity of structurally analogous N-arylmethylene malonates. The advice provided herein is intended to serve as a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Synthesis & Optimization

Q1: I need to synthesize Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. What is the most reliable synthetic route?

A1: The most dependable method for synthesizing this class of compounds is a condensation reaction analogous to the first step of the Gould-Jacobs reaction.[1][2] This involves reacting 2-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEMM). The reaction proceeds by nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEMM, followed by the elimination of ethanol.[2]

This synthesis can often be performed neat (solvent-free) or with a high-boiling point solvent.[3][4] The trifluoromethoxy group (OCF3) is generally stable under these conditions, being resistant to many acids, bases, and organometallic reagents.[5]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate to optimize the synthesis?

A2: Low yields in this condensation reaction typically stem from a few key areas. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your 2-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate are of high purity. The aniline is known to be air-sensitive and hygroscopic, so it should be stored under an inert atmosphere.[6]

  • Reaction Temperature: This condensation often requires heating to drive the elimination of ethanol. If the temperature is too low, the reaction will be slow and incomplete. If it's too high, you risk decomposition of the starting materials or product. A typical starting point is 100-140°C.

  • Removal of Ethanol: The reaction is an equilibrium process. To drive it towards the product, the ethanol byproduct must be removed. If running the reaction neat, performing it under a gentle stream of nitrogen or applying a slight vacuum can help. If using a solvent, a Dean-Stark trap can be effective with solvents like toluene.[7]

  • Catalyst Choice: While often uncatalyzed, some Knoevenagel-type condensations benefit from a weak base catalyst like piperidine or pyridine.[7] However, a strong base should be avoided as it can cause self-condensation or other side reactions.[7]

Q3: How does my choice of solvent impact the reaction rate and final yield?

A3: Solvent selection is critical and can dramatically influence your results. The ideal solvent must be inert to the reactants and facilitate the reaction, often by helping to achieve the necessary temperature and by influencing the stability of the transition state.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often excellent choices. They can effectively solvate the polar intermediates and transition states of the reaction, often leading to higher conversion rates and shorter reaction times.[7]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Xylene, Diphenyl Ether): These are primarily useful as high-boiling heat transfer media.[3] Toluene is particularly advantageous when used with a Dean-Stark apparatus to azeotropically remove ethanol, thereby driving the reaction equilibrium forward.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are generally poor choices for the synthesis. Since ethanol is a byproduct, using it as a solvent will inhibit the reaction due to Le Châtelier's principle.

  • Solvent-Free: This is a highly efficient and "green" option.[8][9] It maximizes reactant concentration but requires careful temperature control to ensure even heating and prevent localized charring.

Product Properties & Handling

Q4: What are the expected solubility properties of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate?

A4: Based on its structure, the target molecule is a moderately polar organic compound. The two ethyl ester groups and the trifluoromethoxy group contribute to its solubility in a range of organic solvents. It is expected to be soluble in:

  • Halogenated solvents: Dichloromethane, chloroform.

  • Ethers: Diethyl ether, THF.

  • Esters: Ethyl acetate.

  • Polar aprotic solvents: Acetone, acetonitrile, DMF.

It will likely have poor solubility in non-polar solvents like hexane and is expected to be insoluble in water.[10]

Q5: The trifluoromethoxy (OCF3) group is strongly electron-withdrawing. How does this affect the reactivity of the final product?

A5: The OCF3 group at the ortho position significantly influences the electronic properties of the molecule.[11][12] As an enamine, the product's primary reactivity is nucleophilic at the alpha-carbon to the ester groups.[13][14] The strong electron-withdrawing nature of the OCF3 group will decrease the electron density on the aniline nitrogen, which in turn reduces the electron-donating ability of the nitrogen into the double bond. This makes the alpha-carbon less nucleophilic compared to an unsubstituted analogue.[13]

While still reactive towards strong electrophiles, you may require more forcing conditions (e.g., higher temperatures, stronger electrophiles) for subsequent reactions like alkylations or Michael additions.[15]

Troubleshooting Guides

Problem: Incomplete Conversion or Stalled Reaction
Potential Cause Recommended Action Scientific Rationale
Insufficient Temperature Gradually increase the reaction temperature in 10°C increments, monitoring by TLC.The condensation and ethanol elimination steps are often thermally driven.
Ethanol Buildup If using a solvent like toluene, employ a Dean-Stark trap. If solvent-free, apply a gentle vacuum or nitrogen stream.[7]The reaction is reversible. Removing the ethanol byproduct shifts the equilibrium toward the product side.[2]
Impure Starting Materials Purify the 2-(trifluoromethoxy)aniline, for example, by distillation under reduced pressure. Ensure DEMM is pure.Impurities can inhibit the reaction or lead to unwanted side products. Aniline derivatives are prone to oxidation.
Problem: Formation of Multiple Byproducts
Potential Cause Recommended Action Scientific Rationale
Reaction Temperature Too High Reduce the reaction temperature. Consider using a high-boiling solvent for better thermal control.Excessive heat can cause decomposition of the starting materials or the enamine product, leading to complex mixtures.
Presence of Water Ensure all glassware is oven-dried and reactants are anhydrous.Water can hydrolyze the diethyl ethoxymethylenemalonate starting material and potentially the product's ester groups under harsh conditions.
Incorrect Stoichiometry Carefully verify the molar equivalents of your reactants.An excess of one reactant can sometimes lead to side reactions.
Problem: Difficulty in Product Purification
Potential Cause Recommended Action Scientific Rationale
Product is an Oil If direct crystallization fails, use column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[16]The polarity of the product makes it amenable to silica gel chromatography, separating it from less polar starting materials or more polar byproducts.
Co-elution with Starting Material Improve separation by using a shallower solvent gradient during chromatography.Fine-tuning the eluent polarity can enhance the resolution between compounds with similar Rf values.
Thermal Instability on Rotovap Remove the solvent at the lowest possible temperature and pressure. Avoid prolonged heating.Enamines can be thermally sensitive, and excessive heat during workup can lead to degradation.

Experimental Protocols & Visualizations

Protocol: Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat the mixture in an oil bath at 120°C for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the aniline.

  • Workup: Cool the reaction mixture to room temperature. The crude product, often a viscous oil or solid, can be purified directly.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the resulting product by NMR and mass spectrometry.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants - 2-(Trifluoromethoxy)aniline - Diethyl Ethoxymethylenemalonate heating 2. Heat Mixture (120°C, 2-4h) reactants->heating Neat or high-boiling solvent monitoring 3. Monitor by TLC heating->monitoring cooling 4. Cool to RT monitoring->cooling Reaction Complete chromatography 5. Column Chromatography (Hexane/EtOAc) cooling->chromatography evaporation 6. Solvent Removal chromatography->evaporation characterization 7. Characterization (NMR, MS) evaporation->characterization

Caption: General workflow for the synthesis and purification of the target compound.

Diagram: Solvent Selection Logic

SolventSelection cluster_options Primary Options cluster_solvent_free Considerations for Solvent-Free cluster_with_solvent Considerations for Using a Solvent start Start: Choose Synthesis Conditions solvent_free Solvent-Free (Neat) start->solvent_free with_solvent With Solvent start->with_solvent sf_pros Pros: - High concentration - Green chemistry solvent_free->sf_pros sf_cons Cons: - Heat transfer issues - Potential for charring solvent_free->sf_cons ws_pros Pros: - Better temperature control - Enables azeotropic removal with_solvent->ws_pros ws_cons Cons: - Dilution - Solvent removal required with_solvent->ws_cons solvent_type Select Solvent Type with_solvent->solvent_type polar_aprotic Polar Aprotic (DMF, Acetonitrile) - Good for rate acceleration solvent_type->polar_aprotic Rate is slow? nonpolar Non-Polar (Toluene, Xylene) - Best for azeotropic removal solvent_type->nonpolar Need to remove EtOH? polar_protic Polar Protic (Ethanol, Methanol) - Avoid (Product Inhibition) solvent_type->polar_protic Poor choice

Caption: Decision tree for selecting the optimal reaction solvent.

References

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Validation & Comparative

A Comprehensive Guide to the Structural Validation of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds such as Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a substance of interest for its potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution. This guide provides an in-depth, technically-grounded comparison of predicted versus experimental NMR data to validate the structure of this specific enamine malonate derivative.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug candidate from conceptualization to clinical trials is paved with exacting requirements for molecular characterization. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, with its array of functional groups—an aromatic ring, an enamine linkage, a trifluoromethoxy substituent, and two ethyl ester groups—presents a rich tapestry of NMR-active nuclei. This complexity necessitates a multi-faceted NMR approach, leveraging ¹H, ¹³C, and ¹⁹F nuclei to create a self-validating system of structural confirmation.

Predicting the NMR Signature: A Hypothetical Analysis

Before stepping into the laboratory, a meticulous prediction of the NMR spectrum serves as a critical roadmap. Based on established principles of chemical shifts, coupling constants, and the electronic effects of substituents, we can forecast the spectral characteristics of our target molecule.

The structure of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is as follows:

Caption: Structure of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

¹H NMR (Proton NMR) Predictions

The proton NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons, the enamine proton, the vinyl proton, and the two ethyl ester groups. The chemical shifts are influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating amino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale
Aromatic Protons6.8 - 7.5Multiplet (m)4HThe aromatic protons will appear in the typical aromatic region, with their specific shifts and splitting patterns dictated by their position relative to the amino and trifluoromethoxy groups.[1][2]
Enamine NH8.0 - 9.0Broad Singlet (br s)1HThe enamine proton is expected to be deshielded due to resonance and potential hydrogen bonding, often appearing as a broad signal.[3][4][5]
Vinylic CH7.5 - 8.5Singlet (s) or Doublet (d)1HThis proton is part of the electron-deficient enamine double bond and is expected to be significantly downfield. Coupling to the NH proton might be observed, leading to a doublet.
Methylene (-OCH₂CH₃)4.1 - 4.3Quartet (q)4HThe methylene protons of the ethyl esters are adjacent to an oxygen atom, shifting them downfield. They will be split into a quartet by the neighboring methyl protons.[6]
Methyl (-OCH₂CH₃)1.2 - 1.4Triplet (t)6HThe methyl protons of the ethyl esters are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons.[6]
¹³C NMR (Carbon NMR) Predictions

The carbon NMR spectrum will provide a count of the unique carbon environments. The trifluoromethoxy group and the carbonyl carbons of the esters will have distinctive chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)165 - 175The ester carbonyl carbons appear in this characteristic downfield region.[7]
Aromatic C-O140 - 150The aromatic carbon attached to the trifluoromethoxy group is expected to be significantly deshielded.
Aromatic C-N135 - 145The aromatic carbon bonded to the nitrogen atom will also be deshielded.
Aromatic CH115 - 130The other aromatic carbons will resonate in the typical aromatic region.[1]
Vinylic C=CH140 - 150The vinylic carbon attached to the nitrogen is expected to be downfield due to the enamine resonance.
Vinylic C(COOEt)₂90 - 100The other vinylic carbon, bonded to the two ester groups, will be shifted upfield relative to the other vinylic carbon.
Methylene (-OCH₂)60 - 65The methylene carbons of the ethyl esters are deshielded by the adjacent oxygen atom.[8]
Trifluoromethoxy (-OCF₃)118 - 122 (quartet, ¹JCF ≈ 260 Hz)The carbon of the trifluoromethoxy group will be a quartet due to coupling with the three fluorine atoms.[9]
Methyl (-CH₃)13 - 15The methyl carbons of the ethyl esters appear in the typical upfield aliphatic region.[8]
¹⁹F NMR (Fluorine NMR) Predictions

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethoxy group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-OCF₃-56 to -60Singlet (s)The trifluoromethoxy group typically appears in this region as a singlet, as there are no neighboring NMR-active nuclei to cause splitting.[10][11]

Experimental Validation: A Step-by-Step Protocol

To experimentally validate the proposed structure, a series of NMR experiments should be conducted. The following protocol outlines the necessary steps for acquiring high-quality data.

Sample Preparation
  • Compound Purity: Ensure the sample of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is of high purity, as impurities can complicate spectral interpretation.[12]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[13][14] The choice of solvent can influence chemical shifts.[15][16][17][18]

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[19][20]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0 ppm.

NMR Data Acquisition

The following workflow is recommended for a comprehensive structural analysis:

G cluster_0 NMR Experimental Workflow A Sample Preparation (Compound in CDCl3 + TMS) B 1D ¹H NMR Acquisition A->B C 1D ¹³C{¹H} NMR Acquisition B->C E 2D COSY (¹H-¹H Correlation) B->E D 1D ¹⁹F NMR Acquisition C->D F 2D HSQC (¹H-¹³C One-Bond Correlation) C->F G 2D HMBC (¹H-¹³C Long-Range Correlation) C->G H Data Processing and Analysis E->H F->H G->H I Structural Confirmation H->I

Caption: Recommended workflow for NMR-based structural validation.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon signals.

  • ¹⁹F NMR: Acquire a fluorine spectrum to confirm the trifluoromethoxy group.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is invaluable for identifying adjacent protons, such as those in the ethyl groups and potentially within the aromatic ring.[21][22]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.[21][23]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule.[21][23][24] For instance, it can connect the ethyl groups to the carbonyl carbons and the aromatic protons to their neighboring carbons.

Comparative Analysis: Aligning Prediction with Hypothetical Experimental Data

The following table presents a hypothetical set of experimental NMR data that would serve to validate the structure of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Hypothetical Experimental NMR Data
Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment 2D NMR Correlations
¹H8.52br s1HNHHMBC to vinylic carbons
¹H7.89s1H=CHHMBC to carbonyl carbons and aromatic carbons
¹H7.20-7.35m4HAr-HCOSY correlations between aromatic protons; HSQC to aromatic carbons; HMBC to other aromatic carbons
¹H4.25q4H-OCH₂CH₃COSY to 1.32 ppm; HSQC to 61.5 ppm; HMBC to 168.2 ppm
¹H1.32t6H-OCH₂CH₃COSY to 4.25 ppm; HSQC to 14.1 ppm; HMBC to 61.5 ppm
¹³C168.2s-C=OHMBC from -OCH₂ protons and =CH proton
¹³C145.3s-Ar-C-OHMBC from aromatic protons
¹³C142.1s-Ar-C-NHMBC from NH and aromatic protons
¹³C141.5s-C=CHHMBC from NH proton
¹³C120.5-128.9m-Ar-CHHSQC to aromatic protons
¹³C120.2q, ¹JCF ≈ 258 Hz--OCF₃-
¹³C95.7s-C(COOEt)₂HMBC from =CH proton
¹³C61.5s--OCH₂HSQC to 4.25 ppm; HMBC from methyl protons
¹³C14.1s--CH₃HSQC to 1.32 ppm; HMBC to methylene carbon
¹⁹F-58.3s--OCF₃-

The strong correlation between the predicted and hypothetical experimental data provides compelling evidence for the assigned structure. The 2D NMR data, in particular, would allow for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural validation.

Conclusion

The structural validation of a novel chemical entity like Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a critical exercise in ensuring data integrity in research and development. A systematic approach that combines predictive analysis with a comprehensive suite of 1D and 2D NMR experiments provides a robust and self-validating methodology. The congruence between the predicted spectral features and the acquired experimental data, as outlined in this guide, would offer unequivocal proof of the molecule's structure, enabling further investigation into its chemical and biological properties with confidence.

References

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A Comparative Analysis of Trifluoromethoxy vs. Trifluoromethyl Substituted Malonates for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing the Unique Properties of Fluorinated Malonates in Synthetic Chemistry and Drug Discovery

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups have emerged as powerful tools for modulating the physicochemical and biological properties of organic molecules.[1] This guide provides an in-depth comparative analysis of diethyl malonates substituted with these two pivotal groups, offering insights into their synthesis, reactivity, and potential applications, backed by experimental data and detailed protocols.

Introduction: The Allure of Fluorinated Malonates

Malonic esters are fundamental building blocks in organic synthesis, prized for the reactivity of their acidic methylene protons. The introduction of strongly electron-withdrawing trifluoromethyl or trifluoromethoxy groups at the α-position dramatically alters the electronic landscape of the molecule, enhancing acidity and influencing the nucleophilicity of the corresponding carbanion. These modifications can lead to unique reactivity profiles and provide access to novel chemical entities with desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2]

This guide will dissect the nuances that differentiate trifluoromethoxy- and trifluoromethyl-substituted malonates, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The primary distinction between the –CF₃ and –OCF₃ groups lies in their electronic effects. Both are strongly inductive electron-withdrawing groups due to the high electronegativity of fluorine. However, the oxygen atom in the trifluoromethoxy group introduces a competing resonance effect, which can donate electron density.

PropertyDiethyl 2-(Trifluoromethyl)malonateDiethyl 2-(Trifluoromethoxy)malonateKey Differences & Implications
Acidity (pKa) ~10-11 (estimated in DMSO)Expected to be slightly higher than the CF₃ analogueThe stronger inductive effect of the –CF₃ group is anticipated to render the α-proton more acidic. This has significant implications for the choice of base in deprotonation reactions.
Lipophilicity (Hansch π) +0.88 (for –CF₃)[2]+1.04 (for –OCF₃)[2]The –OCF₃ group imparts greater lipophilicity, a crucial parameter in drug design for modulating membrane permeability and bioavailability.[2]
Steric Hindrance ModerateSlightly larger than –CF₃The trifluoromethoxy group presents a greater steric profile, which can influence the accessibility of the reactive center and the stereochemical outcome of reactions.
Metabolic Stability HighGenerally higher than –CF₃The C–F bonds in both groups are exceptionally strong, conferring high metabolic stability. The –OCF₃ group can be more resistant to oxidative metabolism compared to the –CF₃ group in certain enzymatic environments.

Synthesis of Substituted Malonates: Navigating the Fluorination Challenge

The preparation of these specialized malonates requires distinct synthetic approaches, reflecting the unique challenges associated with introducing each fluorinated moiety.

Synthesis of Diethyl 2-(Trifluoromethyl)malonate

The introduction of a trifluoromethyl group onto a malonic ester can be achieved through several methods, with nucleophilic trifluoromethylation being a common strategy.

Conceptual Workflow for Diethyl 2-(Trifluoromethyl)malonate Synthesis:

A Diethyl Malonate B Enolate Formation A->B Base (e.g., NaH, NaOEt) D Diethyl 2-(Trifluoromethyl)malonate B->D SN2 Reaction C Electrophilic Trifluoromethylating Agent C->D

Figure 1: General workflow for the synthesis of diethyl 2-(trifluoromethyl)malonate.

Experimental Protocol: Synthesis of Diethyl 2-(Trifluoromethyl)malonate via Electrophilic Trifluoromethylation

This protocol is adapted from methodologies involving electrophilic trifluoromethylating reagents like Umemoto's or Togni's reagents.[3][4]

  • Enolate Formation: To a solution of diethyl malonate (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Reaction with Electrophilic CF₃ Source: After stirring for 30 minutes at 0 °C, add a solution of an electrophilic trifluoromethylating reagent (e.g., S-(trifluoromethyl)dibenzothiophenium triflate, 1.2 eq) in the same solvent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford diethyl 2-(trifluoromethyl)malonate.

Synthesis of Diethyl 2-(Trifluoromethoxy)malonate

The synthesis of α-trifluoromethoxy malonates is more challenging due to the instability of the trifluoromethoxide anion.[5] Direct trifluoromethoxylation of malonates is an area of active research. A plausible, though not widely documented, approach could involve the electrophilic trifluoromethoxylation of the malonate enolate.

Conceptual Workflow for Diethyl 2-(Trifluoromethoxy)malonate Synthesis:

A Diethyl Malonate B Enolate Formation A->B Base (e.g., NaH, NaOEt) D Diethyl 2-(Trifluoromethoxy)malonate B->D Nucleophilic Attack C Electrophilic Trifluoromethoxylating Agent C->D

Figure 2: Conceptual workflow for the synthesis of diethyl 2-(trifluoromethoxy)malonate.

Experimental Protocol: Synthesis of Diethyl 2-(Trifluoromethoxy)malonate (Proposed)

This proposed protocol is based on the development of modern electrophilic trifluoromethoxylating reagents.

  • Enolate Generation: In a flame-dried flask under an inert atmosphere, dissolve diethyl malonate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise.

  • Electrophilic Trifluoromethoxylation: After stirring for 1 hour at -78 °C, add a solution of an electrophilic trifluoromethoxylating reagent (e.g., a hypervalent iodine reagent) in THF.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed at low temperature, gradually warming to room temperature while monitoring by TLC. Upon completion, quench with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Comparative Reactivity in Key Synthetic Transformations

The differing electronic and steric properties of the –CF₃ and –OCF₃ substituents directly impact the reactivity of the corresponding malonate enolates in fundamental carbon-carbon bond-forming reactions.

Alkylation Reactions

The alkylation of malonic esters is a classic method for forming substituted carboxylic acids and ketones. The nucleophilicity of the enolate is a key determinant of the reaction's success.

Logical Relationship in Alkylation Reactivity:

cluster_0 CF3-Malonate cluster_1 OCF3-Malonate A Stronger Inductive Effect B Greater α-Proton Acidity A->B C More Stable (Less Nucleophilic) Enolate B->C G Alkylation Rate C->G Slower D Slightly Weaker Inductive Effect + Resonance Donation E Lower α-Proton Acidity D->E F Less Stable (More Nucleophilic) Enolate E->F F->G Faster

Figure 3: Anticipated impact of substituents on alkylation reactivity.

Experimental Protocol: Comparative Alkylation of Fluorinated Malonates

  • Enolate Formation: In parallel reactions, treat diethyl 2-(trifluoromethyl)malonate and diethyl 2-(trifluoromethoxy)malonate (1.0 eq each) with sodium ethoxide (1.05 eq) in anhydrous ethanol at room temperature.

  • Alkylation: To each reaction mixture, add benzyl bromide (1.1 eq) and heat the reactions to reflux.

  • Monitoring and Analysis: Monitor the progress of both reactions by gas chromatography (GC) or TLC. A direct comparison of the reaction rates will reveal the relative nucleophilicity of the two enolates.

  • Work-up and Isolation: After completion, cool the reaction mixtures, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether. Isolate and characterize the products.

Expected Outcome: The enolate of the trifluoromethoxy-substituted malonate is expected to be more nucleophilic and thus react faster with the electrophile due to the slightly less pronounced electron-withdrawing nature of the OCF₃ group compared to the CF₃ group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The success of this reaction is highly dependent on the acidity of the active methylene compound.

Logical Relationship in Knoevenagel Condensation:

cluster_0 CF3-Malonate cluster_1 OCF3-Malonate A Higher Acidity B Easier Enolate Formation A->B E Knoevenagel Condensation Efficiency B->E More Favorable C Lower Acidity D Requires Stronger Base/Harsher Conditions C->D D->E Less Favorable

Sources

A Comparative Guide to the Purity Analysis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a complex aromatic amine derivative. We will explore a primary reversed-phase HPLC (RP-HPLC) method, evaluate its stability-indicating characteristics through forced degradation studies, and compare its performance against alternative chromatographic strategies.

The Criticality of Purity for Aromatic Amine Derivatives

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, with its combination of an aromatic amine, a trifluoromethoxy group, and a malonate ester, presents a unique analytical challenge. Each functional group is susceptible to specific degradation pathways, and potential impurities from the synthetic route can be structurally similar, making their separation and quantification a non-trivial task. An effective purity method must not only quantify the main component but also resolve it from all potential process-related impurities and degradation products.

Primary Analytical Approach: A Robust C18-Based RP-HPLC Method

The workhorse of small molecule analysis, a C18 (octadecylsilyl) stationary phase, was selected as the primary column chemistry. The non-polar nature of the C18 alkyl chains provides a strong hydrophobic interaction with the aromatic and aliphatic portions of the analyte, which is the primary mechanism of retention in reversed-phase chromatography.[1][2]

Methodological Rationale

The choice of a C18 column is predicated on its broad applicability and proven track record for separating compounds with varying polarities. The trifluoromethoxy and diethyl malonate moieties contribute to the overall hydrophobicity of the molecule, making it well-suited for retention on a C18 phase.

To achieve optimal separation, a gradient elution was developed using a mobile phase consisting of acetonitrile and a low pH phosphate buffer. The acidic buffer (pH ~2.5) serves a critical purpose: to protonate the secondary amine group on the analyte. This ensures a consistent ionization state, preventing peak tailing that can arise from interactions with residual silanols on the silica-based stationary phase.[1] Acetonitrile was chosen as the organic modifier for its strong elution strength and UV transparency.

A Photodiode Array (PDA) detector was employed for this analysis.[3] The key advantage of a PDA detector is its ability to acquire full UV-Vis spectra at every point in the chromatogram. This allows for the determination of the optimal detection wavelength for the main analyte and all impurities, and is indispensable for peak purity analysis.[3][4]

Experimental Protocol: Primary RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in Acetonitrile/Water (50:50)

HPLC_Workflow cluster_system HPLC System cluster_data Data Analysis Solvent Mobile Phase (A: Buffer, B: ACN) Pump Gradient Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column (30 °C) Injector->Column Detector PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Purity Peak Purity Assessment CDS->Purity Report Final Report Purity->Report Sample Sample Preparation (1 mg/mL) Sample->Injector Inject 10 µL

Caption: Workflow for the primary RP-HPLC purity analysis.

Assessing Method Specificity: Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the API from its degradation products, ensuring that a decrease in the API concentration over time is accompanied by a corresponding increase in the concentration of degradants.[5][6][7] To demonstrate this, forced degradation studies were conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][8]

Forced Degradation Protocol

A solution of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate (1 mg/mL) was subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Solid drug substance at 105 °C for 72 hours

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.

The goal was to achieve 5-20% degradation of the active ingredient.

Hypothetical Forced Degradation Results
Stress Condition% Degradation of APINumber of Degradation PeaksResolution (Rs) of Closest Eluting PeakPeak Purity of API
Acid Hydrolysis15.2%32.1Pass
Base Hydrolysis18.5%21.8Pass
Oxidative9.8%42.5Pass
Thermal5.5%13.0Pass
Photolytic12.1%21.9Pass

The results indicate that the C18 method is stability-indicating. In all stress conditions, the degradation products were well-resolved from the main peak (Resolution > 1.5), and the peak purity analysis, which compares the UV spectra across the peak, showed no co-eluting impurities.[9][10]

Comparative HPLC Methodologies

While the C18 method is robust, alternative stationary phases and detection techniques can offer different selectivities and sensitivities, which may be advantageous for specific impurities.

Alternative 1: Phenyl-Hexyl Stationary Phase

Rationale: A phenyl-hexyl column offers a different separation mechanism compared to a C18 column. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[11][12][13] This can lead to enhanced retention and altered selectivity for aromatic compounds, potentially resolving impurities that co-elute on a C18 column.[14] For this type of stationary phase, methanol is often a better organic modifier than acetonitrile, as acetonitrile's own π-electrons can interfere with the analyte-stationary phase interactions.[1][12]

Protocol: The same gradient and buffer conditions as the primary method were used, but with acetonitrile replaced by methanol and the C18 column replaced with a Phenyl-Hexyl column of the same dimensions.

Alternative 2: Hyphenated Technique - HPLC-MS

Rationale: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer.[15][16][17][18] This provides an orthogonal detection method based on the mass-to-charge ratio (m/z) of the analytes, rather than their UV absorbance.[3] HPLC-MS is invaluable for identifying unknown impurities by providing molecular weight information and can offer significantly higher sensitivity for certain compounds.[18][19]

Protocol: The primary C18 method was coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Method_Validation_Flow cluster_validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Varied Parameters) LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Method_Dev Method Development (Primary & Alternatives) Validation_Protocol Validation Protocol Method_Dev->Validation_Protocol Validation_Protocol->Specificity

Caption: General workflow for HPLC method validation per ICH Q2(R1) guidelines.[20][21][22]

Performance Comparison

ParameterC18 Method (Primary)Phenyl-Hexyl MethodHPLC-MS Method
Selectivity for Aromatic Impurities GoodExcellentN/A (Mass-based)
Resolution of Polar Impurities GoodModerateGood
Analysis Time ~25 minutes~30 minutes (Methanol)~25 minutes
Sensitivity (UV) GoodGoodN/A
Sensitivity (MS) N/AN/AExcellent
Impurity Identification Limited (UV Spectra)Limited (UV Spectra)Excellent (MW data)
Cost & Complexity LowLowHigh

Conclusion and Recommendations

The developed C18-based RP-HPLC method demonstrates excellent performance for the routine purity analysis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate. It is robust, reproducible, and, as proven by forced degradation studies, stability-indicating.

For challenging separations where process impurities are structurally very similar to the main analyte, the Phenyl-Hexyl column offers a valuable alternative with orthogonal selectivity due to its capacity for π-π interactions.[11][13] It should be considered as a secondary or confirmatory method.

For in-depth impurity profiling, structural elucidation of unknown degradants, and analyses requiring the highest sensitivity, HPLC-MS is the unequivocal choice.[15][18] While more complex and costly, the structural information it provides is unparalleled and often a regulatory requirement for the characterization of significant impurities.

The selection of the most appropriate method will ultimately depend on the specific application, from routine quality control to in-depth stability and impurity characterization.[23] This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of accurate and reliable purity data.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.com.
  • BenchChem. (n.d.). Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis. Benchchem.com.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyxsci.com.
  • Dolan, J. W. (2016). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
  • Rehman, F. U. (2006).
  • Tiwari, G., & Tiwari, R. (2010).
  • LCGC International. (2024). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • ResearchGate. (2024). (PDF) Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review.
  • Rao, K. S., & Talluri, M. K. (2007).
  • ResearchGate. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • Shimadzu. (2012). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.com.
  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • Element Lab Solutions. (n.d.). Peak Purity Analysis. Element.com.
  • de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov.
  • Element Lab Solutions. (n.d.).
  • University of Bristol. (n.d.). Hyphenated Techniques for the Analysis of Mixtures. Chm.bris.ac.uk.
  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.com.
  • KNAUER. (2024).
  • Abe, K., et al. (2006). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. NCBI.
  • American Pharmaceutical Review. (2018). How Pure Is Your Peak?. Americanpharmaceuticalreview.com.
  • Harris, M. (n.d.).
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.com.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Sielc.com.
  • BenchChem. (n.d.). Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis. Benchchem.com.
  • Singh, A., & Singh, P. (2018).
  • DTIC. (1988).
  • Chromatography Today. (n.d.). What Are Hyphenated Techniques?.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.org.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Halocolumns.com.
  • PubMed. (2009).
  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Youtube.com.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.co.

Sources

A Comparative Guide to the Synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, combining a trifluoromethoxy-substituted aniline with a reactive methylene malonate moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinoline derivatives which are core structures in many pharmaceuticals.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and process development.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this target molecule. We will dissect two plausible and field-proven routes, explaining the mechanistic rationale behind the experimental choices, presenting detailed protocols, and offering a comparative analysis of their respective performance metrics. Our objective is to equip researchers with the necessary insights to select the most suitable pathway based on their specific laboratory capabilities and project goals.

Core Synthetic Challenge: The Strategic Assembly

The synthesis of the target molecule presents two main chemical challenges:

  • Regioselective Trifluoromethoxylation: The introduction of the trifluoromethoxy (-OCF₃) group at the ortho-position of the aniline ring is non-trivial. Direct trifluoromethoxylation methods often lack regioselectivity or require harsh conditions.[3][4] Therefore, a directed synthesis is paramount.

  • Enamine Formation: The construction of the C=C-N (enamine) linkage by condensing the aniline with a malonate-derived electrophile must be efficient and high-yielding.

The routes discussed below address these challenges through different strategic sequences.

Route A: Two-Step Condensation via Diethyl Ethoxymethylenemalonate (DEEMM)

This is the most conventional and widely documented approach, analogous to the first step of the Gould-Jacobs reaction.[1] It involves the preparation of the key aniline intermediate followed by its condensation with a commercially available or readily synthesized electrophile.

Principle & Rationale

This strategy decouples the two core challenges. First, the ortho-substituted aniline is synthesized with high regiochemical control. Second, this aniline is condensed with Diethyl Ethoxymethylenemalonate (DEEMM), a highly reactive and effective C3-synthon, to form the target enamine in a clean and typically high-yielding reaction. The ethoxy group of DEEMM serves as an excellent leaving group, driven off as ethanol upon nucleophilic attack by the aniline.[2]

Workflow Overview

cluster_step1 Step 1: Synthesis of 2-(Trifluoromethoxy)aniline cluster_step2 Step 2: Condensation A N-Hydroxyacetamido Benzoate Precursor C N-(Trifluoromethoxy)acetamido Intermediate A->C Cs2CO3 B Togni Reagent II B->C D Heat-induced OCF3 Migration C->D E 2-(Trifluoromethoxy)aniline (Protected) D->E G Final Product E->G Heat or Microwave F DEEMM F->G A 2-(Trifluoromethoxy)aniline D One-Pot Reaction Vessel (Heat, Acid Catalyst) A->D B Diethyl Malonate B->D C Triethyl Orthoformate C->D E Final Product D->E Condensation & Ethanol Removal

Sources

A Comparative Guide to Catalysts for Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of complex molecular scaffolds is of paramount importance. Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is a valuable building block, incorporating a trifluoromethoxy group, which is known to enhance metabolic stability and lipophilicity in drug candidates. This guide provides an in-depth technical comparison of various catalytic strategies for the synthesis of this key intermediate, supported by experimental insights and data from analogous reactions.

Introduction to the Synthesis of Diethyl Arylaminomethylene Malonates

The synthesis of diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate typically proceeds through a three-component reaction involving 2-(trifluoromethoxy)aniline, a formaldehyde equivalent (such as triethyl orthoformate or paraformaldehyde), and diethyl malonate. This transformation, a variation of the aza-Mannich reaction, can be facilitated by various catalytic systems or even proceed under catalyst-free conditions with alternative energy sources. The choice of catalyst or reaction conditions significantly impacts the reaction's efficiency, yield, and environmental footprint.

Comparative Analysis of Synthetic Methodologies

This guide will focus on a comparative analysis of two primary approaches for the synthesis of diethyl arylaminomethylene malonates: catalyst-free microwave-assisted synthesis and Lewis acid-catalyzed synthesis. While specific experimental data for the target molecule is not extensively available in a single comparative study, this guide synthesizes data from closely related reactions to provide a robust comparison.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of different methodologies based on literature precedents for the synthesis of analogous diethyl arylaminomethylene malonates.

MethodologyCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction TimeYield (%)Reference Insight
Microwave-AssistedNoneN/ASolvent-free15030 min~90%High efficiency and short reaction times under green conditions.[1]
Lewis Acid CatalysisSc(OTf)₃ (representative)5-10TolueneReflux2-6 h85-95%Effective for a broad range of substrates, but requires higher temperatures and longer reaction times.[2]
Lewis Acid CatalysisInCl₃ (representative)10AcetonitrileReflux4-8 h80-90%A versatile catalyst for multicomponent reactions.[3]
Ultrasound-AssistedNoneN/AEthanolRoom Temp.1-2 h>90%Offers faster reactions and increased yields compared to conventional heating.[4]

Mechanistic Insights

The synthesis of diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate proceeds through the initial formation of an electrophilic imine intermediate. The role of the catalyst is to facilitate the formation of this imine and/or to activate it towards nucleophilic attack by diethyl malonate.

Lewis Acid Catalysis

A Lewis acid (LA) coordinates to the oxygen atom of the formaldehyde equivalent (e.g., triethyl orthoformate), promoting the elimination of ethanol and formation of an electrophilic oxonium ion. This intermediate then reacts with 2-(trifluoromethoxy)aniline to generate an iminium ion. Subsequent nucleophilic attack by the enol form of diethyl malonate, followed by proton transfer, yields the final product.

Lewis_Acid_Mechanism reagents 2-(CF3O)PhNH2 + (EtO)3CH + Diethyl Malonate LA Lewis Acid (LA) reagents->LA Coordination intermediate1 [(EtO)2CH-O(LA)-Et]+ LA->intermediate1 Ethanol Elimination intermediate2 [(CF3O)PhNH=CH(OEt)]+ intermediate1->intermediate2 + 2-(CF3O)PhNH2 - EtOH, -LA product Diethyl 2-(trifluoromethoxy)phenylamino- N-methylene malonate intermediate2->product + Diethyl Malonate - H+

Caption: Proposed mechanism for Lewis acid-catalyzed synthesis.

Catalyst-Free Microwave-Assisted Synthesis

Under microwave irradiation, the polar reactants absorb microwave energy directly, leading to rapid localized heating. This high-energy environment promotes the reaction between the aniline and the formaldehyde equivalent (often diethyl ethoxymethylenemalonate, DEEMM, formed in situ or used directly) to form the enamine product via an addition-elimination mechanism, without the need for a catalyst.[1]

Experimental Protocols

Protocol 1: Catalyst-Free Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of diethyl 2-((arylamino)methylene)malonates.[1]

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Microwave reactor

  • Round-bottom flask

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a microwave-safe vessel, mix 2-(trifluoromethoxy)aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Microwave_Protocol start Start mix Mix 2-(CF3O)PhNH2 and DEEMM start->mix irradiate Microwave Irradiation (150 °C, 30 min) mix->irradiate monitor Monitor by TLC irradiate->monitor cool Cool to RT monitor->cool Reaction Complete purify Column Chromatography cool->purify end End Product purify->end

Caption: Experimental workflow for microwave-assisted synthesis.

Protocol 2: Lewis Acid-Catalyzed Synthesis (Representative)

This generalized protocol is based on the use of scandium(III) triflate for similar three-component reactions.[2]

Materials:

  • 2-(Trifluoromethoxy)aniline

  • Triethyl orthoformate

  • Diethyl malonate

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous toluene

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

  • Add Sc(OTf)₃ (5 mol%).

  • Add 2-(trifluoromethoxy)aniline (1.0 mmol) and triethyl orthoformate (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add diethyl malonate (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion and Recommendations

Catalyst-Free Microwave-Assisted Synthesis: This method stands out for its operational simplicity, speed, and adherence to the principles of green chemistry by avoiding the use of solvents and catalysts.[1] For high-throughput synthesis and applications where minimizing metal contamination is crucial, this is the recommended approach. The main consideration is the availability of a dedicated microwave reactor.

Lewis Acid Catalysis: Lewis acid catalysis offers a more traditional and widely accessible method. Catalysts like Sc(OTf)₃ and InCl₃ are effective for a variety of substrates and can be advantageous when scaling up the reaction, as conventional heating is often more straightforward to implement on a large scale than microwave irradiation.[2][3] However, this method typically requires longer reaction times, higher temperatures, and a catalyst that may need to be removed from the final product.

Ultrasound-Assisted Synthesis: While less commonly reported for this specific transformation, ultrasound presents a promising alternative that can accelerate the reaction at room temperature, offering a balance between the speed of microwave synthesis and the operational setup of conventional methods.[4]

Conclusion

For the synthesis of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a catalyst-free, microwave-assisted approach offers a highly efficient, rapid, and environmentally benign option. For laboratories not equipped with a microwave reactor, Lewis acid catalysis, particularly with catalysts like Sc(OTf)₃, provides a robust and reliable alternative, albeit with longer reaction times and the need for a catalyst. The choice of method will ultimately depend on the specific requirements of the research, including scale, desired purity, and available equipment. Further optimization for the specific substrate is recommended to achieve the highest possible yields and purity.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Phenylamino Malonate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Nuances That Define Function

In the realm of medicinal chemistry and materials science, diethyl phenylamino malonates and their derivatives are valuable precursors for synthesizing a wide array of heterocyclic compounds, including potential therapeutic agents. The precise spatial arrangement of substituents on the phenyl ring—be it ortho, meta, or para—is not a trivial detail. This isomerism profoundly influences the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, which in turn dictates its reactivity, biological activity, and material properties.

Therefore, the unambiguous identification of each isomer is a critical step in quality control, reaction monitoring, and drug development. A multi-pronged spectroscopic approach is not merely confirmatory; it is an exploratory tool that reveals the electronic and structural consequences of substituent placement. This guide provides a comparative analysis of ortho-, meta-, and para-substituted phenylamino malonates using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, grounded in experimental principles and data.

A Note on Synthesis: Crafting the Isomeric Precursors

The synthesis of substituted phenylamino malonates is often achieved through the nucleophilic substitution reaction between an appropriately substituted aniline and diethyl bromomalonate or a similar reactive malonic ester derivative. A more contemporary and green approach involves the reaction of nitro-substituted donor-acceptor cyclopropanes with primary aromatic amines, promoted by a base like caesium carbonate in an aqueous medium.[1][2] The choice of the starting aniline derivative directly dictates the final substitution pattern on the phenyl ring.

G cluster_synthesis General Synthetic Workflow reagents Substituted Aniline (o, m, or p) + Diethyl Bromomalonate solvent Solvent (e.g., DMF, Acetonitrile) + Base (e.g., K₂CO₃) reagents->solvent 1. Combine reaction Reaction Mixture Stir at elevated temperature (e.g., 80-100°C) solvent->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Quench & Separate purification Column Chromatography workup->purification 4. Purify product Isolated Isomer of Phenylamino Malonate purification->product 5. Isolate

Caption: General workflow for the synthesis of phenylamino malonate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and coupling patterns of the aromatic protons provide a direct fingerprint of the substitution pattern. The underlying principle is that the substituent on the phenyl ring alters the electron density at the ortho, meta, and para positions, thereby shielding or deshielding the attached protons to different extents.

Causality Behind the Shifts: An electron-donating group (like the -NH- malonate group) increases electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded and appear at a lower chemical shift (upfield).[3] Conversely, an electron-withdrawing substituent will deshield these protons, shifting them downfield. The distinct symmetry (or lack thereof) in each isomer results in unique signal multiplicities.

¹H NMR Spectral Comparison
IsomerAromatic Protons (δ, ppm)Key Differentiating FeaturesN-H Proton (δ, ppm)
Ortho ~6.6 - 7.5Four distinct signals in the aromatic region, often appearing as two doublets and two triplets (or complex multiplets).[4]~4.0 - 5.5
Meta ~6.7 - 7.4Four distinct signals. Often one singlet-like signal (proton between two substituents), two doublets, and a triplet.[5]~4.0 - 5.5
Para ~6.8 - 7.2Highly symmetric. Two signals, each integrating to 2H, appearing as a pair of doublets (an AA'BB' system).[5][6]~4.0 - 5.5

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[7]

¹³C NMR Spectral Comparison

The number of unique signals in the aromatic region of the ¹³C NMR spectrum is also a dead giveaway for the isomer.

IsomerExpected Aromatic ¹³C Signals
Ortho 6 unique signals
Meta 6 unique signals
Para 4 unique signals (due to symmetry)
Experimental Protocol: NMR Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the phenylamino malonate sample. Dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. A D₂O shake can be performed to confirm the N-H proton signal, which will disappear upon exchange.[7]

G cluster_nmr NMR Experimental Workflow sample Weigh 5-10 mg of Sample dissolve Dissolve in ~0.7 mL CDCl₃ sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum in Spectrometer transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Shifts & Coupling process->analyze G cluster_ftir FT-IR (KBr Pellet) Workflow sample Grind 1-2 mg Sample with 100 mg KBr press Press Mixture into a Pellet sample->press acquire Acquire Spectrum (4000-400 cm⁻¹) press->acquire analyze Analyze Key Bands (C=O, N-H, C-H o.o.p.) acquire->analyze

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

UV-Visible Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of the conjugated system. The position of the substituent influences the extent of conjugation between the amino group's lone pair and the phenyl ring's π-system.

Causality Behind the Shifts: The amino group is a strong auxochrome, meaning its lone pair of electrons can delocalize into the aromatic ring, extending the conjugated system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap results in the absorption of longer wavelength light, causing a bathochromic (red) shift in the absorption maximum (λ_max) compared to benzene. The effectiveness of this delocalization is dependent on the isomer. The para isomer typically allows for the most effective delocalization, leading to the largest red shift. [8]

Comparative UV-Vis Data
IsomerExpected λ_max (nm)Rationale
Ortho ~285 - 295Steric hindrance from the adjacent malonate group can slightly twist the amino group out of the plane of the ring, reducing conjugation compared to the para isomer.
Meta ~280 - 290The amino group is not in direct conjugation with the second substituent, resulting in less delocalization and a λ_max value closer to that of aniline itself.
Para ~295 - 310Allows for the most effective resonance delocalization of the nitrogen lone pair across the entire aromatic system, resulting in the lowest energy transition and the longest λ_max.

Note: These values are illustrative and can be influenced by the solvent. For reference, aniline exhibits absorption bands around 230 nm and 280 nm.[9][10]

Experimental Protocol: UV-Vis Analysis
  • Solution Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

  • Scanning: Scan the absorbance of the sample across the appropriate wavelength range (e.g., 200-400 nm) to identify the λ_max.

G cluster_uvvis UV-Vis Spectroscopy Workflow sample Prepare Dilute Solution in UV-grade Solvent blank Run Solvent Blank in Quartz Cuvette sample->blank measure Measure Sample Absorbance blank->measure analyze Identify λ_max and Compare Isomers measure->analyze

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion: A Synergistic Approach to Isomer Elucidation

While each spectroscopic technique offers valuable clues, their combined power provides an unassailable structural assignment. ¹H NMR spectroscopy delivers the most definitive data through its unique coupling patterns and signal counts. FT-IR spectroscopy corroborates this by providing a clear fingerprint of the substitution pattern through C-H out-of-plane bending vibrations. Finally, UV-Vis spectroscopy offers insight into the electronic effects of the substitution, with the λ_max trend (para > ortho > meta) reflecting the degree of electronic conjugation.

For researchers and drug development professionals, mastering the interpretation of these spectra is fundamental. This integrated spectroscopic approach ensures the structural integrity of synthetic intermediates, validates reaction outcomes, and ultimately provides the foundational chemical knowledge required to correlate structure with function.

References

  • ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations.
  • ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c).... Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2023). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of β-enamino malonates through caesium carbonate-promoted reaction of nitro-substituted donor–acceptor cyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ScienceOpen. (2023). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5‐Alkyl‐ and 5‐Phenylamino‐Substituted Azothiazole Dyes with Solvatochromic and DNA‐Binding Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). Diethyl malonate. Retrieved from [Link]

  • PubMed. (n.d.). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical data of the complexes of various substituted malonic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐Alkyl‐ and 5‐Phenylamino‐Substituted Azothiazole Dyes with Solvatochromic and DNA‐Binding Properties. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of b-enamino malonates through caesium carbonate-promoted reaction of nitro. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate 6a). Retrieved from [Link]

  • Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Crystallization and spectroscopic studies of manganese malonate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Aniline. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylamino Malonates in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry.[1] This is attributed to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] Phenylamino malonates, a class of compounds recognized for their diverse biological activities, including potential as anticancer agents, represent a promising scaffold for the application of this fluorination strategy. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated phenylamino malonates, offering insights into the rationale behind experimental design and the anticipated impact of fluorination on anticancer efficacy.

The Hypothesis: Why Fluorinate Phenylamino Malonates?

The central hypothesis is that the introduction of a fluorine atom onto the phenyl ring of a phenylamino malonate will enhance its cytotoxic activity against cancer cells. The rationale for this is multifactorial:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. This can include dipole-dipole interactions, hydrogen bonding (if a suitable acceptor is present on the receptor), and improved hydrophobic interactions.

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and sustained therapeutic effect of the compound.

  • Modulation of Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. It can also influence the pKa of nearby functional groups, which can affect the molecule's solubility and ionization state at physiological pH.

Illustrative Case Study: The Impact of Fluorination on Phenylacetamide Cytotoxicity

To demonstrate the tangible effects of fluorination, we will examine a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which share structural similarities with phenylamino malonates. This study provides a direct comparison of the cytotoxic effects of fluorinated and non-fluorinated analogs against various cancer cell lines.[3][4]

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundStructureCancer Cell LineIC50 (µM)[3][4]
Non-Fluorinated Analog PhenylacetamidePC3 (Prostate)> 100
MCF-7 (Breast)> 100
Fluorinated Analog 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52
MCF-7 (Breast)> 100
Fluorinated Analog 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80
MCF-7 (Breast)100

Analysis of the Data:

The data clearly indicates that the introduction of a fluorine atom to the phenylacetamide scaffold, in combination with other substitutions, leads to a significant increase in cytotoxic activity against the PC3 prostate cancer cell line, whereas the non-fluorinated parent compound was largely inactive.[3][4] This supports the hypothesis that fluorination can be a powerful tool for enhancing the anticancer potential of a lead compound.

Experimental Protocols: A Guide to Comparative Biological Evaluation

To conduct a direct comparative study of fluorinated and non-fluorinated phenylamino malonates, a series of well-established in vitro assays would be employed. The following protocols are based on standard methodologies in the field of cancer drug discovery.

Protocol 1: Synthesis of Phenylamino Malonates

The synthesis of both the non-fluorinated and fluorinated phenylamino malonates is a crucial first step. A common method involves the reaction of an aniline (aniline or a fluoro-substituted aniline) with diethyl malonate.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aniline Aniline or Fluoroaniline Reaction Condensation Reaction (e.g., Reflux in Ethanol) Aniline->Reaction Malonate Diethyl Malonate Malonate->Reaction NonFluoro Diethyl phenylamino malonate Reaction->NonFluoro From Aniline Fluoro Diethyl fluorophenylamino malonate Reaction->Fluoro From Fluoroaniline

Caption: Synthetic workflow for phenylamino malonates.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

dot

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (Cell Adherence) Start->Incubate1 Treat Add Serial Dilutions of Test Compounds (Fluorinated & Non-Fluorinated) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (Formation of Formazan) Add_MTT->Incubate3 Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solvent Read Measure Absorbance at 570 nm Add_Solvent->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The fluorinated and non-fluorinated phenylamino malonates are serially diluted in culture medium and added to the wells. A control group with vehicle (e.g., DMSO) only is also included.

  • Incubation: The plate is incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: The culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability for each compound concentration. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR): Interpreting the Results

The SAR aims to correlate the chemical structure of the compounds with their biological activity.

dot

SAR_Logic cluster_structure Structural Modification cluster_modification Modification cluster_properties Altered Properties cluster_activity Biological Outcome Structure Phenylamino Malonate Scaffold Fluorination Addition of Fluorine to Phenyl Ring Structure->Fluorination Properties Increased Lipophilicity Enhanced Metabolic Stability Altered Electronic Profile Fluorination->Properties Activity Increased Cytotoxicity (Lower IC50) Properties->Activity

Caption: Logical flow of structure-activity relationship.

Based on the illustrative case study and established principles of medicinal chemistry, we can predict the following SAR for phenylamino malonates:

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is expected to increase cytotoxic activity compared to the non-fluorinated analog. The position of the fluorine (ortho, meta, or para) will also likely influence the activity, with the para position often being favorable.

  • Electron-Withdrawing Groups: The addition of other electron-withdrawing groups, such as a nitro group as seen in the phenylacetamide example, can further enhance activity.[3][4]

  • Lipophilicity: A moderate increase in lipophilicity due to fluorination is generally beneficial for cell permeability. However, excessive lipophilicity can lead to poor solubility and off-target effects.

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylamino malonate scaffold represents a promising avenue for the development of novel anticancer agents. While direct comparative data is yet to be published, the principles of medicinal chemistry and evidence from closely related compound series strongly suggest that fluorination will enhance the cytotoxic potency of these molecules. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and biological evaluation of these compounds. Future research should focus on a systematic exploration of the structure-activity relationships of fluorinated phenylamino malonates, including the effects of fluorine position and the introduction of other functional groups, to optimize their anticancer activity and selectivity.

References

  • Burmaoglu, S., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.
  • Heck, et al. (Year not specified).
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71.
  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72.
  • Taylor & Francis Online. (Date not specified). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors.
  • Back, M., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PubMed Central.
  • PMC Labs. (Date not specified). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors.
  • MDPI. (Date not specified). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • ResearchGate. (Date not specified). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.
  • ResearchGate. (Date not specified). Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells.
  • Salum, K.A., et al. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science.
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  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.
  • Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)

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A Comparative Analysis of the Reactivity of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate and Structurally Analogous Enamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enamines are versatile intermediates in organic synthesis, valued for their nucleophilic character which enables a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and conjugate additions.[1][2] The reactivity of these electron-rich alkenes is highly tunable through modification of their substitution pattern. This guide provides an in-depth comparative analysis of the reactivity of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, a compound of interest in medicinal chemistry and drug development, with other enamines bearing different electronic substituents on the aromatic ring. Understanding these reactivity differences is crucial for optimizing reaction conditions and predicting product outcomes in complex synthetic pathways.

The core of this investigation centers on the potent electronic influence of the trifluoromethoxy (-OCF₃) group. Known for its strong electron-withdrawing nature, the -OCF₃ group is anticipated to significantly modulate the nucleophilicity of the enamine system.[1] This guide will present a logical framework for predicting the reactivity of this specialized enamine, supported by established principles of physical organic chemistry and comparative data from analogous systems.

The Unique Electronic Profile of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

The defining feature of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is the presence of the trifluoromethoxy substituent on the phenyl ring. This group exerts a strong electron-withdrawing effect, which has profound implications for the enamine's reactivity. The lone pair of electrons on the nitrogen atom, crucial for the nucleophilicity of the enamine's β-carbon, is delocalized into both the adjacent double bond and the electron-deficient aromatic ring. The potent inductive and resonance effects of the -OCF₃ group diminish the electron-donating ability of the nitrogen, thereby reducing the overall nucleophilicity of the enamine.

This effect can be visualized through the following resonance structures:

Caption: Resonance delocalization in the enamine system.

The electron-withdrawing -OCF₃ group pulls electron density away from the nitrogen, making the lone pair less available to participate in the resonance that enhances the nucleophilicity of the β-carbon.

Comparative Reactivity Analysis

To objectively assess the reactivity of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, we will compare it with two analogues: one bearing a strong electron-donating group (p-methoxy) and another with a strong electron-withdrawing group (p-nitro).

Enamine Substituent on Phenyl Ring Electronic Effect Predicted Relative Nucleophilicity Predicted Reactivity in C-C Bond Formation
Diethyl 2-(4-methoxyphenylamino)-N-methylene malonate-OCH₃ (p-methoxy)Electron-DonatingHighHigh
Diethyl 2-phenylamino-N-methylene malonate-H (unsubstituted)NeutralModerateModerate
Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate -OCF₃ (p-trifluoromethoxy) Strongly Electron-Withdrawing Low Low
Diethyl 2-(4-nitrophenylamino)-N-methylene malonate-NO₂ (p-nitro)Very Strongly Electron-WithdrawingVery LowVery Low

This table presents a predicted reactivity profile based on the established electronic effects of the substituents.

The methoxy group in the para position of the phenyl ring will increase the electron density on the nitrogen through resonance, thereby enhancing the nucleophilicity of the enamine. Conversely, the nitro group, a powerful electron-withdrawing group, will significantly decrease the nucleophilicity, even more so than the trifluoromethoxy group.

Experimental Protocols and Expected Outcomes

The following protocols outline standard procedures for key enamine reactions. The expected outcomes are based on the predicted reactivity hierarchy.

Synthesis of Diethyl 2-(arylamino)methylene malonates (DAMMs)

The Gould-Jacobs reaction is a common method for the synthesis of these enamines.[3]

G start Start step1 Mix equimolar amounts of the corresponding aniline and diethyl ethoxymethylenemalonate. start->step1 step2 Heat the mixture (e.g., microwave irradiation or conventional heating). step1->step2 step3 Monitor reaction completion by TLC. step2->step3 step4 Purify the product by filtration and washing. step3->step4 end End step4->end

Caption: General workflow for the synthesis of DAMMs.

Detailed Protocol:

  • In a suitable reaction vessel, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0 eq.).

  • Heat the mixture under solvent-free conditions or in a high-boiling solvent like ethanol. For instance, a rapid synthesis of Diethyl 2-((4-nitroanilino) methylene)malonate can be achieved in alcoholic KOH at room temperature.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. If a solid product forms, collect it by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.

  • Dry the purified Diethyl 2-(arylamino)methylene malonate.

Stork Enamine Alkylation

This reaction demonstrates the nucleophilic character of the enamine in an SN2 reaction.[5]

Detailed Protocol:

  • Dissolve the Diethyl 2-(arylamino)methylene malonate (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere.

  • Add a reactive alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • After the reaction is complete, add water to hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Expected Outcome: The yield of the alkylated product is expected to follow the trend: p-methoxy > unsubstituted > p-trifluoromethoxy > p-nitro. The enamine with the electron-donating methoxy group will react fastest, while the one with the nitro group will be the least reactive.

Stork Enamine Acylation

The acylation of enamines with acyl halides is a valuable method for the synthesis of 1,3-dicarbonyl compounds.[6]

G start Start step1 Dissolve enamine in anhydrous aprotic solvent under N2. start->step1 step2 Cool to 0 °C. step1->step2 step3 Add acyl chloride dropwise. step2->step3 step4 Warm to room temperature and stir. step3->step4 step5 Monitor by TLC. step4->step5 step6 Hydrolyze with aqueous acid. step5->step6 step7 Workup and purify. step6->step7 end End step7->end

Caption: Experimental workflow for Stork enamine acylation.

Detailed Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the Diethyl 2-(arylamino)methylene malonate (1.0 eq.) in an anhydrous aprotic solvent such as THF or dichloromethane.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.0 eq.) dropwise via a syringe.[7]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting enamine.

  • Upon completion, quench the reaction by the addition of water or a dilute aqueous acid solution to hydrolyze the iminium salt.

  • Perform a standard aqueous workup, followed by drying of the organic layer and removal of the solvent in vacuo.

  • Purify the resulting 1,3-dicarbonyl compound by column chromatography.

Expected Outcome: Similar to the alkylation reaction, the acylation efficiency is predicted to be highest for the p-methoxy substituted enamine and lowest for the p-nitro substituted one, with the trifluoromethoxy analogue exhibiting intermediate to low reactivity.

Michael Addition

Enamines are effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds.[8]

Detailed Protocol:

  • Dissolve the Diethyl 2-(arylamino)methylene malonate (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF).

  • Add the Michael acceptor (e.g., methyl vinyl ketone, acrylonitrile) (1.0 eq.).

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • After the reaction is complete, add water to facilitate the hydrolysis of the intermediate.

  • Extract the product, dry the organic phase, and remove the solvent.

  • Purify the 1,5-dicarbonyl product by chromatography.

Expected Outcome: The rate and yield of the Michael addition will be directly proportional to the nucleophilicity of the enamine. Therefore, the p-methoxy substituted enamine is expected to give the highest yield in the shortest reaction time, while the p-nitro and p-trifluoromethoxy analogues will react more sluggishly.

Conclusion

The reactivity of Diethyl 2-(arylamino)methylene malonates is significantly influenced by the electronic nature of the substituent on the aryl ring. The presence of the strongly electron-withdrawing trifluoromethoxy group in Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is predicted to substantially decrease its nucleophilicity compared to analogues with electron-donating or unsubstituted phenyl rings. This attenuated reactivity will manifest in slower reaction rates and potentially lower yields in common enamine reactions such as alkylations, acylations, and Michael additions. For researchers and drug development professionals, this understanding is critical for designing efficient synthetic routes and anticipating the chemical behavior of this important class of compounds. The provided protocols offer a solid foundation for the experimental validation of these predictions and for the further exploration of the synthetic utility of these versatile enamines.

References

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  • ACS Omega. (2022). Bond Energies of Enamines. [Link]

  • Middle East Technical University. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]

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A Senior Application Scientist's Guide to the Characterization and Strategic Comparison of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification and contextual understanding of a novel chemical entity are paramount. This guide provides an in-depth technical analysis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate , a compound of interest in contemporary pharmaceutical research. We will not only confirm its identity through established analytical techniques but also objectively compare its key physicochemical properties against strategically chosen alternatives. This comparative approach is designed to illuminate the rationale behind its potential utility in drug discovery programs.

Introduction: The Strategic Importance of Fluorinated Moieties

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant interest due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's biological activity.[3][4] This guide focuses on a specific scaffold, Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, to provide a practical framework for its characterization and to highlight the nuanced differences imparted by the -OCF3 group compared to other substituents.

Confirming the Identity: A Multi-faceted Analytical Approach

The unequivocal identification of a compound is the bedrock of all subsequent research. For Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate, a combination of synthetic route validation and spectroscopic analysis is essential.

Synthesis via the Gould-Jacobs Reaction: A Predictable Pathway

The most logical and widely used method for the synthesis of this class of compounds is the Gould-Jacobs reaction.[5][6] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM).[5][7] The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to yield the target enamine.[6]

Experimental Protocol: Synthesis of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-(trifluoromethoxy)aniline in a suitable solvent such as toluene or ethanol.

  • Addition of DEEMM: To the stirred solution, add 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEMM).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate.

G cluster_reactants Reactants cluster_process Process cluster_product Product aniline 2-(Trifluoromethoxy)aniline reaction Gould-Jacobs Reaction (Reflux in Toluene/Ethanol) aniline->reaction deemm Diethyl Ethoxymethylenemalonate (DEEMM) deemm->reaction product Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate reaction->product

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The expected NMR spectra for Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate would exhibit characteristic signals:

  • ¹H NMR:

    • Aromatic protons of the 2-(trifluoromethoxy)phenyl ring, with chemical shifts and coupling patterns dictated by the substitution pattern.

    • A vinyl proton (=CH-) signal, typically a doublet coupled to the adjacent NH proton.

    • An NH proton signal, which may be broad and is often exchangeable with D₂O.

    • Two sets of signals for the diastereotopic methylene protons (-OCH₂CH₃) of the ethyl ester groups, appearing as quartets.

    • Two corresponding triplets for the methyl protons (-OCH₂CH₃).

  • ¹³C NMR:

    • Distinct signals for the aromatic carbons, with the carbon attached to the -OCF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.

    • Signals for the two carbonyl carbons of the ester groups.

    • Signals for the vinylic carbons.

    • Signals for the methylene and methyl carbons of the ethyl groups.

  • ¹⁹F NMR:

    • A singlet for the -OCF₃ group, providing definitive evidence of its presence.

2.2.2. Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak.[8] Key fragmentation patterns for aryl derivatives of diethyl malonate often involve the loss of the diethyl malonate moiety (M-159).[8] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion, providing an exact mass that validates the chemical formula.

Comparative Analysis: Strategic Selection of Alternatives

To understand the unique contribution of the 2-(trifluoromethoxy)phenyl group, we will compare our target compound with two structurally related alternatives:

  • Diethyl 2-((phenylamino)methylene)malonate: The unsubstituted parent compound, providing a baseline for assessing the electronic and steric effects of the substituent.

  • Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate: A positional and functional group isomer, allowing for a direct comparison between the -OCF₃ and -CF₃ groups.

G cluster_target Target Compound cluster_alternatives Alternative Compounds for Comparison target Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate parent Diethyl 2-((phenylamino)methylene)malonate target->parent Unsubstituted Analog isomer Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate target->isomer Isomeric Analog (-CF3)

Physicochemical Property Comparison

The choice of substituent can dramatically alter a molecule's properties, which in turn affects its pharmacokinetic and pharmacodynamic behavior.

PropertyDiethyl 2-((phenylamino)methylene)malonate (Parent)Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate (-CF₃ Analog)Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate (-OCF₃ Target)Rationale for Differences
Molecular Weight 263.29 g/mol [9]331.29 g/mol [10]347.29 g/mol (Calculated)The addition of fluorine and oxygen atoms increases the molecular weight.
Lipophilicity (Hansch π) Baseline+0.88 (for -CF₃)[1]+1.04 (for -OCF₃)[4]The -OCF₃ group is one of the most lipophilic substituents, which can enhance membrane permeability.[3][4]
Metabolic Stability Susceptible to aromatic oxidationIncreased stability due to the electron-withdrawing nature of -CF₃.[1][2]Generally more stable than the -CF₃ analog; the O-CF₃ bond is highly resistant to enzymatic cleavage.[2][3]The strong C-F bonds and steric hindrance protect against metabolic degradation.[3]
Electronic Effect NeutralStrongly electron-withdrawingStrongly electron-withdrawingBoth -CF₃ and -OCF₃ groups are powerful electron-withdrawing groups, which can influence pKa and binding interactions.[3][4]
Implications for Drug Development

The data presented in the table above has significant implications for drug development:

  • Enhanced Lipophilicity: The higher lipophilicity of the -OCF₃ group in our target compound may lead to improved absorption and distribution. However, it could also increase the risk of non-specific binding and toxicity, a crucial balance to be monitored.

  • Superior Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation than the trifluoromethyl group.[2][3] This can lead to a longer half-life and reduced drug dosage.

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -OCF₃ group will decrease the basicity of the aniline nitrogen, which can affect its interaction with biological targets and its solubility at different pH values.

Analytical Methodologies for Comparative Studies

For a robust comparison, standardized analytical methods are essential.

Experimental Protocol: Comparative HPLC Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient elution system of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. The gradient should be optimized to achieve good separation of the three compounds.

  • Sample Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Create working solutions by diluting the stock solutions with the initial mobile phase.

  • Analysis: Inject equal volumes of the working solutions and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The retention time will provide a relative measure of the compounds' polarity.

G cluster_workflow HPLC Analysis Workflow prep Sample Preparation (1 mg/mL stock solutions) hplc HPLC System (C18 Column, UV Detector) prep->hplc analysis Gradient Elution (Acetonitrile/Water) hplc->analysis detection UV Detection (e.g., 254 nm) analysis->detection result Comparative Retention Times detection->result

Conclusion: A Data-Driven Perspective

The identity of Diethyl 2-(((2-(trifluoromethoxy)phenyl)amino)methylene)malonate can be confidently established through a combination of a predictable synthetic route and comprehensive spectroscopic analysis. Our comparative guide demonstrates that the incorporation of the 2-(trifluoromethoxy)phenyl moiety imparts distinct physicochemical properties compared to its unsubstituted and trifluoromethyl-substituted counterparts. Specifically, the trifluoromethoxy group offers the potential for enhanced lipophilicity and metabolic stability, which are highly desirable attributes in drug discovery.[2][3][4] However, these advantages must be carefully balanced against potential increases in molecular weight and the nuanced effects of its strong electron-withdrawing nature. This guide provides the foundational knowledge and experimental framework for researchers to effectively characterize this compound and make informed decisions regarding its progression in drug development pipelines.

References

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. (2025). Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (2025). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. (2013). Available at: [Link]

  • Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. PubMed. (2024). Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Process for the preparation of 2-trifluoromethoxy-aniline. Google Patents.
  • HPLC analysis of the DEEMM derivatives of GCA, BCA, and amino acid... ResearchGate. Available at: [Link]

  • and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025). Available at: [Link]

  • NMR Spectra of New Compounds. Available at: [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. Available at: [Link]

  • Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. PubMed. (2003). Available at: [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Malonates: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Substituted malonates are indispensable building blocks in modern organic synthesis, serving as versatile precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents at the C-2 position of the malonate framework allows for the construction of complex molecular architectures. Consequently, the choice of synthetic methodology for accessing these valuable intermediates is a critical decision in any synthetic campaign, directly impacting overall efficiency, yield, and scalability.

This in-depth technical guide provides a comparative analysis of the most prevalent and effective synthetic methods for preparing substituted malonates. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into the causal relationships between reaction parameters and outcomes. Each method is accompanied by a detailed experimental protocol and a comprehensive summary of reported yields, enabling researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Classic Approach: Malonic Ester Synthesis via Alkylation

The alkylation of malonic esters is the cornerstone of substituted malonate synthesis, a testament to its reliability and broad applicability.[1] This method relies on the remarkable acidity of the α-protons of the malonate methylene group (pKa ≈ 13), which are readily deprotonated by a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes a substitution reaction with an electrophile, typically an alkyl halide, to forge the desired carbon-carbon bond.

Mechanistic Rationale and Experimental Causality

The choice of base and solvent is paramount in achieving high yields and minimizing side reactions. A base should be strong enough to quantitatively deprotonate the malonate but not so strong as to promote unwanted side reactions like hydrolysis of the ester groups. Sodium ethoxide in ethanol is a classic combination, as any transesterification that occurs regenerates the starting ethyl malonate. The use of stronger bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is also common and can be advantageous for less reactive alkylating agents.

A significant drawback of the malonic ester synthesis is the potential for dialkylation, which can be difficult to control and leads to lower yields of the desired mono-substituted product.[2] This occurs because the mono-substituted malonate still possesses an acidic proton and can be deprotonated and alkylated a second time. To favor mono-alkylation, a slight excess of the malonate relative to the alkylating agent and base can be employed.

MalonicEsterSynthesis

Experimental Protocol: Synthesis of Diethyl Benzylmalonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the stirred solution, add diethyl malonate (1.05 eq) dropwise at room temperature.

  • After the addition is complete, add benzyl bromide (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo to afford the crude diethyl benzylmalonate, which can be further purified by vacuum distillation.

Yield Comparison for Alkylation
Alkylating AgentProductYield (%)Reference
Benzyl bromideDiethyl benzylmalonate85-95[1]
n-Butyl bromideDiethyl n-butylmalonate80-90[1]
Allyl bromideDiethyl allylmalonate70-85[3]
Methyl iodideDiethyl methylmalonate80-90[3]

Note: Yields can vary depending on the specific reaction conditions and the purity of the reagents.

The Knoevenagel Condensation: A Gateway to Unsaturated Malonates

The Knoevenagel condensation is a powerful method for the synthesis of α,β-unsaturated substituted malonates.[4] This reaction involves the condensation of an active methylene compound, such as diethyl malonate, with an aldehyde or a ketone, catalyzed by a weak base.[5]

Mechanistic Insights and Catalyst Selection

The mechanism proceeds through the formation of a carbanion from the malonate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated product.[5] The choice of catalyst is critical for the success of the Knoevenagel condensation. Weak bases like piperidine, pyridine, or ammonium salts are commonly used to avoid self-condensation of the aldehyde or ketone.[6] The use of a Dean-Stark apparatus to remove the water formed during the reaction can significantly improve the yield by shifting the equilibrium towards the product.[4]

KnoevenagelCondensation

Experimental Protocol: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

Materials:

  • Diethyl malonate

  • Benzaldehyde

  • Piperidine

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Yield Comparison for Knoevenagel Condensation
Aldehyde/KetoneProductYield (%)Reference
BenzaldehydeDiethyl benzylidenemalonate85-95[5]
FurfuralDiethyl furfurylidenemalonate80-90[7]
CyclohexanoneDiethyl cyclohexylidenemalonate75-85[4]
IsovaleraldehydeDiethyl isopentylidenemalonate85-89[5]

Michael Addition: Conjugate Addition for Functionalized Malonates

The Michael addition, or conjugate addition, is a versatile method for the formation of carbon-carbon bonds by the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[8] Malonate enolates are excellent Michael donors, and their addition to various acceptors provides a straightforward route to 1,5-dicarbonyl compounds and their derivatives.

The "Why" Behind Experimental Choices in Michael Additions

The choice of base and solvent plays a crucial role in the efficiency and selectivity of the Michael addition. For the addition of malonates to enones, a catalytic amount of a non-nucleophilic base like sodium hydride or a hindered alkoxide is often sufficient to generate the enolate without competing with the Michael acceptor. Organocatalysis has emerged as a powerful tool for enantioselective Michael additions, with chiral amines and thioureas being particularly effective in promoting high stereoselectivity.[9][10] These catalysts activate both the nucleophile and the electrophile through hydrogen bonding and other non-covalent interactions.

MichaelAddition

Experimental Protocol: Organocatalyzed Michael Addition of Diethyl Malonate to Chalcone

Materials:

  • Diethyl malonate

  • Chalcone

  • Chiral thiourea catalyst (e.g., Takemoto catalyst)

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of chalcone (1.0 eq) and the chiral thiourea catalyst (0.1 eq) in toluene at room temperature, add diethyl malonate (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Yield Comparison for Michael Addition
Michael AcceptorCatalystYield (%)Reference
ChalconeChiral Thiourea90-99[9]
Methyl vinyl ketoneSodium Ethoxide70-80[8]
CyclohexenoneChiral Amine85-95[11]
trans-β-NitrostyreneChiral 2-aminoDMAP/urea65-95[10]

Palladium-Catalyzed Cross-Coupling Reactions: Modern Methods for Aryl and Allyl Malonates

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they offer powerful and versatile methods for the synthesis of α-aryl and α-allyl substituted malonates.

Tsuji-Trost Allylation

The Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile, such as a malonate enolate.[3] This reaction proceeds through a π-allylpalladium intermediate and is highly efficient for the formation of C-C bonds. The choice of phosphine ligand is crucial for controlling the regioselectivity and enantioselectivity of the reaction.[3]

TsujiTrost

Heck-Type α-Arylation

The palladium-catalyzed α-arylation of malonates provides a direct route to α-aryl malonates, which are important precursors for many pharmaceuticals.[12] This reaction typically involves the coupling of an aryl halide or triflate with a malonate enolate. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent β-hydride elimination.[8][13]

Experimental Protocol: Tsuji-Trost Allylation of Dimethyl Malonate

Materials:

  • Allyl acetate

  • Dimethyl malonate

  • Sodium hydride (NaH)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF, add dimethyl malonate (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) followed by the dropwise addition of allyl acetate (1.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired α-allyl malonate. A reported yield for a similar procedure is 90%.[5]

Yield Comparison for Palladium-Catalyzed Reactions
Reaction TypeElectrophileLigandYield (%)Reference
Tsuji-Trost AllylationAllyl AcetatePPh₃85-95[5]
α-Arylation4-BromotolueneP(t-Bu)₃90-98[8]
α-Arylation4-ChlorotolueneFerrocenylphosphine85-95[14]
α-Arylation1-Bromonaphthalene(1-Ad)P(t-Bu)₂90-97[14]

Barbier-Type Reactions: An In Situ Approach

The Barbier reaction is an organometallic reaction that involves the in situ formation of an organometallic reagent from an organic halide and a metal, which then reacts with a carbonyl compound or other electrophile.[15] This one-pot procedure is often advantageous over the pre-formation of Grignard reagents, especially when dealing with sensitive substrates. Indium and zinc are commonly used metals for Barbier-type reactions and can often be performed in aqueous media, aligning with the principles of green chemistry.[16][17]

Experimental Protocol: Indium-Mediated Barbier-Type Allylation of an Aldehyde with an Allyl Bromide

Materials:

  • Aldehyde

  • Allyl bromide

  • Indium powder

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred mixture of the aldehyde (1.0 eq) and indium powder (1.5 eq) in THF, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Moderate to high yields are typically obtained.[16]

Yield Comparison for Barbier-Type Reactions
MetalElectrophileProduct TypeYield (%)Reference
IndiumAldehydes/KetonesHomoallylic AlcoholsModerate to High[16]
ZincAldehydesHomoallylic AlcoholsModerate to High[16]
IndiumIminesHomoallylic AminesModerate to Good

Conclusion

The synthesis of substituted malonates can be achieved through a variety of robust and efficient methods. The classical malonic ester synthesis via alkylation remains a workhorse in organic synthesis, offering high yields for a range of alkyl substituents. For the preparation of α,β-unsaturated systems, the Knoevenagel condensation is the method of choice. The Michael addition provides a powerful tool for the construction of more complex, functionalized malonates. Modern palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost allylation and Heck-type arylations, offer unparalleled efficiency and selectivity for the synthesis of α-allyl and α-aryl malonates, respectively. Finally, Barbier-type reactions provide a convenient and often greener alternative for in situ functionalization.

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the required scale of the synthesis. By understanding the mechanistic nuances and experimental parameters of each method, researchers can confidently navigate the synthesis of substituted malonates, unlocking their vast potential in the development of new medicines and materials.

References

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  • Malonic ester synthesis. In Wikipedia; 2023. [Link]

  • The introduction of the Barbier reaction into polymer chemistry. Nat Commun. 2017;8:1085. [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. RSC Adv. 2015;5(10):7649-7655. [Link]

  • Development of Barbier-Grignard-type alkylation reaction using unactivated alkyl halides in water. DR-NTU (Data repository at Nanyang Technological University). [Link]

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  • enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. [Link]

  • Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. J. Org. Chem. 2002, 67 (2), pp 541–555. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. 2022;15(1):1-26. [Link]

  • Indium- and zinc-mediated Barbier-type allylations of an N,N-(dimethylsulfamoyl)-protected aldimine and subsequent deprotection. Åbo Akademi University Research Portal. [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Org. Lett. 2015, 17 (4), pp 892–895. [Link]

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Adv. 2015;5(10):7649-7655. [Link]

  • Indium-Mediated Allylation. Encyclopedia. 2022; 2(4):1893-1903. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catal. 2019;9(4):3214-3236. [Link]

  • Strontium-Catalyzed Highly Enantioselective Michael Additions of Malonates to Enones. J. Am. Chem. Soc. 2008, 130 (8), pp 2430–2431. [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Chemistry. 2024; 6(1):286-302. [Link]

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  • Granular Indium Barbier Allylation of Carbonyl Compounds: A More Economical Protocol. Synlett. 2006 (19): 3337-3339. [Link]

  • Indium-mediated asymmetric barbier-type allylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. J Org Chem. 2010 Feb 5;75(3):844-54. [Link]

  • Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. J Org Chem. 2002 Jan 25;67(2):541-55. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and professionals in drug development handle a diverse array of chemical compounds daily. Among these, fluorinated organic molecules such as Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate are increasingly common due to their unique properties. However, their safe handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate is the first step in its safe management. Based on its constituent functional groups, the following hazards should be anticipated:

  • Eye Irritation: Malonate esters are often classified as eye irritants.[2][4]

  • Skin Irritation and Sensitization: Similar compounds can cause skin irritation and may lead to allergic skin reactions upon repeated contact.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[5]Prevents skin contact, irritation, and potential sensitization.
Body Protection A lab coat or chemical-resistant apron.[6]Protects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a chemical fume hood, is essential. If significant aerosolization or vaporization is expected, a respirator may be necessary.[7]Minimizes the inhalation of potentially harmful vapors. The specific type of respirator should be determined by a formal risk assessment.
Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate waste should be categorized as halogenated organic waste .[8]

Waste Collection Protocol:

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds.[9] The container should have a secure screw cap.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).[10]

  • Segregation:

    • DO NOT mix this waste with non-halogenated organic solvents, as this complicates the disposal process.[8]

    • DO NOT mix with acidic, basic, or oxidizing waste to prevent exothermic or gas-generating reactions.[11]

  • Filling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[12]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.[3][13]

Caption: Decision workflow for the segregation and disposal of chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don PPE: Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[2] Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive substances.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Final Disposal

The ultimate disposal of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate must be conducted by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][3][11]

Disposal Methodology:

  • Incineration: High-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (such as hydrogen fluoride) is the preferred method for the disposal of halogenated organic compounds.[14] This ensures the complete destruction of the molecule.

  • Landfill: Direct landfilling of this type of chemical waste is generally not permitted due to its potential to leach into the soil and groundwater.[14]

It is the responsibility of the waste generator to ensure that the disposal vendor is properly licensed and that the waste is correctly manifested.[15]

Regulatory Compliance

Adherence to regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan that outlines procedures for the safe handling and disposal of hazardous chemicals in the laboratory.[10]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave." Your institution's EHS office will be familiar with these requirements.[16]

By following these procedures, researchers can ensure the safe and compliant disposal of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Acme Safety. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Chlorine Trifluoride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • Nagaland Pollution Control Board. (n.d.). The Manufacture, Storage and Import of Hazardous Chemical Rules, 1989. Retrieved from [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • C&EN. (2023, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

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Personal protective equipment for handling Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

While the exact toxicological properties of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate have not been fully investigated, an analysis of its constituent functional groups suggests several potential hazards. Diethyl malonate is known to cause serious eye irritation and is a combustible liquid.[1] The trifluoromethoxy group is a common feature in bioactive molecules, and halogenated organic compounds require careful handling and disposal. Therefore, a risk-averse strategy is paramount, assuming the compound may be an irritant to the skin, eyes, and respiratory tract, and may be harmful if ingested or absorbed through the skin.[2]

Guiding Principle: In the absence of specific data, treat this compound with a high degree of caution, assuming it to be more hazardous than its individual components.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure through all potential routes: dermal, ocular, and inhalation.[3]

Eye and Face Protection:
  • Mandatory: Chemical splash goggles are required at all times when handling the compound, even during transfers and weighing.[4]

  • Recommended for Splash Risk: When there is a significant risk of splashing (e.g., during reactions, extractions, or large-volume transfers), a face shield should be worn in addition to chemical splash goggles.[3]

Hand Protection:

The selection of appropriate gloves is critical. Nitrile gloves are a good initial choice for protection against solvents, oils, and limited exposure to acids and bases.[3] However, it is crucial to consider the solvent being used with the compound.

Glove MaterialRecommended UseNot Recommended For
Nitrile General handling, protection against many solvents, oils, and greases. Good for detecting punctures.[3]Prolonged exposure, poor against nitric acid.[3]
Neoprene Good for acids, bases, alcohols, and hydrocarbons.[3]Not for use with halogenated and aromatic hydrocarbons.[3]
Silver Shield®/4H® Excellent for a wide range of hazardous chemicals, including many halogenated compounds.Refer to manufacturer's compatibility chart for specific solvents.

Standard Operating Procedure for Glove Use:

  • Inspect: Always check gloves for tears or punctures before use.

  • Double Gloving: Consider wearing two pairs of nitrile gloves, especially during procedures with a higher risk of contamination.

  • Prompt Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Body Protection:
  • Lab Coat: A flame-resistant lab coat is mandatory and should be fully buttoned.

  • Chemical Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Long pants and closed-toe shoes are required.

Respiratory Protection:

While routine handling in a well-ventilated fume hood should not require respiratory protection, a respirator may be necessary in certain situations.

  • Engineering Controls First: All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Use: If engineering controls are insufficient or in the event of a significant spill, a full-face respirator with multi-sorbent cartridges (protecting against organic vapors and particulates) may be required.[5] All personnel requiring respirator use must be properly fit-tested and trained.

Operational and Handling Plan

A systematic workflow is essential to ensure safety and minimize the risk of exposure.

Chemical Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Review SDS & SOPs PPE Don Appropriate PPE Prep->PPE Fume_Hood Verify Fume Hood Function PPE->Fume_Hood Weigh Weigh Compound in Hood Fume_Hood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Conduct Reaction Transfer->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate Segregate Halogenated Waste Decontaminate->Segregate Dispose Dispose via Licensed Service Segregate->Dispose

Caption: A step-by-step workflow for the safe handling of Diethyl 2-(trifluoromethoxy)phenylamino-N-methylene malonate.

Step-by-Step Handling Protocol:
  • Pre-Experiment:

    • Review this guide and any available safety data sheets for reactants and solvents.

    • Ensure a chemical spill kit is readily accessible.

    • Don all required PPE as outlined above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • During the Experiment:

    • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of any dust. Use a disposable weighing boat.

    • Reaction Setup: Perform all reactions in a clean, dry reaction vessel within the fume hood.

    • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1] Store in a cool, well-ventilated place.[6]

    • Incompatible Materials: Avoid contact with strong acids and bases.[6]

  • Post-Experiment:

    • Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound.

    • Glove Removal: Remove gloves and dispose of them in the designated hazardous waste container.

    • Hand Washing: Immediately wash hands with soap and water.

Spill and Disposal Plan

Emergency Procedures for Spills:
  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Control: If the spill is small and contained within a fume hood, you may clean it up if you are trained to do so.

    • Wear appropriate PPE, including double gloves and eye/face protection.

    • Absorb the spill with an inert material such as vermiculite or sand.[2]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated.

Waste Disposal:

Due to the presence of a trifluoromethoxy group, this compound should be treated as halogenated organic waste.

  • Segregation: Do not mix this waste with non-halogenated organic waste.[7]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[8][9] Do not pour down the drain or dispose of in regular trash.[8]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Diethyl 2-ethyl-2-phenylmalonate, 97%. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • Google Patents. (n.d.).
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Schematic overview of reaction steps using malonate diester derivatives.... [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. [Link]

  • National Institutes of Health. (2025). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. [Link]

  • Quora. (2020). What is the preparation of diethyl malonate?. [Link]

  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. [Link]

  • National Institutes of Health. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.